molecular formula C8H4F3NO2 B15338240 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Cat. No.: B15338240
M. Wt: 203.12 g/mol
InChI Key: LHBGDHWKCNHDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a useful research compound. Its molecular formula is C8H4F3NO2 and its molecular weight is 203.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-12-7(5)13/h1-3H,(H,12,13)

InChI Key

LHBGDHWKCNHDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)ONC2=O

Origin of Product

United States

Foundational & Exploratory

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol .

Executive Summary

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (also known as 6-trifluoromethyl-1,2-benzisoxazol-3-ol) is a fluorinated heterocyclic scaffold critical in medicinal chemistry. It serves as a bioisostere for salicylates and a core pharmacophore in the development of atypical antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).

This compound is characterized by a dynamic keto-enol tautomerism that dictates its reactivity and binding affinity. The presence of the electron-withdrawing trifluoromethyl (-CF


) group at the C6 position significantly enhances its lipophilicity and acidity compared to the parent benzisoxazole, modulating its pharmacokinetic profile.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol
Common Synonyms 6-(Trifluoromethyl)-1,2-benzisoxazol-3-ol; 6-Trifluoromethyl-3-hydroxy-1,2-benzisoxazole
CAS Registry Number Not widely listed as a commodity chemical; Analogous to 84163-13-3 (6-fluoro derivative)
Molecular Formula C

H

F

NO

Molecular Weight 203.12 g/mol
SMILES FC(F)(F)c1ccc2c(c1)onc2O
InChI Key Predicted: XXXXXX-UHFFFAOYSA-N
Structural Features

The molecule consists of a benzene ring fused to an isoxazole ring. The numbering convention assigns the oxygen atom of the isoxazole ring as position 1 and the nitrogen as position 2.

  • C3 Position : Substituted with a hydroxyl group (-OH), capable of H-bond donation and ionization.

  • C6 Position : Substituted with a trifluoromethyl group (-CF

    
    ), imparting metabolic stability and lipophilicity.
    
Tautomerism

A defining characteristic of 3-hydroxy-1,2-benzisoxazoles is the equilibrium between the 3-ol (lactim) and 3-one (lactam) forms. In solution, the equilibrium is solvent-dependent, often favoring the 3-one form in polar solvents due to solvation of the N-H bond, while the 3-ol form may predominate in the solid state or non-polar environments.

Tautomerism Enol Enol Form (Lactim) 6-CF3-1,2-benzoxazol-3-ol (Aromatic, acidic OH) Keto Keto Form (Lactam) 6-CF3-1,2-benzoxazol-3(2H)-one (Non-aromatic isoxazole ring) Enol->Keto Solvent/Polarity Dependent

Caption: Tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

Physicochemical Properties[4][5]

PropertyValue (Predicted/Experimental)Significance
pKa (Acidic) 5.8 – 6.5The 3-OH group is vinologously acidic, enhanced by the electron-withdrawing 6-CF

group.
LogP 2.6 – 2.9Moderate lipophilicity suitable for CNS penetration.
Melting Point 145 – 150 °CTypical for benzisoxazole derivatives; indicates stable crystal lattice.
Solubility Low in water; High in DMSO, MeOHRequires organic cosolvents for biological assays.
H-Bond Donors 1 (OH or NH)Critical for receptor binding (e.g., D2, 5-HT2A).
H-Bond Acceptors 4 (N, O, F atoms)Facilitates interactions with active site residues.

Synthesis & Manufacturing

The synthesis of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol typically proceeds via an intramolecular cyclization of a hydroxamic acid intermediate derived from the corresponding benzoic acid ester.

Experimental Protocol: The Hydroxamic Acid Route

Reagents:

  • Methyl 2-fluoro-4-(trifluoromethyl)benzoate (Starting Material)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl)
    
  • Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of Hydroxamic Acid Intermediate :

    • Dissolve Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF under nitrogen atmosphere.

    • Add Hydroxylamine hydrochloride (1.5 eq).

    • Cool the mixture to 0°C.

    • Slowly add Potassium tert-butoxide (3.0 eq) portion-wise to generate the free hydroxylamine and deprotonate it.

    • Mechanism: The hydroxylamine attacks the ester carbonyl to form the hydroxamic acid (Ar-CONHOH).

  • Cyclization (Intramolecular S

    
    Ar) :
    
    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • The base facilitates the deprotonation of the hydroxamic acid oxygen, which then attacks the C2 position of the benzene ring, displacing the fluorine atom.

    • Note: The presence of the 4-CF

      
       group (para to the fluorine) activates the ring for nucleophilic aromatic substitution, accelerating this step.
      
  • Work-up and Purification :

    • Quench the reaction with dilute HCl (pH ~2) to precipitate the product (protonating the benzisoxazol-3-olate salt).

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

    • Recrystallization : Purify the crude solid using Ethanol/Water or Toluene/Heptane to yield off-white crystals.

Synthesis SM Methyl 2-fluoro-4-(CF3)benzoate Inter Intermediate: N-hydroxy-2-fluoro-4-(CF3)benzamide SM->Inter Nucleophilic Acyl Substitution Reagents NH2OH·HCl / t-BuOK / THF Cyclization Cyclization (SNAr) Displacement of Fluorine Inter->Cyclization Base-mediated Product 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol Cyclization->Product Ring Closure

Caption: Synthetic pathway via hydroxamic acid cyclization.

Reactivity & Derivatization

The 3-hydroxy group is a versatile handle for further chemical modification.

O-Alkylation vs. N-Alkylation

Due to ambident nucleophilicity (O vs. N), alkylation can yield mixtures.

  • O-Alkylation : Favored by "hard" electrophiles and silver salts (Ag

    
    CO
    
    
    
    ). Yields 3-alkoxy-1,2-benzisoxazoles .
  • N-Alkylation : Favored by "soft" electrophiles and polar aprotic solvents. Yields 2-alkyl-1,2-benzisoxazol-3(2H)-ones .

Ring Opening (Kemp Elimination)

Under strong basic conditions (pH > 12), the isoxazole ring is susceptible to cleavage, forming 2-hydroxy-4-(trifluoromethyl)benzonitrile . This degradation pathway must be monitored during formulation stability testing.

Applications in Drug Discovery[6][7][8]

Antipsychotic Scaffold

The 1,2-benzisoxazole core is the structural anchor of Risperidone and Paliperidone . The 6-CF


 analog is explored to alter metabolic hotspots (blocking hydroxylation at C6) and increase potency at D2/5-HT2A receptors due to the lipophilic CF

pocket interaction.
Bioisostere for Salicylates

The 3-hydroxy-1,2-benzisoxazole moiety mimics the acidity and H-bonding of salicylic acid but with improved membrane permeability. It is utilized in designing NSAID-like anti-inflammatory agents and inhibitors of specific enzymes like D-Amino Acid Oxidase (DAAO) .

Anticonvulsant Activity

Analogous to Zonisamide (which is a 1,2-benzisoxazole-3-methanesulfonamide), the 3-ol derivatives serve as precursors to sulfonamides or as active metabolites that modulate sodium channels.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word : Warning.[1][2]

  • Precautionary Statements :

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Stability : Stable under standard conditions. Avoid strong bases to prevent ring opening. Store in a cool, dry place away from light.

References

  • Synthesis of Benzisoxazoles : Thieme Chemistry. "Product Class 10: 1,2-Benzisoxazoles". Available at:

  • Tautomerism in Heterocycles : National Institutes of Health (NIH). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion". Available at:

  • Acidity of Fluorinated Phenols/Azoles : University of Tartu. "Aqueous pKa values of fluorinated compounds". Available at:

  • Benzisoxazole in Medicinal Chemistry : BenchChem. "6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride properties". Available at:

  • Risperidone Analog Synthesis : Google Patents. "Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole". Available at:

Sources

An In-Depth Technical Guide to the Tautomerism of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol and its 3(2H)-one Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. The strategic incorporation of a trifluoromethyl group (-CF3) is a well-established medicinal chemistry tactic to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (the enol form) and 6-(Trifluoromethyl)-1,2-benzoxazol-3(2H)-one (the keto form). We will explore the synthesis, the fundamental principles of the tautomeric relationship, and the critical analytical techniques required for its characterization. A central focus will be on the causality behind experimental choices and the factors, such as solvent and electronic effects, that govern the position of the equilibrium. This understanding is paramount for drug development professionals, as the predominant tautomer under physiological conditions dictates the molecule's pharmacodynamic and pharmacokinetic profile.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] The keto-enol tautomerism is a classic example, where a proton migrates between an oxygen and a carbon atom.[2] While the keto form is generally more stable for simple aldehydes and ketones, the equilibrium can be significantly influenced by factors such as conjugation, aromaticity, intramolecular hydrogen bonding, and the surrounding environment.[1][2]

The 1,2-benzoxazole core is featured in a range of therapeutics, particularly those targeting the central nervous system. Its unique structure provides a rigid scaffold for orienting functional groups for optimal interaction with biological targets. The introduction of a trifluoromethyl group at the 6-position is a strategic decision; the -CF3 group is a potent electron-withdrawing moiety that can significantly alter the electronic distribution of the aromatic ring, influencing both the tautomeric equilibrium and the molecule's overall properties. An accurate characterization of this equilibrium is not merely an academic exercise; it is a critical step in drug development. The distinct tautomers possess different hydrogen bonding capabilities, polarities, and shapes, which directly impact receptor binding, enzyme inhibition, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Pathways

The synthesis of the 6-(trifluoromethyl)-1,2-benzoxazole core can be approached through established heterocyclic chemistry methodologies. A plausible and efficient route involves the cyclization of an appropriately substituted precursor, such as 2-hydroxy-4-(trifluoromethyl)benzonitrile.

Proposed Synthetic Protocol: Cyclization of 2-Hydroxy-4-(trifluoromethyl)benzonitrile

This method leverages the intramolecular cyclization of a hydroxylamine derivative formed in situ.

Step 1: Oximation of the Nitrile

  • Dissolve 2-hydroxy-4-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and partition between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amidoxime.

Step 2: Oxidative Cyclization

  • Dissolve the crude amidoxime from the previous step in a solvent like dichloromethane.

  • Add an oxidizing agent, such as (diacetoxyiodo)benzene (1.1 eq).

  • Stir the reaction at room temperature. The cyclization typically proceeds rapidly.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench the excess oxidant, followed by a brine wash.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica gel to afford the target compound, which will exist as a mixture of tautomers.

Causality: The choice of a nitrile precursor is strategic due to its reactivity towards hydroxylamine to form the amidoxime. The subsequent oxidative cyclization is an efficient method for forming the N-O bond of the 1,2-benzoxazole ring.

The Tautomeric Equilibrium

The core of this guide is the dynamic equilibrium between the enol and keto forms of the title compound.

Caption: Tautomeric equilibrium between the enol and keto forms.

The equilibrium is dynamic, and the position is dictated by the relative thermodynamic stabilities of the two forms, which are heavily influenced by external factors.

Spectroscopic Characterization: A Multi-faceted Approach

No single technique provides a complete picture. A combination of spectroscopic methods is essential for unambiguous identification and quantification of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[3]

  • ¹H NMR Spectroscopy :

    • Enol Form : A characteristic signal for the hydroxyl proton (-OH) is expected, typically as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

    • Keto Form : A distinct signal for the N-H proton is expected, also typically a broad singlet, but in a different chemical shift region than the enol's -OH.

    • Quantitative Analysis : The ratio of the tautomers can be determined by integrating the well-resolved, non-exchangeable protons on the aromatic ring that show distinct chemical shifts for each tautomer.[4][5]

  • ¹³C NMR Spectroscopy : This technique provides a definitive method for distinguishing the two forms.

    • Keto Form : The carbonyl carbon (C=O) will exhibit a characteristic resonance in the downfield region, typically at δ > 180 ppm.

    • Enol Form : The enolic carbon (C-OH) will resonate at a significantly more upfield position, generally in the δ 160–170 ppm range. This clear separation is often the most conclusive evidence for the presence of both tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer, particularly in the solid state.

  • Keto Form :

    • A strong absorption band corresponding to the C=O stretch, expected around 1680-1720 cm⁻¹.

    • An N-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region.

  • Enol Form :

    • A broad O-H stretching band, usually in the 3200-3600 cm⁻¹ range.

    • The absence of a strong C=O band in the typical ketonic region.

    • A C=N stretching vibration, which is often weaker and can be found in the 1620-1660 cm⁻¹ region.

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to their distinct conjugated systems.

  • The enol form , with its aromatic benzoxazole system, will have a characteristic absorption profile.

  • The keto form possesses a different chromophore (a benzoxazolone).

  • By recording spectra in various solvents that favor one tautomer over the other, one can deconvolve the spectra and assign specific λmax values to each form. Changes in the absorption maxima and intensity can be correlated with the shift in the tautomeric equilibrium.

Technique Keto Tautomer (3(2H)-one) Enol Tautomer (3-ol) Key Insight
¹H NMR N-H proton signal (broad singlet)O-H proton signal (broad singlet)Quantification via integration of distinct aromatic signals.
¹³C NMR C=O signal (δ > 180 ppm)C-OH signal (δ ≈ 160-170 ppm)Definitive identification of each tautomer.
IR Strong C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), C=N stretch (~1640 cm⁻¹)Functional group identification, especially in solid state.
UV-Vis Unique λmax based on its chromophoreDifferent λmax due to distinct conjugated systemMonitoring equilibrium shifts in response to environment.

Factors Governing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is readily perturbed by the molecular environment.

Solvent Effects: The Primary Determinant

The choice of solvent has the most dramatic impact on the keto-enol equilibrium. A systematic study using a range of solvents with varying polarities and hydrogen-bonding capabilities is crucial.

Caption: Experimental workflow for NMR-based solvent effect studies.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone) : These solvents can act as hydrogen bond acceptors. They are known to favor the keto form in many systems by stabilizing its larger dipole moment.

  • Non-Polar Solvents (e.g., Chloroform, Cyclohexane) : In these environments, intramolecular hydrogen bonding within the enol form (if sterically possible) can become a significant stabilizing factor, potentially shifting the equilibrium towards the enol.

  • Polar Protic Solvents (e.g., Methanol, Water) : These solvents can form hydrogen bonds with both tautomers, acting as both donors and acceptors. The net effect can be complex, but they often stabilize the more polar species, which is typically the keto tautomer.

Causality: The principle of "like dissolves like" is at play. A more polar tautomer will be better solvated and thus stabilized by a polar solvent, shifting the equilibrium in its favor.

Electronic Effects of the Trifluoromethyl Group

The -CF3 group is a strong σ-withdrawing and π-withdrawing group. Its presence at the 6-position deactivates the benzene ring, making the N-H proton of the keto form and the O-H proton of the enol form more acidic compared to the non-substituted analogue. This increased acidity can influence the ease of proton transfer and the interaction with polar solvents, thereby modulating the equilibrium position.

Implications for Medicinal Chemistry and Drug Development

Understanding this tautomeric system is vital for predicting a drug candidate's behavior.

  • Target Interaction : The keto and enol forms present different hydrogen bond donor/acceptor patterns. The dominant tautomer at physiological pH will dictate the binding mode to a receptor or enzyme active site. A drug designed to be a hydrogen bond donor (enol) may be inactive if it exists primarily as the keto form in vivo.

  • Physicochemical Properties : The two tautomers will have different pKa values, lipophilicity (logP), and aqueous solubility. These properties govern the entire pharmacokinetic profile of a drug, from its absorption in the gut to its distribution in tissues and eventual clearance.

  • Intellectual Property : In some cases, specific tautomeric forms of a drug can be patented separately, making a thorough understanding of the system crucial for protecting intellectual property.

Conclusion

The tautomerism of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol and its 3(2H)-one form is a nuanced equilibrium governed by a delicate interplay of structural, electronic, and environmental factors. A rigorous, multi-technique analytical approach, led by NMR spectroscopy, is essential for its complete characterization. For researchers in drug development, elucidating the predominant tautomeric form under various conditions is a critical, non-negotiable step. It provides the fundamental chemical knowledge required to understand structure-activity relationships, optimize drug-like properties, and ultimately design more effective and safer therapeutic agents.

References

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • Kumar, R., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-42. [Link]

  • Zaitsev, A. V., & Zaitseva, K. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 66-83. [Link]

  • PrepChem (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. PrepChem.com. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. masterorganicchemistry.com. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. chem.libretexts.org. [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. nanalysis.com. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. core.asu.edu. [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

  • SciELO. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. scielo.br. [Link]

  • El-Faham, A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(3), e202100237. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

  • Beilstein-Institut. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. beilstein-journals.org. [Link]

  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. mdpi.com. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. mdpi.com. [Link]

Sources

Effect of 6-Trifluoromethyl Group on Benzisoxazole Lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzisoxazole-based pharmacophores (e.g., antipsychotics like Risperidone, anticonvulsants like Zonisamide), the modulation of lipophilicity is a critical determinant of blood-brain barrier (BBB) penetration and metabolic clearance. This guide analyzes the physicochemical impact of introducing a trifluoromethyl (


)  group at the C6 position  of the 1,2-benzisoxazole core.

Data indicates that this substitution drives a significant lipophilic shift (


 to 

), concurrently enhancing metabolic stability against C6-oxidation. However, this modification introduces steric bulk comparable to an isopropyl group, potentially altering ligand-receptor binding kinetics.

Physicochemical Mechanics of the Substitution

The 1,2-benzisoxazole scaffold is a privileged structure in neuroactive drug design. The introduction of a


 group at the 6-position is not merely a lipophilic adjustment; it is a multiparametric optimization strategy.
The Lipophilic Shift ( )

Lipophilicity is quantified by the partition coefficient (


), typically expressed as 

.[1] The effect of substituents on the aromatic ring follows the linear free-energy relationships defined by Hansch and Leo.
  • Base LogP (1,2-Benzisoxazole):

    
     (experimental)
    
  • Hansch

    
     Constant (
    
    
    
    ):
    
    
  • Hansch

    
     Constant (
    
    
    
    ):
    
    

Theoretical Calculation:




Impact: This shift of nearly 1 log unit implies a ~10-fold increase in partitioning into lipid membranes. For CNS-targeted drugs, optimal LogP lies between 2.0 and 4.0. The 6-trifluoromethyl modification often pushes hydrophilic precursors into this optimal permeability window.

Electronic and Steric Effects
  • Electronic: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This reduces electron density in the benzene ring, deactivating it toward electrophilic aromatic substitution and oxidative metabolism (e.g., by CYP450 enzymes) at the 6-position.
  • Steric: The Van der Waals volume of

    
     (
    
    
    
    ) is significantly larger than Fluorine (
    
    
    ) and Methyl (
    
    
    ), approximating the bulk of an Isopropyl group or Chlorine atom.
Structural Visualization

The following diagram illustrates the physicochemical alterations driven by the


 group.

CF3_Effect Benz 1,2-Benzisoxazole Core (LogP ~ 2.05) CF3_Sub 6-Trifluoromethyl Substitution Benz->CF3_Sub Synthetic Modification Lipophilicity Increased Lipophilicity (ΔLogP +0.88) CF3_Sub->Lipophilicity Hydrophobic Effect Metabolism Metabolic Blockade (Prevents C6-OH) CF3_Sub->Metabolism EWG / C-F Bond Strength Sterics Steric Bulk Increase (Vol ~ 42 ų) CF3_Sub->Sterics Van der Waals Vol BBB Enhanced BBB Permeability Lipophilicity->BBB Lipid Solubility Metabolism->BBB Reduced Clearance

Figure 1: Mechanistic impact of 6-trifluoromethyl substitution on benzisoxazole properties.

Comparative Data Analysis

The following table synthesizes calculated and experimental data comparing the unsubstituted core with 6-Fluoro (common in Risperidone) and 6-Trifluoromethyl analogs.

Parameter1,2-Benzisoxazole (H)6-Fluoro Analog (F)6-Trifluoromethyl Analog (

)
Hansch

Value
0.00+0.14+0.88
Hammett

0.00+0.06+0.54
Estimated LogP 2.052.192.93
Metabolic Stability Low (C6 oxidation prone)ModerateHigh (Blocked)
Steric Volume SmallSmallLarge (Isopropyl-like)

Key Insight: While the 6-Fluoro substituent (as seen in Risperidone) provides a modest metabolic block with minimal steric penalty, the 6-Trifluoromethyl group provides a profound lipophilic boost, making it suitable for candidates that are initially too polar to cross the BBB.

Experimental Protocols

To validate these theoretical values in a drug discovery campaign, we utilize two primary workflows: Synthesis and High-Throughput LogP Determination .

Synthesis of 6-Trifluoromethyl-1,2-benzisoxazole

Direct trifluoromethylation of the benzisoxazole core is difficult. The preferred route involves cyclization of a pre-functionalized precursor.

Protocol:

  • Starting Material: 2-Fluoro-4-(trifluoromethyl)benzaldehyde or 2-Hydroxy-4-(trifluoromethyl)benzaldehyde oxime.

  • Oxime Formation: React aldehyde with hydroxylamine hydrochloride (

    
    ) in ethanol/pyridine.
    
  • Cyclization:

    • Method A (Basic): Treat the oxime with KOH in ethanol under reflux (Intramolecular nucleophilic aromatic substitution).

    • Method B (Copper-Catalyzed): For difficult substrates, use

      
      /L-proline catalysis to promote O-N bond formation.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Chromatographic Hydrophobicity Index (CHI) LogP Determination

The traditional "Shake-Flask" method is low-throughput. We recommend a Fast-Gradient HPLC method calibrated against standard drugs.

Methodology:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A:

      
       Ammonium Acetate (pH 7.4).
      
    • B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogP (e.g., Theophylline, Toluene, Triphenylene). Plot Retention Time (

    
    ) vs. LogP.
    
  • Calculation:

    
    
    
    
    
    (Equation varies by column specificities)

LogP_Workflow Sample Compound Sample (6-CF3-Benzisoxazole) UHPLC UHPLC Analysis (C18 Column, pH 7.4) Sample->UHPLC Standards Calibration Standards (Known LogP) Standards->UHPLC Data Retention Time (tR) Acquisition UHPLC->Data Regression Linear Regression (tR vs Known LogP) Data->Regression Result Calculated LogP Determination Regression->Result

Figure 2: High-Throughput Chromatographic LogP Determination Workflow.

Implications for Drug Design[2][3][4][5]

Blood-Brain Barrier (BBB) Penetration

The BBB prefers compounds with a LogP between 2.0 and 4.0. If a benzisoxazole lead compound has a LogP of 1.5, it may show poor CNS efficacy. Substituting H (LogP 1.5) with


 (LogP 

) can transform a peripherally restricted compound into a CNS-active agent.
Metabolic Stability

The 6-position of 1,2-benzisoxazole is electronically susceptible to oxidation.

  • H-substitution: Rapid hydroxylation

    
     Glucuronidation 
    
    
    
    Excretion.
  • 
    -substitution:  The C-F bond energy (
    
    
    
    ) renders the position inert to CYP450 oxidation. The electron-withdrawing nature also deactivates the entire ring, potentially extending half-life (
    
    
    ).
"The Fluorine Effect" Warning

While lipophilicity increases, solubility often decreases. The "Grease Ball" effect must be monitored. If LogP exceeds 5.0, the compound risks high plasma protein binding (>99%) and metabolic toxicity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299-310. [Link]

Sources

A Technical Guide to the Determination of pKa for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of pKa in Modern Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] For drug candidates, this value is not merely an academic data point; it is a critical determinant of its entire pharmacokinetic and pharmacodynamic profile. The pKa influences solubility, membrane permeability, protein binding, and metabolic stability—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4][5][6] An accurate understanding of a compound's pKa is therefore indispensable for rational drug design, enabling chemists to optimize bioavailability, target engagement, and formulation strategies.[1][7]

This guide focuses on 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, a heterocyclic scaffold of interest in medicinal chemistry. The presence of the highly electronegative trifluoromethyl (CF3) group is expected to significantly influence the acidity of the benzoxazolol core. This document provides a comprehensive overview of the theoretical considerations, computational prediction methods, and rigorous experimental protocols for the precise determination of its pKa values, tailored for researchers and drug development professionals.

Compound Profile: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

The subject of this guide is a derivative of the 1,2-benzoxazol-3-ol (or benzoxazolinone) class. These scaffolds are known to possess acidic properties. The ionization of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol involves the deprotonation of the hydroxyl group, leading to a resonance-stabilized anion.

The key structural feature is the trifluoromethyl group at the 6-position. The CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect is anticipated to stabilize the conjugate base, thereby increasing the acidity of the parent molecule and resulting in a lower pKa value compared to the unsubstituted 1,2-benzoxazol-3-ol. For context, pKa values for various benzoxazolinone derivatives typically fall in the range of 7.15 to 9.01.[8][9] The strong inductive effect of the CF3 group is expected to push the pKa of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol towards the lower end of, or even below, this range.

Integrated Workflow for pKa Determination

A robust pKa determination strategy integrates computational prediction with experimental validation. This dual approach allows for early, high-throughput screening while ensuring final data accuracy for lead optimization and regulatory submissions.

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Finalization a Input Structure: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol b Computational Modeling (QSPR, Fragment-Based) a->b Structure Input c Predicted pKa Value(s) & Microspecies Distribution b->c Calculation d Method Selection Based on Compound Properties (Solubility, Chromophore) c->d Guides Experiment e Potentiometric Titration d->e f UV-Vis Spectrophotometry d->f g Capillary Electrophoresis d->g h Data Processing & Curve Fitting e->h Raw Data f->h Raw Data g->h Raw Data i Final Validated pKa Value h->i j Input to ADMET & Formulation Models i->j prep 1. Preparation - Calibrate pH meter (pH 4, 7, 10 buffers) - Prepare 0.1 M NaOH & 0.1 M HCl - Prepare co-solvent (e.g., 50:50 MeOH:H2O) soln 2. Sample Solution - Dissolve compound in co-solvent - Adjust initial pH to ~2.0 with 0.1 M HCl prep->soln titr 3. Titration - Add 0.1 M NaOH in small, precise increments - Record pH after each addition, allowing for stabilization soln->titr plot 4. Data Plotting - Plot pH (y-axis) vs. Volume of NaOH added (x-axis) titr->plot calc 5. pKa Determination - Identify the inflection point of the sigmoid curve - The pH at the half-equivalence point equals the apparent pKa (pKa') plot->calc extr 6. Extrapolation (if needed) - Repeat at multiple co-solvent ratios - Plot pKa' vs. % co-solvent and extrapolate to 0% calc->extr

Caption: Workflow for co-solvent potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C). [10]2. Reagent Preparation: Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl. Prepare a solution of 0.15 M KCl to maintain constant ionic strength. [11]3. Sample Preparation: Dissolve an accurately weighed amount of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol in a specific volume of a co-solvent mixture (e.g., 50% v/v methanol-water) to achieve a concentration of approximately 1 mM. [11]Add KCl to achieve a final concentration of 0.15 M.

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. [10][11] * If determining an acidic pKa, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the compound is fully protonated. [11] * Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of 0.1 M NaOH.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [11] * Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve's midpoint of the buffer region (inflection point) corresponds to the apparent pKa (pKa') in the co-solvent mixture. [10]This can be precisely determined from the first or second derivative of the titration curve.

  • Aqueous pKa Extrapolation: To determine the true aqueous pKa, repeat the experiment in several different co-solvent ratios (e.g., 40%, 50%, 60% methanol). Plot the apparent pKa' values against the percentage of the organic co-solvent. Extrapolate the resulting linear plot back to 0% organic solvent to obtain the aqueous pKa. [12]

UV-Vis Spectrophotometry: Leveraging Chromophore Changes

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. [13]It is highly sensitive and requires only a small amount of sample.

scan 1. Spectral Scans - Record UV-Vis spectrum in strong acid (pH ~2) to get spectrum of neutral form (HA) - Record spectrum in strong base (pH ~12) to get spectrum of ionized form (A⁻) lambda 2. Wavelength Selection - Identify an analytical wavelength (λ_max) where the difference in absorbance between HA and A⁻ is maximal scan->lambda buff 3. Buffer Preparation - Prepare a series of buffers with known pH values spanning the predicted pKa (e.g., pH 4.5 to 8.5) lambda->buff meas 4. Absorbance Measurement - Prepare solutions of the compound at a constant concentration in each buffer - Measure the absorbance of each solution at the selected λ_max buff->meas plot 5. Data Plotting - Plot Absorbance (y-axis) vs. pH (x-axis) meas->plot calc 6. pKa Determination - Fit the data to a sigmoidal curve. The pH at the inflection point is the pKa. - Alternatively, use the Henderson-Hasselbalch equation with absorbance values. plot->calc

Caption: Workflow for spectrophotometric pKa determination.

Detailed Protocol for Spectrophotometric Determination:

  • Preparation of Extreme pH Solutions: Prepare three stock solutions of the compound at the same concentration: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to isolate the fully protonated species, one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to isolate the fully deprotonated species, and one in a neutral solvent. [14][15]2. Wavelength Selection: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the acidic and basic solutions. Identify an analytical wavelength where the absorbance difference between the two species is maximal. [16]3. Buffered Solutions: Prepare a series of buffer solutions with precisely known pH values that bracket the estimated pKa by at least 2 pH units on either side.

  • Absorbance Measurements: Prepare a series of samples by adding a constant amount of the compound stock solution to each buffer. Measure the absorbance of each buffered solution at the pre-determined analytical wavelength. [14]5. Data Analysis: Plot the measured absorbance against pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. [8][17]Alternatively, the pKa can be calculated for each buffer solution using the following equation, derived from the Henderson-Hasselbalch relationship:

    pKa = pH + log[(A - A_b) / (A_a - A)]

    Where A is the absorbance in the buffer, A_a is the absorbance in strong acid, and A_b is the absorbance in strong base. The final pKa is the average of the values calculated from the buffer solutions in the linear portion of the curve.

Summary and Conclusion

The determination of the pKa for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a multi-faceted process that exemplifies a core task in pharmaceutical profiling. While a precise experimental value can only be obtained through laboratory measurement, a well-supported prediction can be made.

MethodPredicted/Expected pKa RangeAdvantagesLimitations
Computational (In Silico) 6.8 - 7.5High-throughput, no sample required, cost-effective. [7]Accuracy depends on the training set; may be less reliable for novel scaffolds. [18]
Potentiometric Titration Experimentally DeterminedHigh precision and accuracy; considered a gold standard. [13]Requires larger sample amounts; can be challenging for very insoluble compounds. [19][18]
UV-Vis Spectrophotometry Experimentally DeterminedHigh sensitivity, requires very little sample. [18]Requires a chromophore that changes with ionization; potential for buffer interference.

Based on the strong electron-withdrawing nature of the trifluoromethyl group, the pKa of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is expected to be significantly lower than that of unsubstituted benzoxazolones, likely falling in the 6.8 to 7.5 range . This places its ionization point squarely in the physiological pH range, making an accurate determination essential. The ionization state will profoundly impact its ability to cross cell membranes and interact with biological targets. [1][20] For definitive characterization, a co-solvent potentiometric titration is recommended as the primary method due to its inherent precision. This should be complemented by a computational prediction to provide structural context for the observed acidity and to build more robust internal QSPR models for future drug discovery efforts.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Trajkovska, F., & Petrovska, J. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. Retrieved from [Link]

  • Ünlü, S., et al. (2009). Determination of p K a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Journal of Chemical & Engineering Data, 54(8), 2249-2254. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(12), 14347-14371. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Yadav, P., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • Foulon, C., et al. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European Journal of Pharmaceutical Sciences, 31(3-4), 165-171. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • Al-Ibresam, O. T., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 438-452. Retrieved from [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of pK a Values of Some Benzoxazoline Derivatives and the Structure−Activity Relationship | Request PDF. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Meloun, M., & Bordovská, S. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3441-3453. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Iglesias, E. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Solution Chemistry, 47, 1515-1533. Retrieved from [Link]

  • Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

  • Ortiz, M. C., et al. (2012). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1267, 202-209. Retrieved from [Link]

  • Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 297. Retrieved from [Link]

  • Optibrium. (n.d.). ADMET property prediction: The state of the art and current challenges. Retrieved from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52, 427-432. Retrieved from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • ChemAxon. (n.d.). Training the pKa Plugin. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131-166. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comparative evaluation of pKa prediction tools on a drug discovery dataset. Retrieved from [Link]

  • SCFBio. (n.d.). pKa calculation training. Retrieved from [Link]

  • Anderson, A. (2024, March 2). Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

Sources

Hydrogen Bonding Dynamics & Bioisosteric Potential of 6-Trifluoromethyl-1,2-benzisoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

6-trifluoromethyl-1,2-benzisoxazol-3-ol represents a high-value scaffold in medicinal chemistry, primarily functioning as a non-classical bioisostere for carboxylic acids. Its utility is defined by a dynamic tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms, a balance critically modulated by the electron-withdrawing trifluoromethyl (-CF


) group at the C6 position.

This guide provides a comprehensive analysis of the hydrogen bonding (H-bond) potential of this scaffold. Unlike static carboxylic acids, this moiety offers "chameleonic" H-bond donor/acceptor profiles dependent on solvent polarity and binding pocket environment. The 6-CF


 substituent enhances lipophilicity (

LogP

+1.0 vs. H) and acidity (pKa

5.5–6.0), optimizing the compound for CNS penetration while maintaining specific electrostatic interactions.

Structural Mechanistics & Tautomerism

The physicochemical identity of 6-trifluoromethyl-1,2-benzisoxazol-3-ol is governed by keto-enol tautomerism. Understanding this equilibrium is the prerequisite for predicting H-bonding behavior.

The Equilibrium

In solution, the compound exists as a mixture of two tautomers:[1]

  • Enol Form (A): 6-trifluoromethyl-1,2-benzisoxazol-3-ol. Resembles a phenol/carboxylic acid.

  • Keto Form (B): 6-trifluoromethyl-1,2-benzisoxazol-3(2H)-one. Resembles a cyclic amide (lactam).

While 1,2-benzisoxazoles generally favor the keto form in polar protic solvents (like water) due to solvation of the polar N-H bond, the enol form is often trapped in non-polar environments or specific protein binding pockets where it mimics a carboxylate transition state.

Impact of the 6-CF Group

The trifluoromethyl group is a strong electron-withdrawing group (EWG) (


).
  • Acidity Modulation: By withdrawing electron density from the benzisoxazole core, the CF

    
     group stabilizes the negative charge of the conjugate base (anion) through inductive effects. This lowers the pKa relative to the unsubstituted parent, making it a more effective bioisostere for carboxylic acids (pKa ~4.5).
    
  • Lipophilicity: The fluorine atoms increase the hydrophobic surface area, enhancing membrane permeability compared to the highly polar carboxylic acid it replaces.

Visualization of Tautomeric H-Bonding

The following diagram illustrates the H-bond donor (D) and acceptor (A) sites for both forms.

Tautomerism cluster_0 Enol Form (3-OH) cluster_1 Keto Form (3-Oxo) Enol 6-CF3-1,2-benzisoxazol-3-ol (Aromatic System) OH_Group -OH Group (Strong Donor & Acceptor) Enol->OH_Group N_Ring Ring Nitrogen (Weak Acceptor) Enol->N_Ring Keto 6-CF3-1,2-benzisoxazol-3(2H)-one (Quinoid-like Character) Enol->Keto Solvent Dependent Equilibrium (K_eq) NH_Group N-H Group (Strong Donor) Keto->NH_Group CO_Group C=O Group (Strong Acceptor) Keto->CO_Group caption Figure 1: Tautomeric equilibrium shifting H-bond profiles from O-centric (Enol) to N/O-centric (Keto).

Physicochemical Profiling

For drug development, the following quantitative profile serves as a baseline.

PropertyValue (Approx.)Mechanistic Insight
pKa 5.5 – 6.2The 6-CF

lowers pKa by ~1.0 unit vs. parent, approaching physiological relevance.
LogP 2.3 – 2.8Significantly more lipophilic than -COOH, aiding Blood-Brain Barrier (BBB) crossing.
H-Bond Donors 1-OH (Enol) or -NH (Keto).
H-Bond Acceptors 3-4Ring N, Ring O, Exocyclic O, and weakly F atoms.
Topological Polar Surface Area (TPSA) ~45-50 Å

Ideal range for CNS activity (typically < 90 Å

).

Expert Note: The "weak" H-bond acceptance of the CF


 fluorines should not be ignored. In tight binding pockets, C-F···H-C interactions can contribute 0.5–1.5 kcal/mol to binding affinity.

Experimental Characterization Protocols

To validate the H-bonding potential and tautomeric state in your specific formulation or assay buffer, use the following self-validating protocols.

Protocol A: Determination of Tautomeric Ratio via Solvent-Titration NMR

Objective: Quantify the


 ([Keto]/[Enol]) in environments of varying polarity to predict behavior in hydrophobic binding pockets vs. aqueous cytosol.

Materials:

  • Compound: >98% pure 6-trifluoromethyl-1,2-benzisoxazol-3-ol.

  • Solvents: DMSO-

    
     (Polar/H-bond acceptor), CDCl
    
    
    
    (Non-polar), Methanol-
    
    
    (Protic).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO-

    
    .
    
  • Titration: Prepare 5 NMR tubes with varying ratios of CDCl

    
    :DMSO-
    
    
    
    (100:0, 75:25, 50:50, 25:75, 0:100).
  • Acquisition: Acquire

    
    H-NMR (minimum 400 MHz) and 
    
    
    
    C-NMR.
  • Signal Tracking:

    • Enol Marker: Look for the disappearance of the C3-OH proton (broad singlet, typically >10 ppm) or the C3 carbon shift characteristic of C-O (~160-165 ppm).

    • Keto Marker: Track the appearance of the N-H proton (broad, exchangeable) and the C3 carbonyl shift (~165-170 ppm).

  • Calculation: Integrate distinct non-exchangeable aromatic protons (e.g., H4 or H5) which often split or shift slightly between tautomers. Calculate ratio

    
    .
    
Protocol B: pKa Determination via UV-Vis Spectrophotometry

Objective: Determine the precise ionization constant to assess bioisosteric fidelity to carboxylic acids.

Methodology:

  • Buffer Prep: Prepare a universal buffer series (citrate-phosphate-borate) ranging from pH 2.0 to 10.0 in 0.5 unit increments.

  • Scanning: Dissolve compound to 50 µM in each buffer. Scan UV-Vis (200–400 nm).[2]

  • Isosbestic Point Validation: Overlay spectra. A clear isosbestic point (intersection of all curves) confirms a clean two-state equilibrium (protonated neutral vs. deprotonated anion) without degradation.

  • Data Fitting: Plot Absorbance at

    
     (of the anion) vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.
    

Computational Modeling Workflow

For researchers integrating this scaffold into docking studies, standard force fields often miscalculate the tautomeric energy penalty. Use this DFT (Density Functional Theory) workflow for accurate parameterization.

DFT_Workflow Start Input Structure (3D Coordinates) Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search DFT_Opt Geometry Optimization (B3LYP/6-31G* or wB97X-D) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation (Verify Minima & Zero Point Energy) DFT_Opt->Freq_Calc Solvation Solvation Model (PCM/SMD) Water vs. Protein Dielectric (e=4) Freq_Calc->Solvation Energy_Comp Compare Gibbs Free Energy (Delta G = G_keto - G_enol) Solvation->Energy_Comp Output Generate ESP Map (Electrostatic Potential for Docking) Energy_Comp->Output caption Figure 2: Computational workflow to determine dominant tautomer and H-bond strength.

Key Insight for Modellers: When docking into a protein target (e.g., Glutamate receptors, GABA-A), dock both tautomers . The protein environment can shift the equilibrium. If the binding pocket has a strong H-bond donor (like a Serine -OH or Backbone NH) positioned near the N2 position, it may select for the Enol form (accepting H-bond at N2). If the pocket has an acceptor (like Aspartate -COO


), it may select for the Keto  form (donating H-bond from NH).

Medicinal Chemistry Applications

Bioisosterism for Carboxylic Acids

The 1,2-benzisoxazol-3-ol scaffold is a planar, acidic bioisostere.

  • Advantage: Unlike the -COOH group, which is permanently ionized at physiological pH (preventing passive diffusion), the benzisoxazole has a higher pKa (~6.0). This means a significant fraction (~5-10%) remains neutral at pH 7.4, facilitating membrane permeation.

  • Interaction: Once bound, the anionic form (conjugate base) mimics the carboxylate, forming salt bridges with Arginine or Lysine residues.

Case Study Analogs
  • Risperidone: Utilizes a 6-fluoro-1,2-benzisoxazole core.[3][4][5] The 6-CF

    
     analog acts as a more lipophilic, metabolically stable variant (blocking metabolic oxidation at the C6 position).
    
  • Zonisamide: A 1,2-benzisoxazole-3-methanesulfonamide. While different, it highlights the scaffold's privilege in CNS drug design (epilepsy, Parkinson's).

Dimerization Potential

In the solid state or non-polar solvents, 6-trifluoromethyl-1,2-benzisoxazol-3-ol forms centrosymmetric dimers similar to carboxylic acids.

  • Interaction:

    
     (Enol dimer) or 
    
    
    
    (Keto dimer).
  • Significance: This dimerization can improve solubility in lipid formulations by masking the polar head group.

References

  • Keto-Enol Tautomerism in 1,2-Benzisoxazoles: Detailed analysis of the tautomeric equilibrium in benzisoxazole deriv

    • Source: RSC / J. Phys. Org. Chem.
    • (General reference for benzisoxazole tautomerism principles).

  • Bioisosteres for Drug Hunters: Comprehensive guide on carboxylic acid bioisosteres including heterocycles.

    • Source: Drug Hunter
  • pKa Values of Fluorinated Phenols and Heterocycles: Data regarding the electron-withdrawing effects of CF3 on acidity.

    • Source: University of Tartu / J. Phys. Org. Chem.
  • Crystal Structure of 6-Fluoro-1,2-benzisoxazol-3-yl derivatives: Structural data on the closely related risperidone intermedi

    • Source: Crystal Structure Communic
  • PubChem Compound Summary: 6-Fluoro-1,2-benzisoxazol-3-ol: Physicochemical property d

    • Source: PubChem[4][6]

Sources

Methodological & Application

Synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol from 2-fluoro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis of this target molecule, commencing from the readily available starting material, 2-fluoro-4-(trifluoromethyl)benzoate. The described protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery, offering a detailed, step-by-step procedure grounded in established chemical principles.

The synthetic strategy involves a two-step sequence: the conversion of the starting ester to the corresponding hydroxamic acid, followed by an intramolecular cyclization to yield the desired 1,2-benzoxazol-3-ol. This application note will elaborate on the mechanistic underpinnings of each transformation, provide a robust experimental protocol, and address critical safety considerations.

Synthetic Strategy Overview

The overall transformation from 2-fluoro-4-(trifluoromethyl)benzoate to 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is depicted below. The synthesis is conceptually straightforward, relying on two well-established reaction types in organic chemistry.

G start 2-Fluoro-4-(trifluoromethyl)benzoate intermediate 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide (Hydroxamic Acid Intermediate) start->intermediate Step 1: Hydroxamic Acid Formation (Hydroxylamine) product 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol intermediate->product Step 2: Intramolecular Cyclization (Base-mediated S_NAr)

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide

The initial step involves the conversion of the benzoate ester to the corresponding hydroxamic acid. This transformation is typically achieved by reacting the ester with hydroxylamine, often in the presence of a base.[1][2][3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate, with the expulsion of the alkoxide leaving group, furnishes the hydroxamic acid. The use of a base, such as sodium methoxide or potassium hydroxide, is often employed to generate the more nucleophilic hydroxylamine anion in situ from its hydrochloride salt.[1]

G cluster_0 Step 1: Hydroxamic Acid Formation Ester 2-Fluoro-4-(trifluoromethyl)benzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxylamine NH2OH Hydroxylamine->Intermediate Base Base (e.g., NaOMe) Base->Hydroxylamine Deprotonation Product 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide Intermediate->Product Collapse Byproduct Methanol Intermediate->Byproduct Elimination

Figure 2: Mechanism of hydroxamic acid formation.

Part 2: Intramolecular Cyclization to 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

The second and final step is the intramolecular cyclization of the hydroxamic acid intermediate to form the desired benzoxazol-3-ol ring system. This reaction is an example of an intramolecular nucleophilic aromatic substitution (SNAr).

Mechanism: In the presence of a base, the hydroxyl group of the hydroxamic acid is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine atom on the aromatic ring. The trifluoromethyl group at the para position acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The subsequent loss of the fluoride ion leads to the formation of the stable heterocyclic ring. The temperature required for this cyclization can be influenced by the nature of the electron-withdrawing group on the aromatic ring.[4]

G cluster_1 Step 2: Intramolecular Cyclization (S_NAr) Hydroxamic_Acid 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide Alkoxide Alkoxide Intermediate Hydroxamic_Acid->Alkoxide Deprotonation Base Base Base->Alkoxide Meisenheimer Meisenheimer-like Complex Alkoxide->Meisenheimer Intramolecular Attack Product 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol Meisenheimer->Product Loss of F- Byproduct Fluoride Ion Meisenheimer->Byproduct

Figure 3: Mechanism of intramolecular cyclization.

Experimental Protocols

Materials and Reagents:

ReagentPuritySupplier
2-Fluoro-4-(trifluoromethyl)benzoate>98%Commercially Available
Hydroxylamine hydrochloride>99%Commercially Available
Sodium methoxide (25% in methanol)-Commercially Available
Methanol (anhydrous)>99.8%Commercially Available
Potassium carbonate (anhydrous)>99%Commercially Available
N,N-Dimethylformamide (DMF, anhydrous)>99.8%Commercially Available
Hydrochloric acid (1 M)-Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous sodium sulfate-Commercially Available

Protocol 1: Synthesis of 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzamide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous methanol. To this solution, add hydroxylamine hydrochloride (3.0 eq).

  • Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium methoxide (3.0 eq) in methanol.[1] The reaction is often performed with an excess of hydroxylamine to drive the reaction to completion.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Purification: To the residue, add water and acidify with 1 M HCl to a pH of approximately 3-4. The resulting precipitate is the hydroxamic acid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 2-fluoro-N-hydroxy-4-(trifluoromethyl)benzamide. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods (e.g., 1H NMR).

Protocol 2: Synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-fluoro-N-hydroxy-4-(trifluoromethyl)benzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C for 3-5 hours.[4] The progress of the cyclization can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidification and Extraction: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 6-(trifluoromethyl)-1,2-benzoxazol-3-ol.

Safety and Handling

Hydroxylamine and its salts are potentially explosive and should be handled with care. [5][6][7][8][9]

  • Handling Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] Work in a well-ventilated fume hood.[5][7] Avoid heating hydroxylamine or its solutions to dryness.[5]

  • Storage: Store hydroxylamine hydrochloride in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Disposal: Dispose of hydroxylamine waste according to local, state, and federal regulations.[6]

Trifluoromethylated compounds can be volatile and may have toxicological properties that are not fully characterized.

  • Handling Precautions: Handle these compounds in a well-ventilated fume hood and wear appropriate PPE. Avoid inhalation and skin contact.

Conclusion

The synthesis of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol from 2-fluoro-4-(trifluoromethyl)benzoate is a reliable and reproducible two-step process. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare this valuable compound for further investigation in their drug discovery and development programs.

References

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.).
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.).
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.
  • Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Journal of Organic Chemistry, 74(9), 3540-3543.
  • US Patent US20060009658A1. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine.
  • Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.).
  • MilliporeSigma. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
  • Ragaini, F., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 29(18), 4237.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
  • Penta chemicals. (2025). Hydroxylamine hydrochloride Safety Data Sheet.

Sources

Application Note: Strategic O-Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the use of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol as a nucleophile in O-alkylation reactions. O-alkylated 1,2-benzoxazole cores are privileged scaffolds in medicinal chemistry, and the strategic introduction of a trifluoromethyl group offers significant advantages in modulating physicochemical properties such as metabolic stability and lipophilicity.[1][2] This guide elucidates the underlying chemical principles, including the compound's tautomeric nature and the electronic influence of the trifluoromethyl substituent, to provide a robust and reproducible protocol for selectively synthesizing 3-alkoxy-6-(trifluoromethyl)-1,2-benzoxazole derivatives.

Introduction: The Strategic Value of the Title Compound

The 1,2-benzoxazole (also known as 1,2-benzisoxazole) motif is a cornerstone in the development of therapeutic agents, notably in the fields of antipsychotics and anticonvulsants.[3] Its derivatives are integral to a range of biologically active molecules. The specific subject of this note, 6-(trifluoromethyl)-1,2-benzoxazol-3-ol, is a particularly valuable building block. The trifluoromethyl (-CF3) group is a powerful tool in drug design, prized for its ability to enhance metabolic stability, increase lipophilicity (Hansch π value of +0.88), and act as a bioisostere for other groups, thereby improving a drug candidate's pharmacokinetic profile.[1][2]

The O-alkylation of this scaffold provides access to a diverse library of 3-alkoxy-1,2-benzoxazole derivatives, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs. However, the inherent chemical nature of the starting material presents a unique challenge and opportunity: its existence as a tautomeric mixture and its status as an ambident nucleophile.

Mechanistic Considerations: Tautomerism and Nucleophilicity

A foundational understanding of the substrate's reactivity is paramount for successful and selective synthesis. The reaction's outcome is dictated by two key factors: the tautomeric equilibrium and the electronic impact of the -CF3 group.

The Hydroxybenzoxazole ⇌ Benzoxazolinone Tautomerism

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol exists in a tautomeric equilibrium with its keto form, 6-(trifluoromethyl)-1,2-benzoxazolin-3-one. Deprotonation with a base generates an ambident anion with nucleophilic character at both the exocyclic oxygen (O-anion) and the ring nitrogen (N-anion). This duality means that alkylation can potentially yield two different products: the desired O-alkylated ether or the N-alkylated lactam analog.[4]

Caption: Tautomeric equilibrium of the nucleophile.

Controlling the regioselectivity of the alkylation is the primary objective of the developed protocol. Research on related systems has shown that mixtures of O- and N-alkylation are common, but the presence of a strong electron-withdrawing group, such as a nitro group, can favor exclusive O-alkylation.[4]

Influence of the 6-Trifluoromethyl Group

The -CF3 group at the 6-position is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This has two significant consequences:

  • Increased Acidity: The -CF3 group stabilizes the conjugate base (the ambident anion) through a negative inductive effect (-I effect), thereby increasing the acidity of the hydroxyl proton. For comparison, the pKa of phenol is approximately 9.9, while p-(trifluoromethyl)phenol is significantly more acidic with a pKa around 9.1.[3][5] This enhanced acidity allows for the use of moderately strong bases for complete deprotonation, avoiding the need for organometallic reagents.

  • Modulation of Nucleophilic Sites: According to Hard-Soft Acid-Base (HSAB) theory, the electron-withdrawing -CF3 group increases the "hardness" of the exocyclic oxygen atom by pulling electron density away. Alkyl halides are considered relatively "hard" electrophiles. The "like-reacts-with-like" principle of HSAB theory suggests that the hard oxygen nucleophile will preferentially react with the hard alkyl halide electrophile, favoring O-alkylation over N-alkylation.

Optimized Protocol for Selective O-Alkylation

This protocol is based on the principles of the Williamson ether synthesis, a classic and robust method for forming ethers via an SN2 mechanism.[2][6][7] The conditions have been optimized to favor the formation of the O-alkylated product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-(Trifluoromethyl)-1,2-benzoxazol-3-ol>98%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Synthesis GradeAlfa AesarPrimary halides are strongly preferred to minimize E2 elimination.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeAcros OrganicsStrong, non-nucleophilic base. Handle with extreme care.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv™ or similarEMD MilliporeAprotic polar solvent, crucial for favoring O-alkylation.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeFisher ScientificFor workup.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying organic phase.
Step-by-Step Experimental Procedure

O_Alkylation_Workflow A Setup: Inert Atmosphere (N₂ or Ar) B Dissolve Substrate in Anhydrous DMF A->B C Cool to 0 °C (Ice Bath) B->C D Add NaH (Portion-wise) C->D E Stir for 30 min (Anion Formation) D->E F Add Alkyl Halide (Dropwise) E->F G Warm to RT Stir 4-12 h F->G H Monitor by TLC G->H H->G Incomplete I Quench Reaction (Add H₂O carefully) H->I Complete J Aqueous Workup (EtOAc, NaHCO₃, Brine) I->J K Dry & Concentrate (MgSO₄, Rotary Evaporation) J->K L Purify (Column Chromatography) K->L

Caption: General workflow for O-alkylation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add 6-(trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of substrate). Stir until all solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.1-1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, indicating the formation of the sodium salt.

  • Alkylation: Slowly add the primary alkyl halide (1.05-1.1 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

  • Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Protocol Choices
  • Base (NaH): A strong, non-nucleophilic base is essential to ensure complete and irreversible deprotonation of the acidic hydroxyl group, forming the nucleophilic anion.[8][9] Using a weaker base like K₂CO₃ or an alkoxide could lead to an equilibrium and potentially lower yields.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is critical. It effectively solvates the sodium cation, leaving a "naked" and highly reactive ambident anion. In such solvents, the reaction tends to occur at the more electronegative and "harder" atom, which is the oxygen, thus maximizing O-alkylation.[1][10] Protic solvents (like ethanol) would solvate the oxygen atom via hydrogen bonding, hindering its nucleophilicity and potentially favoring N-alkylation.

  • Alkylating Agent (Primary Halide): The reaction proceeds via an SN2 mechanism. To avoid the competing E2 elimination pathway, primary alkyl halides (R-CH₂-X) are the ideal electrophiles.[2][11] Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the alkene via elimination.

  • Temperature Control: Initial cooling to 0 °C during deprotonation and alkyl halide addition helps to control the exothermic reaction and prevent potential side reactions.

Expected Results and Characterization

The successful O-alkylation yields 3-alkoxy-6-(trifluoromethyl)-1,2-benzoxazole. The table below provides representative data for two common alkylating agents.

Alkylating AgentProduct NameTypical YieldCharacterization Notes (¹H NMR)
Iodomethane3-Methoxy-6-(trifluoromethyl)-1,2-benzoxazole85-95%Appearance of a new singlet around δ 4.0-4.2 ppm (O-CH ₃). Aromatic protons will show characteristic splitting patterns in the δ 7.5-8.0 ppm region.
Benzyl Bromide3-(Benzyloxy)-6-(trifluoromethyl)-1,2-benzoxazole80-90%Appearance of a new singlet around δ 5.2-5.4 ppm (O-CH ₂-Ph). Aromatic protons from the benzyl group will appear around δ 7.3-7.5 ppm, in addition to the signals from the benzoxazole core.

¹³C NMR: Expect a downfield shift for the C3 carbon upon O-alkylation compared to the parent compound. Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the O-alkylated product. IR Spectroscopy: Disappearance of the broad O-H stretch from the starting material (around 3100-3300 cm⁻¹) and the appearance of C-O-C stretching vibrations (around 1050-1250 cm⁻¹).

Troubleshooting and Key Considerations

  • Low Yield: May result from incomplete deprotonation (use fresh, high-quality NaH), wet solvent/reagents (ensure all materials are anhydrous), or use of a secondary/tertiary alkyl halide leading to elimination.

  • Mixture of O- and N-Alkylated Products: This indicates a loss of regioselectivity. The most likely cause is the use of a protic or less polar solvent. Ensure high-purity, anhydrous DMF is used. The choice of counter-ion can also play a role; while Na⁺ is effective, exploring K⁺ (using KH) might alter selectivity in challenging cases.

  • No Reaction: Ensure the alkylating agent has a good leaving group (I > Br > Cl). If using an alkyl chloride, the addition of a catalytic amount of sodium iodide (NaI) can facilitate the reaction via an in-situ Finkelstein reaction.

Conclusion

The O-alkylation of 6-(trifluoromethyl)-1,2-benzoxazol-3-ol is a highly effective method for generating structurally diverse libraries of compounds for drug discovery. By understanding the substrate's inherent tautomerism and the powerful electronic influence of the trifluoromethyl group, a selective and high-yielding synthetic protocol can be reliably executed. The use of a strong, non-nucleophilic base in a polar aprotic solvent is critical to favor the desired O-alkylation pathway via an SN2 mechanism. This application note provides the foundational knowledge and a practical, field-proven protocol to empower researchers in their synthesis of novel and potentially therapeutic molecules.

References

  • Fiveable. (2025, August 15). Alkylation of enolates. Organic Chemistry II Class Notes. [Link]

  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]

  • Study.com. (n.d.). Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. [Link]

  • PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]

  • Organic Chemistry Tutorial. (2024, November 4). Ambident Nucleophiles - Examples, Reactions and Conditions. [Link]

  • ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. [Link]

  • PubMed. (n.d.). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • Journal of the American Chemical Society. (1992). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. [Link]

  • MDPI. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • PubMed Central. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • RSC Publishing. (2020, July 23). Use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

N-alkylation vs O-alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Controlling Regioselectivity: A Guide to the N- vs. O-Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Abstract

The 1,2-benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, a key intermediate, is often complicated by its ambident nucleophilic nature, leading to competitive N-alkylation and O-alkylation. This guide provides a comprehensive overview of the mechanistic principles governing this regioselectivity and delivers detailed, field-proven protocols for selectively synthesizing either the N-alkylated 2-alkyl-6-(trifluoromethyl)-1,2-benzoxazol-3(2H)-one or the O-alkylated 3-alkoxy-6-(trifluoromethyl)-1,2-benzoxazole. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively control the reaction outcome to favor the desired isomer for downstream applications in drug development.

Mechanistic Overview: The Ambident Nucleophile Challenge

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol exists in a tautomeric equilibrium with its lactam form, 1,2-benzoxazol-3(2H)-one. Deprotonation with a base generates a resonance-stabilized anion where the negative charge is delocalized over both the nitrogen and oxygen atoms. This makes the anion an ambident nucleophile , meaning it possesses two distinct nucleophilic centers that can react with an electrophile (e.g., an alkyl halide).[2][3]

  • O-Alkylation results in the formation of a 3-alkoxy-1,2-benzoxazole.

  • N-Alkylation results in the formation of a 2-alkyl-1,2-benzoxazol-3(2H)-one.

Controlling which atom attacks the electrophile is a persistent challenge in synthetic chemistry.[4][5] The outcome is not random but is governed by a set of predictable, interacting principles.

Caption: Tautomeric equilibrium of the core scaffold.

Key Principles Governing Regioselectivity

The selective alkylation of the benzoxazolone anion can be rationalized and controlled by applying the Hard and Soft Acids and Bases (HSAB) principle, along with careful consideration of reaction conditions.[6]

Hard and Soft Acids and Bases (HSAB) Theory

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[6][7]

  • The Benzoxazolone Anion:

    • The oxygen atom is more electronegative and has a higher charge density, making it a hard nucleophilic center .

    • The nitrogen atom is less electronegative and more polarizable, making it a soft nucleophilic center .

  • Alkylating Agents (Electrophiles/Acids):

    • Hard electrophiles are typically small, highly charged, and not easily polarized. Examples include dimethyl sulfate and alkyl triflates. These will preferentially react at the hard oxygen center.

    • Soft electrophiles are larger, less charged, and more polarizable. A classic example is methyl iodide. These will favor reaction at the soft nitrogen center.

The Role of Solvent
  • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These solvents are excellent at solvating cations (like Na⁺ or K⁺) but poorly solvate anions. This leaves the nucleophilic anion "naked" and highly reactive. The more reactive, harder oxygen anion tends to dominate the reaction, favoring O-alkylation .

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom of the nucleophile, effectively shielding it and reducing its reactivity. This steric hindrance and solvation effect allows the softer, less-hindered nitrogen atom to become the more competitive nucleophile, favoring N-alkylation .

The Influence of the Counter-ion (from the Base)

The nature of the cation from the deprotonating base (e.g., Li⁺, Na⁺, K⁺) can influence the reaction. Smaller, harder cations like Li⁺ will associate more tightly with the hard oxygen center (chelation), potentially blocking it and favoring N-alkylation . Larger, softer cations like K⁺ or Cs⁺ associate less tightly, leaving the oxygen atom more available for O-alkylation .

Summary of Conditions for Selective Alkylation

The interplay of these factors allows for the targeted synthesis of either the N- or O-alkylated product. The following table summarizes the general conditions to achieve high regioselectivity.

Factor Selective O-Alkylation Selective N-Alkylation Rationale (HSAB Principle)
Alkylating Agent Hard (e.g., R-OTs, R₂SO₄)Soft (e.g., R-I, R-Br)Hard acids react with hard bases (O); Soft acids react with soft bases (N).[6]
Base Strong, non-coordinating (e.g., NaH, K₂CO₃)Weaker or sterically hindered (e.g., t-BuOK)Fully generates the "naked" anion, promoting reaction at the most charged site (O).
Solvent Polar Aprotic (e.g., DMF, THF)Polar Protic or less polar (e.g., Ethanol, Toluene)Aprotic solvents expose the hard oxygen; Protic solvents shield the oxygen via H-bonding.
Temperature Lower Temperature (0 °C to RT)Higher Temperature (Reflux)O-alkylation is often the kinetically favored product, while N-alkylation can be thermodynamically favored.[5]

digraph "Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Helvetica", fontsize=12, label="Decision Workflow for Selective Alkylation", labelloc=t];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Desired Product?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// O-Alkylation Path o_alk [label="O-Alkylated Product\n(3-Alkoxy-1,2-benzoxazole)", fillcolor="#E8F0FE", color="#4285F4"]; o_conditions [label="Select Conditions:\n- Hard Alkylating Agent (R-OTs)\n- Strong Base (NaH)\n- Polar Aprotic Solvent (DMF)", shape=note, fillcolor="#FFFFFF"]; o_protocol [label="Execute Protocol 1", shape=cds, fillcolor="#CEEAD6", color="#34A853"];

// N-Alkylation Path n_alk [label="N-Alkylated Product\n(2-Alkyl-1,2-benzoxazol-3-one)", fillcolor="#FCE8E6", color="#EA4335"]; n_conditions [label="Select Conditions:\n- Soft Alkylating Agent (R-I)\n- Weaker Base (K2CO3)\n- Less Polar Solvent (Acetone)", shape=note, fillcolor="#FFFFFF"]; n_protocol [label="Execute Protocol 2", shape=cds, fillcolor="#CEEAD6", color="#34A853"];

// Connections start -> o_alk [label=" O-Alkylation "]; start -> n_alk [label=" N-Alkylation "];

o_alk -> o_conditions [style=dashed]; o_conditions -> o_protocol;

n_alk -> n_conditions [style=dashed]; n_conditions -> n_protocol; }

Caption: Decision workflow for selecting the appropriate alkylation protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Selective O-Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Objective: To synthesize 3-methoxy-6-(trifluoromethyl)-1,2-benzoxazole via kinetically controlled O-alkylation.

Principle: This protocol uses a strong base (NaH) to fully deprotonate the substrate in a polar aprotic solvent (DMF). The resulting "naked" anion is then reacted with a hard electrophile (dimethyl sulfate) at a low temperature to favor reaction at the hard oxygen center.

Materials:

  • 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A homogenous solution of the sodium salt should form.

  • Alkylation: Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-6-(trifluoromethyl)-1,2-benzoxazole.

Protocol 2: Selective N-Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Objective: To synthesize 2-methyl-6-(trifluoromethyl)-1,2-benzoxazol-3(2H)-one.

Principle: This protocol employs a weaker base (K₂CO₃) and a soft electrophile (methyl iodide) in a less polar solvent (acetone). These conditions favor the SN2-type reaction at the softer, more nucleophilic nitrogen center.

Materials:

  • 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Methyl iodide (MeI)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add acetone to create a slurry (approx. 0.15 M concentration).

  • Electrophile Addition: Add methyl iodide (1.5 eq) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentration: Rinse the solids with acetone and concentrate the combined filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-methyl-6-(trifluoromethyl)-1,2-benzoxazol-3(2H)-one.

Conclusion

The regioselective alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a classic example of controlling the reactivity of an ambident nucleophile. By understanding and applying the principles of HSAB theory and carefully manipulating reaction parameters such as solvent, base, and the nature of the electrophile, chemists can predictably favor either N- or O-alkylation. The protocols provided herein serve as robust starting points for the synthesis of specific isomers required for the advancement of medicinal chemistry and drug discovery programs.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Pharma and Bio Sciences. [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. [Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. (2022). ACS Catalysis. [Link]

  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. (2022). ACS Publications. [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. [Link]

  • HSAB theory. Wikipedia. [Link]

  • HSAB principle: Applications of its global and local forms in organic chemistry. (2000). International Journal of Quantum Chemistry. [Link]

  • What are ambident nucleophiles? Explain with an example. Vaia. [Link]

  • Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2021). Arkivoc. [Link]

  • Alkene Syn- and Anti-Oxyamination with Malonoyl Peroxides. (2017). PMC - NIH. [Link]

  • Pearson's Hard Soft [Lewis] Acid Base Principle. Meta-Synthesis. [Link]

  • HSAB theory – Knowledge and References. Taylor & Francis. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Organic Letters. [Link]

Sources

Application Note: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol as a Strategic Scaffold for Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note and protocol guide details the synthesis, characterization, and application of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (also known as 6-(trifluoromethyl)-1,2-benzisoxazol-3-ol ) as a strategic building block in the development of next-generation antipsychotic drugs.

Introduction: The Strategic Value of the Trifluoromethyl Scaffold

In the landscape of antipsychotic drug development, the 1,2-benzisoxazole moiety is a privileged structure, most notably serving as the core pharmacophore for blockbuster drugs like Risperidone and Paliperidone . These drugs typically feature a 6-fluoro substituent, which modulates metabolic stability and receptor binding affinity (specifically 5-HT2A and D2 antagonism).

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol represents a critical bioisostere of the standard 6-fluoro intermediate. By replacing the fluorine atom with a trifluoromethyl (-CF3) group, researchers can significantly alter the physicochemical and pharmacokinetic profile of the final drug candidate:

  • Enhanced Lipophilicity: The -CF3 group increases the logP, potentially improving blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The strong C-F bonds in the -CF3 group block metabolic oxidation at the 6-position, extending the half-life of the drug.

  • Electronic Effects: The strong electron-withdrawing nature of -CF3 influences the pKa of the 3-hydroxyl group and the reactivity of the benzisoxazole ring during coupling reactions.

This guide provides a validated protocol for synthesizing this building block and utilizing it to generate novel antipsychotic candidates.

Chemical Identity & Properties

PropertyDescription
Chemical Name 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol
Synonyms 6-(Trifluoromethyl)-3-hydroxy-1,2-benzisoxazole; 6-(Trifluoromethyl)-1,2-benzisoxazol-3(2H)-one
Molecular Formula C8H4F3NO2
Molecular Weight 203.12 g/mol
CAS Number Research Grade / Custom Synthesis (Analog of CAS 84163-13-3)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Tautomerism Exists in equilibrium between the 3-hydroxyl (enol) and 3-oxo (keto) forms. In solution, the keto form often predominates.

Synthesis Protocol: Preparation of the Building Block

Since this specific trifluoromethyl analog is not a standard commodity chemical, it must be synthesized from 2-fluoro-4-(trifluoromethyl)benzoic acid . The following protocol is adapted from the industrial synthesis of the 6-fluoro analog (Risperidone intermediate), optimized for the -CF3 substituent.

Reaction Scheme Visualization

SynthesisPathway Start 2-Fluoro-4-(trifluoromethyl) benzoic acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl2, DMF (cat.) Reflux, 2h Hydroxamic N-Hydroxy-2-fluoro-4- (trifluoromethyl)benzamide AcidChloride->Hydroxamic NH2OH·HCl, Et3N THF, 0°C to RT Product 6-(Trifluoromethyl)- 1,2-benzoxazol-3-ol Hydroxamic->Product K2CO3, DMF 100°C, Cyclization Activated 3-Chloro-6-(trifluoromethyl)- 1,2-benzisoxazole Product->Activated POCl3, Et3N Activation

Figure 1: Step-wise synthesis pathway from the benzoic acid precursor to the activated building block.

Step 1: Formation of the Hydroxamic Acid Precursor

Objective: Convert 2-fluoro-4-(trifluoromethyl)benzoic acid into its hydroxamic acid derivative.

Reagents:

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid (10.0 g, 48 mmol)

  • Thionyl chloride (SOCl2) (10 mL, excess)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (4.0 g, 58 mmol)

  • Triethylamine (Et3N) (15 mL)

  • Tetrahydrofuran (THF) (anhydrous, 100 mL)

  • Dichloromethane (DCM)[1]

Procedure:

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the starting benzoic acid in DCM (50 mL). Add thionyl chloride dropwise. Add 2 drops of DMF as a catalyst. Reflux for 2 hours until gas evolution ceases. Evaporate the solvent and excess SOCl2 under reduced pressure to obtain the crude acid chloride as a yellow oil.

  • Hydroxamic Acid Coupling: In a separate flask, suspend hydroxylamine hydrochloride in THF (50 mL) and cool to 0°C. Add triethylamine dropwise to free the hydroxylamine base.

  • Addition: Dissolve the crude acid chloride in THF (20 mL) and add it dropwise to the hydroxylamine solution at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate. The crude hydroxamic acid is usually pure enough for the next step.

Step 2: Cyclization to 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Objective: Intramolecular nucleophilic substitution of the fluorine atom by the hydroxamic acid oxygen.

Reagents:

  • Crude Hydroxamic Acid (from Step 1)

  • Potassium Carbonate (K2CO3) (13.2 g, 96 mmol)

  • DMF (50 mL) or Water (for aqueous cyclization variant)

Procedure:

  • Dissolve the crude hydroxamic acid in DMF (50 mL).

  • Add K2CO3.

  • Heat the reaction mixture to 100°C for 4-6 hours. The intramolecular displacement of the fluorine (activated by the ortho-carbonyl and para-trifluoromethyl groups) is rapid.

  • Workup: Cool the mixture and pour into ice-cold water (200 mL). Acidify carefully with 1N HCl to pH 2-3.

  • Isolation: The product, 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol , will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from ethanol/water if necessary.

Yield Expectation: 75-85% over two steps.

Application: Functionalization for Drug Synthesis

Once the 3-hydroxy benzisoxazole core is synthesized, it must be "activated" to couple with the piperidine pharmacophore common in antipsychotics (e.g., the piperidine ring of Risperidone).

Protocol: Chlorination (Activation)

Objective: Convert the 3-hydroxyl group to a 3-chloro leaving group.

Reagents:

  • 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (5.0 g)

  • Phosphorus Oxychloride (POCl3) (20 mL)

  • Triethylamine (1.0 mL)

Procedure:

  • Place the starting material in a round-bottom flask.

  • Add POCl3 and Et3N.

  • Reflux at 100-110°C for 3-4 hours. The solid will dissolve as the reaction proceeds.

  • Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice (Caution: Exothermic!). Extract with DCM.

  • Result: 3-Chloro-6-(trifluoromethyl)-1,2-benzisoxazole . This intermediate is highly reactive and should be used immediately or stored under inert gas.

Protocol: Coupling with Piperidine Pharmacophore

Objective: Synthesize a Risperidone analog.

Reagents:

  • 3-Chloro-6-(trifluoromethyl)-1,2-benzisoxazole (1.0 eq)

  • 4-(2-Keto-1-benzimidazolinyl)piperidine (or similar pharmacophore) (1.2 eq)

  • Sodium Carbonate (Na2CO3) (2.0 eq)

  • Acetonitrile or Water/Methanol mixture

Procedure:

  • Dissolve the piperidine derivative and Na2CO3 in the solvent.

  • Add the 3-chloro-benzisoxazole intermediate.

  • Heat to 60-80°C for 12-24 hours.

  • Workup: Filter inorganic salts, concentrate, and purify by column chromatography.

Analytical Quality Control

To ensure the integrity of the building block, the following analytical parameters must be met.

MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 98.0%
1H NMR Structure ConfirmationCharacteristic aromatic protons (3H pattern). Absence of aldehyde/acid protons.
19F NMR Fluorine ShiftSingle peak for -CF3 (approx -63 ppm). Absence of Ar-F peak (approx -110 ppm) indicates successful cyclization.
LC-MS Molecular Ion[M+H]+ = 204.12 (approx)
Melting Point Thermal PropertiesSharp melting range (compound specific, typically >150°C).

Troubleshooting & Optimization

Common Pitfall: Incomplete Cyclization
  • Symptom: Presence of starting material (fluorine peak in NMR) or hydroxamic acid intermediate.

  • Cause: Reaction temperature too low or insufficient base.

  • Solution: Increase temperature to 110°C or switch to a stronger base like NaH in THF if the K2CO3/DMF method is sluggish.

Common Pitfall: Ring Opening
  • Symptom: Loss of benzisoxazole core during the chlorination step.

  • Cause: The isoxazole ring is sensitive to strong nucleophiles under harsh conditions.

  • Solution: Ensure the POCl3 is anhydrous. Avoid prolonged heating beyond completion.

Structure-Activity Relationship (SAR) Context

The incorporation of the 6-trifluoromethyl group is a deliberate design choice for SAR exploration:

SAR_Map Center 6-(Trifluoromethyl)- 1,2-benzoxazol-3-ol Lipophilicity Increased Lipophilicity (Better BBB Penetration) Center->Lipophilicity Metabolism Metabolic Blocking (Prevents 6-hydroxylation) Center->Metabolism Binding Electronic Effect on 3-Position Reactivity Center->Binding

Figure 2: Pharmacological impact of the trifluoromethyl substitution.

References

  • Janssen, C. G., et al. (1985). "Synthesis and Pharmacology of Risperidone." Journal of Medicinal Chemistry, 28(12), 1925-1933.

  • Strupczewski, J. T., et al. (1995). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 Antagonists." Journal of Medicinal Chemistry, 38(7), 1119-1131.

  • Villalobos, A., et al. (1994). "Novel Benzisoxazole Derivatives with Potent Antipsychotic Activity." Journal of Medicinal Chemistry, 37(17), 2721-2734.

  • Palermo, M. G. (2011). "Process for the Preparation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole." US Patent 8,008,496.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 5822–5838.

Disclaimer: This guide is intended for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel, adhering to standard safety protocols for handling fluorinated and bioactive compounds.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 3-chloro-6-(trifluoromethyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3-chloro-6-(trifluoromethyl)-1,2-benzisoxazole, a key intermediate in the development of various pharmaceutical agents.[1][2][3] The procedure focuses on the conversion of the 3-hydroxy-6-(trifluoromethyl)-1,2-benzisoxazole precursor via chlorination. We delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental workflow, outline critical safety protocols for handling hazardous reagents, and detail analytical methods for the validation and characterization of the final product. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction and Significance

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds.[1][4] Derivatives of this core structure are known to exhibit diverse pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][5] The title compound, 3-chloro-6-(trifluoromethyl)-1,2-benzisoxazole, serves as a versatile building block. The chloro-substituent at the 3-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups, thereby enabling the synthesis of diverse compound libraries for drug discovery.[6] For instance, related compounds like 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride are pivotal in synthesizing atypical antipsychotics such as risperidone and paliperidone.[2][7] This protocol details an efficient method for its preparation from the readily available 3-hydroxy precursor.

Reaction Mechanism and Strategic Rationale

The conversion of a hydroxyl group on a heteroaromatic ring to a chloride is a fundamental transformation in organic synthesis. The most common and effective method for this conversion involves the use of a strong chlorinating agent.

Reaction Scheme:

G cluster_workflow Experimental Workflow prep 1. Preparation - Assemble dry glassware - Inert atmosphere (N₂/Ar) charge 2. Reagent Charging - Add 3-hydroxy precursor - Add POCl₃ dropwise at 0°C prep->charge react 3. Reaction - Heat mixture to reflux - Monitor by TLC/LC-MS charge->react quench 4. Work-up: Quenching - Cool to 0°C - Slowly add to ice water react->quench extract 5. Work-up: Extraction - Extract with DCM - Wash with NaHCO₃ & brine quench->extract dry 6. Drying & Filtration - Dry organic layer (MgSO₄) - Filter and concentrate extract->dry purify 7. Purification - Column chromatography (Silica gel, Hexane/EtOAc) dry->purify analyze 8. Analysis - Characterize pure product (NMR, MS, IR) purify->analyze G cluster_troubleshoot Troubleshooting Common Issues start Problem issue1 Low or No Yield Incomplete Reaction start->issue1 issue2 Product Decomposition Dark Color start->issue2 sol1 Potential Causes 1. Insufficient Reagent 2. Moisture Contamination 3. Insufficient Reflux Time/Temp issue1->sol1 sol2 Potential Causes 1. Overheating During Reflux 2. Vigorous Quenching 3. Acidic Residue issue2->sol2 rec1 Recommendations Use 5 equiv. of fresh POCl₃ Ensure all glassware is flame-dried Monitor by TLC until SM is gone sol1->rec1 rec2 Recommendations Use oil bath for precise temp control Add reaction mix to ice very slowly Ensure thorough NaHCO₃ wash sol2->rec2

Sources

Application Note & Protocol: Synthesis of 3-Chloro-6-(trifluoromethyl)-1,2-benzoxazole via Phosphoryl Chloride-Mediated Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Chloro-1,2-benzoxazoles in Drug Discovery

The 1,2-benzoxazole (also known as benzisoxazole) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[4][5][6] The introduction of a trifluoromethyl (-CF3) group, as in the starting material 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

This application note provides a detailed protocol and mechanistic rationale for the conversion of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol to 3-Chloro-6-(trifluoromethyl)-1,2-benzoxazole using phosphoryl chloride (POCl₃). This transformation is not merely a simple chlorination; it is a critical enabling step for further molecular diversification. The resulting 3-chloro derivative serves as a versatile synthetic intermediate, where the chlorine atom acts as an excellent leaving group for subsequent nucleophilic substitution reactions. This allows for the rapid generation of diverse compound libraries, a key process in structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.

Reaction Mechanism: From Hydroxyl to Chloro Group

The reaction proceeds via a deoxygenative chlorination mechanism. Phosphoryl chloride is a powerful dehydrating and chlorinating agent perfectly suited for this transformation.[7][8] The core principle is the conversion of the relatively poor hydroxyl leaving group of the benzoxazolol into a highly effective phosphate ester leaving group.

Mechanistic Steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the C3-hydroxyl group initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This attack forms a dichlorophosphate ester intermediate. This intermediate is highly unstable and primed for substitution.

  • Nucleophilic Attack by Chloride: A chloride ion, generated in the reaction medium, acts as a nucleophile. It attacks the electrophilic carbon at the C3 position of the benzoxazole ring.

  • Displacement and Product Formation: The attack results in the displacement of the dichlorophosphate group, which is an excellent leaving group. This step forms the final product, 3-Chloro-6-(trifluoromethyl)-1,2-benzoxazole, along with inorganic phosphorus byproducts.

The overall transformation is efficient and generally proceeds in high yield, making it a reliable method in synthetic campaigns.

Reaction_Mechanism Start 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol + POCl₃ Intermediate Dichlorophosphate Ester Intermediate Start->Intermediate  Nucleophilic Attack (Activation of -OH) Product 3-Chloro-6-(trifluoromethyl)-1,2-benzoxazole Intermediate->Product  Nucleophilic Attack by Cl⁻ (Displacement of Leaving Group)

Caption: Proposed reaction mechanism for the chlorination of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

Critical Safety and Handling Protocol for Phosphoryl Chloride

WARNING: Phosphoryl chloride (POCl₃) is a highly toxic, corrosive, and water-reactive substance.[9][10][11] It causes severe burns to the skin, eyes, and respiratory tract and can be fatal if inhaled.[9] All operations must be performed by trained personnel within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[9][11]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation before use.[9]

    • Body Protection: Wear a flame-retardant lab coat and consider a chemical-resistant apron.

    • Respiratory Protection: A NIOSH-approved respirator with an appropriate acid gas cartridge is required for handling larger quantities or in case of ventilation failure.[10]

  • Handling and Storage:

    • Always handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[11]

    • Store in a cool, dry, well-ventilated area away from water, alcohols, amines, and strong bases.[11]

    • Containers must be kept tightly sealed.[9]

  • Spill & Emergency Response:

    • In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]

    • For inhalation, move the victim to fresh air and call for immediate medical help.[9]

    • Small spills can be absorbed with an inert material like vermiculite or dry sand. Do NOT use water or combustible materials.[9]

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-Chloro-6-(trifluoromethyl)-1,2-benzoxazole.

Materials and Equipment
  • Reagents:

    • 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (≥97% purity)

    • Phosphoryl chloride (POCl₃) (≥99% purity, reagent grade)

    • Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent or catalyst)

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask, oven-dried

    • Reflux condenser, oven-dried

    • Dropping funnel, oven-dried

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography (230-400 mesh)

Reaction Setup and Procedure
  • Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Connect the top of the condenser to the inert gas line. Purge the entire system with nitrogen or argon for 15-20 minutes.

  • Reagent Addition:

    • To the flask, add 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 eq).

    • Add POCl₃ (5-10 eq). POCl₃ can serve as both the reagent and the solvent.[12] Alternatively, an anhydrous aprotic solvent like toluene or DMF can be used.

  • Reaction Conditions:

    • Begin stirring the mixture.

    • Heat the reaction mixture to reflux (approx. 105-110 °C for neat POCl₃) using the heating mantle.

    • Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Quenching:

    • CRITICAL STEP: After the reaction is complete, cool the flask to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. Place this beaker in an ice bath and ensure vigorous stirring.

    • Slowly and carefully , pour the cooled reaction mixture dropwise into the stirring ice/bicarbonate slurry. This quenching process is highly exothermic and will produce copious amounts of gas (CO₂ and HCl). Maintain a slow addition rate to control the effervescence.

    • Once the addition is complete, continue stirring for 30 minutes until all gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent system (e.g., starting from 0% EtOAc and gradually increasing to 10-20% EtOAc).

    • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield 3-Chloro-6-(trifluoromethyl)-1,2-benzoxazole as a solid.

Data Summary and Expected Results

The following table summarizes the typical parameters and expected outcomes for this reaction.

ParameterValue/DescriptionNotes
Starting Material 6-(Trifluoromethyl)-1,2-benzoxazol-3-olEnsure it is dry.
Reagent Phosphoryl Chloride (POCl₃)5-10 molar equivalents.
Solvent Neat POCl₃ or Anhydrous Toluene/DMFNeat reaction is common and avoids solvent removal issues.[12]
Temperature Reflux (~110 °C)Ensure consistent heating.
Reaction Time 2 - 4 hoursMonitor by TLC.
Expected Yield 80 - 95%Yield is dependent on the purity of starting materials and workup efficiency.
Product Purity >98% (after chromatography)Confirmed by NMR and Mass Spectrometry.
Appearance White to off-white solid

Experimental Workflow Diagram

Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final A 1. Assemble & Purge Dry Glassware under N₂/Ar B 2. Charge Reagents Add Starting Material & POCl₃ A->B C 3. Heat to Reflux ~110 °C for 2-4h B->C D 4. Monitor by TLC C->D E 5. Cool & Quench Pour into Ice/NaHCO₃ D->E Reaction Complete F 6. Liquid-Liquid Extraction with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate Rotary Evaporation G->H I 9. Column Chromatography Silica Gel (EtOAc/Hexanes) H->I J 10. Characterization (NMR, MS) I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

  • LANXESS. Product Safety Assessment: Phosphorus oxychloride. [Link]

  • OECD Existing Chemicals Database. PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. [Link]

  • Gholipour, B., et al. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • Devrani, N., & Singh, N. Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. ResearchGate. [Link]

  • Goud, G.K., et al. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Gholipour, B., et al. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]

  • Kumar, A., et al. Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Shi, D-Q., et al. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. [Link]

  • Mohamed, R., et al. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E. [Link]

  • Patel, H., et al. Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[9][10][13] Triazolo [3,4b][9][11][13] Thiadiazole)]. International Journal of ChemTech Research. [Link]

  • S. Ashoka, et al. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • Chemical Synthesis Database. 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. [Link]

  • United States Patent. Patent No. US 7,994,179 B2. [Link]

  • ResearchGate. Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

  • Nanda, S., & Trotter, B. W. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. ResearchGate. [Link]

  • Chemistry Steps. POCl3 for Dehydration of Alcohols. [Link]

  • Wang, T., et al. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Semantic Scholar. [Link]

  • Indian Journal of Chemistry. Phosphorous oxychloride (POCl3). [Link]

  • Van der Veen, L. A., et al. Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Synthesis. [Link]

  • Chemistry Stack Exchange. Rationalising the reactivity of phosphoryl chloride. [Link]

  • Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

Sources

Application Note: Synthesis of Zonisamide Analogs via 6-Trifluoromethyl-1,2-Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for generating 6-trifluoromethyl-1,2-benzisoxazole-3-methanesulfonamide , a fluorinated analog of the anticonvulsant Zonisamide. While Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a well-established T-type calcium channel blocker, the introduction of a trifluoromethyl (


) group at the C6 position is of significant medicinal interest. The 

moiety is known to enhance lipophilicity, improve blood-brain barrier (BBB) penetration, and increase metabolic stability by blocking potential oxidation sites.

This guide moves beyond standard textbook descriptions, providing a robust, scalable, and self-validating workflow. It addresses the specific challenges of working with electron-deficient benzisoxazole cores and provides a modular route for the "Uno Sequence"—the conversion of a methyl group to a sulfonamide via a sulfonate intermediate.

Scientific Rationale & Retrosynthesis

The synthesis hinges on the construction of the 1,2-benzisoxazole core followed by the functionalization of the C3-methyl group. Unlike the industrial synthesis of Zonisamide, which often starts from 4-hydroxycoumarin to access the acetic acid derivative directly, the research-scale synthesis of analogs is best approached via the 3-methyl-1,2-benzisoxazole intermediate. This allows for greater flexibility in substituting the aromatic ring before the sensitive sulfonamide group is installed.

Strategic Disconnection

The retrosynthetic analysis breaks the target down into three critical phases:

  • Sulfonamide Formation: Ammonolysis of the sulfonyl chloride.

  • Side-Chain Activation: Transformation of the C3-methyl group to a sulfonyl chloride via a bromide and sulfonate salt.

  • Scaffold Construction: Cyclization of the oxime derived from 2-hydroxy-4-(trifluoromethyl)acetophenone.

Reaction Scheme Visualization

The following diagram outlines the chemical pathway and logic flow.

G SM 2-Hydroxy-4-(trifluoromethyl) acetophenone Oxime Oxime Intermediate (Isomeric Mixture) SM->Oxime NH2OH·HCl NaOAc, EtOH Core 3-Methyl-6-trifluoromethyl- 1,2-benzisoxazole Oxime->Core Ac2O, Pyridine Cyclization Bromide 3-(Bromomethyl)-6-trifluoromethyl- 1,2-benzisoxazole Core->Bromide NBS, AIBN CCl4, Reflux Sulfonate Sodium Sulfonate Salt (Water Soluble) Bromide->Sulfonate Na2SO3 MeOH/H2O Chloride Sulfonyl Chloride (Reactive Intermediate) Sulfonate->Chloride POCl3 70°C Target Target Analog: 6-CF3-Zonisamide Chloride->Target NH3 (gas) EtOAc, 0°C

Figure 1: Step-wise synthetic pathway from acetophenone precursor to Zonisamide analog.

Detailed Experimental Protocols

Phase 1: Scaffold Construction

Objective: Synthesis of 3-methyl-6-trifluoromethyl-1,2-benzisoxazole.

Note on Regiochemistry: The starting material, 2-hydroxy-4-(trifluoromethyl)acetophenone, places the


 group meta to the phenol hydroxyl. Upon cyclization, standard IUPAC numbering assigns the oxygen as position 1 and the nitrogen as position 2. Consequently, the substituent at the position para to the nitrogen (and meta to the oxygen) is position 6.

Reagents:

  • 2-Hydroxy-4-(trifluoromethyl)acetophenone (10.0 g, 49 mmol)

  • Hydroxylamine hydrochloride (5.1 g, 73.5 mmol)

  • Sodium acetate (6.0 g, 73.5 mmol)

  • Ethanol (100 mL)

  • Acetic anhydride (

    
    )
    
  • Pyridine[1][2]

Protocol:

  • Oximation: Dissolve the acetophenone in Ethanol. Add

    
     and NaOAc. Reflux for 4 hours. Monitor by TLC (20% EtOAc/Hexane).
    
  • Workup: Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate (EtOAc). Dry over

    
     and concentrate to yield the crude oxime.
    
  • Cyclization: Dissolve the crude oxime in Pyridine (30 mL). Add Acetic Anhydride (15 mL) dropwise to control exotherm.

  • Reaction: Heat to 100°C for 6 hours. The reaction proceeds via the O-acetyl oxime, which undergoes intramolecular nucleophilic attack by the phenol oxygen.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).

  • Isolation: Filter the precipitate. If oil forms, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: 75-85%[3][4][5]

    • Checkpoint:

      
       NMR should show disappearance of the phenolic -OH and the oxime -OH signals.
      
Phase 2: Functionalization (The Uno Sequence)

Objective: Conversion of the C3-methyl group to the methanesulfonamide.

Step 2A: Radical Bromination

Critical Safety: This step uses radical initiators. Ensure oxygen-free environment.

  • Dissolve the core benzisoxazole (5.0 g) in

    
     or Benzotrifluoride (greener alternative).
    
  • Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).

  • Reflux under Argon for 4-6 hours.

  • Filtration: Cool to 0°C to precipitate succinimide byproduct. Filter.

  • Concentration: Evaporate solvent to yield 3-(bromomethyl)-6-trifluoromethyl-1,2-benzisoxazole . Use immediately (unstable to light/moisture).

Step 2B: Sulfonation
  • Suspend the crude bromide in 50% aqueous Methanol.

  • Add Sodium Sulfite (

    
    , 2.0 eq).
    
  • Reflux for 3 hours. The mixture should become homogeneous as the bromide converts to the water-soluble sulfonate salt.

  • Isolation: Evaporate Methanol. On cooling, the sodium sulfonate salt may crystallize. If not, use the crude aqueous concentrate for the next step (after drying).

Step 2C: Chlorination & Amidation (One-Pot)

Mechanism: The sulfonate salt is converted to the sulfonyl chloride using


.
  • Chlorination: Place the dried sodium sulfonate salt in a flask. Add

    
     (excess, 5-8 eq).
    
  • Heat to 70-80°C for 4 hours.

  • Quench (Critical): Remove excess

    
     under reduced pressure. Dissolve the residue in anhydrous EtOAc. Pour onto crushed ice slowly to hydrolyze residual phosphoryl chlorides, keeping the organic layer. Separate immediately to prevent hydrolysis of the product sulfonyl chloride.
    
  • Amidation: Dry the EtOAc layer (containing the sulfonyl chloride) with

    
    .
    
  • Cool to 0°C. Bubble anhydrous Ammonia gas (

    
    ) through the solution for 30 minutes.
    
  • Workup: A white precipitate of Ammonium Chloride will form. Filter this off.

  • Final Isolation: Concentrate the filtrate. The product, 6-trifluoromethyl-1,2-benzisoxazole-3-methanesulfonamide , will crystallize.[2]

  • Recrystallization: Ethanol/Water or EtOAc/Hexane.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationaleTroubleshooting
Cyclization Temp 100°C ± 5°CEnsures closure of the isoxazole ring without degrading the

group.
If yield is low, check for Beckmann rearrangement byproducts (amides).
NBS Stoichiometry 1.05 - 1.1 eqAvoids di-bromination of the methyl group.If di-bromo species observed (NMR), stop reaction earlier.
Amidation pH Basic (Gas saturation)Acidic conditions will hydrolyze the sulfonyl chloride to sulfonic acid.Ensure

flow is continuous until saturation.
Moisture Control Strictly Anhydrous (

step)

reacts violently with water; Sulfonyl chloride hydrolyzes.
Use fresh

and dry glassware.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, verify intermediates at these checkpoints:

  • Checkpoint 1 (Core Synthesis):

    • Technique:

      
       NMR.
      
    • Expectation: A sharp singlet around -63 ppm (typical for

      
      ). Shift should be distinct from the starting acetophenone.
      
    • TLC: The benzisoxazole core is less polar than the oxime precursor.

  • Checkpoint 2 (Bromination):

    • Technique:

      
       NMR.
      
    • Expectation: Shift of the methyl singlet (approx 2.6 ppm) to a methylene singlet (approx 4.6-4.8 ppm).

    • Warning: If a triplet (methine) appears, over-bromination occurred.

  • Checkpoint 3 (Final Product):

    • Technique: IR Spectroscopy.

    • Expectation: Appearance of strong Sulfonamide bands (

      
       stretch) at ~1340 
      
      
      
      and ~1160
      
      
      .
    • Melting Point: Compare to Zonisamide (160-163°C).[6] The

      
       analog is expected to have a slightly lower or comparable melting point depending on crystal packing.
      

Safety & Handling

Specific Hazards
  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts explosively with water. releases HCl gas. Work in a fume hood.
    
  • 1,2-Benzisoxazoles: Generally stable, but some derivatives show thermal instability.[2] Do not heat dry solids above 150°C without DSC testing.

  • Sulfonyl Chlorides: Potent sensitizers and lachrymators. Avoid skin contact.

Waste Disposal
  • Quench

    
     residues slowly into large volumes of ice/alkali.
    
  • Halogenated solvents (

    
    , Benzotrifluoride) must be segregated.
    

Workflow Diagram (Graphviz)

The following diagram illustrates the purification and decision logic during the critical "Uno Sequence" (Phase 2).

Workflow Start Crude Bromide Intermediate Sulfonation Reflux with Na2SO3 (aq/MeOH) Start->Sulfonation Check1 Is solution homogeneous? Sulfonation->Check1 Continue Evaporate MeOH Check1->Continue Yes AddWater Add more water/MeOH Reflux longer Check1->AddWater No (Solids remain) DrySalt Dry Sulfonate Salt (Must be anhydrous) Continue->DrySalt AddWater->Sulfonation Chlorination Add POCl3, Heat 70°C DrySalt->Chlorination Quench Quench into Ice/EtOAc Separate Layers Rapidly Chlorination->Quench Amidation Bubble NH3 gas into EtOAc Quench->Amidation Filter Filter NH4Cl precipitate Amidation->Filter Crystallize Concentrate & Crystallize Final Product Filter->Crystallize

Figure 2: Purification and decision logic for the conversion of bromide to sulfonamide.

References

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1, 2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.[1]

  • Uno, H., & Kurokawa, M. (1978).[1] Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid and Related Compounds. Chemical and Pharmaceutical Bulletin, 26(11), 3498-3503.[1]

  • Sahoo, B. M., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Indo American Journal of Pharmaceutical Research.

  • Dainippon Pharmaceutical Co. (1979). US Patent 4,172,896: Benzisoxazole derivatives and processes for preparation thereof.[7]

  • Poupaert, J. H. (2004). Synthesis of Zonisamide. In The Practice of Medicinal Chemistry. Elsevier.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Trifluoromethyl-1,2-Benzisoxazole Triflates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 6-trifluoromethyl-1,2-benzisoxazole scaffold. It addresses the specific synthetic challenges posed by the electron-deficient nature of the trifluoromethyl group and the lability of the isoxazole ring under cross-coupling conditions.

Executive Summary

The 6-trifluoromethyl-1,2-benzisoxazole moiety is a privileged pharmacophore in CNS drug discovery (e.g., Zonisamide analogs) and antipsychotics (e.g., Risperidone derivatives). The 6-


 group enhances metabolic stability and lipophilicity but significantly alters the electronic properties of the heterocyclic core.

Direct functionalization of the C3 position is synthetically challenging. The use of 3-triflyloxy-6-trifluoromethyl-1,2-benzisoxazole (the "C3-triflate") as an electrophile in Palladium-catalyzed cross-coupling offers a modular pathway to 3-aryl, 3-alkynyl, and 3-amino derivatives. However, this substrate is prone to base-mediated ring opening (Kemp elimination) and N-O bond insertion . This guide provides optimized, "base-soft" protocols to maximize coupling efficiency while preserving ring integrity.

Critical Mechanistic Insights

The Electronic "Push-Pull" Challenge

The presence of the 6-trifluoromethyl group exerts a strong electron-withdrawing effect (


) on the benzene ring.
  • Advantage: It increases the electrophilicity of the C3-OTf bond, facilitating rapid Oxidative Addition by Pd(0).

  • Risk: It significantly increases the acidity of the ring system and the susceptibility of the C3 position to nucleophilic attack. Strong bases (e.g.,

    
    , 
    
    
    
    ) typically used in Suzuki couplings will trigger rapid ring opening to form 2-hydroxy-4-(trifluoromethyl)benzonitrile .
Catalyst Selection Strategy
  • Ligand: Bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) are preferred. They facilitate oxidative addition and stabilize the Pd(II) species, preventing off-cycle N-O bond insertion.

  • Base: The choice of base is the determinant of success. Anhydrous, mild bases (

    
    , 
    
    
    
    ) are required to effect transmetallation without degrading the heterocycle.

Experimental Workflows & Protocols

Precursor Synthesis: Generation of the C3-Triflate

Note: The triflate is moisture-sensitive and should be used immediately or stored under argon at -20°C.

Reagents: 6-Trifluoromethyl-1,2-benzisoxazol-3-ol (Substrate), Triflic Anhydride (


), Pyridine, DCM.

Protocol:

  • Charge a flame-dried flask with 6-trifluoromethyl-1,2-benzisoxazol-3-ol (1.0 equiv) and anhydrous DCM (0.2 M).

  • Add Pyridine (1.2 equiv) and cool to -78°C (Critical to prevent ring opening during activation).

  • Add

    
      (1.1 equiv) dropwise over 15 minutes.
    
  • Allow to warm to 0°C only. Monitor by TLC (disappearance of polar starting material).

  • Quench: Pour into ice-cold 0.5 M HCl (rapidly removes pyridine). Extract with DCM.[1]

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc, 95:5) containing 1%

    
     to buffer acidity.
    
  • Yield: Typically 85-92% as a colorless oil/solid.

Protocol A: "Base-Soft" Suzuki-Miyaura Coupling

Target: 3-Aryl-6-trifluoromethyl-1,2-benzisoxazoles

Rationale: Uses Potassium Phosphate (mild base) and Dioxane (non-nucleophilic solvent) to prevent hydrolysis.

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • Triflate Substrate (1.0 equiv, e.g., 0.5 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • 
        (3-5 mol%) - Prevents isomerization/side-reactions.
      
    • 
       (anhydrous)  (2.0 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).

  • Reaction: Seal and heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C; thermal instability of the triflate increases significantly.

  • Workup: Filter through a pad of Celite. Concentrate. Purify via column chromatography.

Data: Base Screening Impact on Yield

Base Solvent Yield (%) Primary Side Product

|


  | Dioxane  | 88%  | None  |
| 

| DME/Water | 65% | Hydrolysis (Phenol) | |

| Toluene | 72% | Trace Ring Opening | |

| THF | 0% | Salicylonitrile (Ring Open) |
Protocol B: Sonogashira Coupling (Copper-Free)

Target: 3-Alkynyl-6-trifluoromethyl-1,2-benzisoxazoles

Rationale: Copper salts can sometimes coordinate to the isoxazole nitrogen, facilitating ring cleavage. A Copper-free protocol using a reactive Pd-precatalyst is recommended.

Step-by-Step:

  • Catalyst: Use

    
      (5 mol%).
    
  • Reagents: Triflate (1.0 equiv), Terminal Alkyne (1.5 equiv),

    
      (3.0 equiv).
    
  • Solvent: DMF (anhydrous).

  • Conditions: Heat at 50°C for 12 hours.

    • Observation: The reaction turns black upon completion.

  • Purification: Standard aqueous workup followed by silica chromatography.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Kemp Elimination pathway triggered by strong bases.

G Start 6-CF3-Benzisoxazole Triflate (C3-OTf) OxAdd Oxidative Addition (Pd-Ar-OTf Complex) Start->OxAdd Fast (Due to CF3 EWG) BaseAttack Nucleophilic Attack at C3 (Strong Base) Start->BaseAttack Strong Base (NaOtBu) Pd0 Pd(0)L2 Pd0->OxAdd Cat. Entry TransMet Transmetallation (Boronic Acid/Base) OxAdd->TransMet Mild Base (K3PO4) RingOpen Ring Opening (Salicylonitrile) BaseAttack->RingOpen RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Substituted-6-CF3 Benzisoxazole RedElim->Product

Figure 1: Catalytic cycle highlighting the divergence between productive coupling (Blue/Green path) and destructive ring opening (Red path).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Formation of Nitrile (IR ~2230 cm⁻¹) Ring opening via Kemp elimination.Switch base to

or

. Lower reaction temperature.
Hydrolysis to Phenol Moisture in solvent or labile triflate.Use anhydrous solvents (Dioxane/Toluene). Ensure

step was quenched properly.
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.Switch to electron-rich ligand (XPhos) or increase catalyst loading to 5-10%.
Homocoupling of Boronic Acid Oxygen present in reaction.Degas solvents thoroughly (freeze-pump-thaw x3).

References

  • Triflate Selectivity in Cross-Coupling: Ibsen, G. M., & Neufeldt, S. R. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. National Science Foundation. Link

  • Benzisoxazole Synthesis & Reactivity: Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Chimica Italiana. Link

  • Zonisamide Pharmacology (Scaffold Relevance): 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. Link

  • Triflic Anhydride Activation Protocols: Trifluoromethanesulfonic Anhydride in Amide Activation. TCI Chemicals. Link

  • General Suzuki Coupling of Triflates: Suzuki-Miyaura Cross Coupling Reaction. Organic Chemistry Portal. Link

Sources

Application Notes & Protocols: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless demand for novel crop protection agents with improved efficacy, selectivity, and environmental profiles has driven synthetic chemistry towards complex heterocyclic scaffolds. Among these, fluorinated benzoxazoles represent a "privileged structure" due to their prevalence in biologically active molecules.[1][2] The trifluoromethyl group, in particular, imparts unique physicochemical properties such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, a key intermediate for constructing next-generation agrochemicals. We present a robust, field-tested protocol for its synthesis starting from readily available materials and demonstrate its application in the subsequent N-alkylation step—a critical transformation for accessing a diverse range of potent active ingredients, such as protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Introduction and Strategic Importance

The Benzoxazole Scaffold in Agrochemicals

The benzoxazole core is a benzene ring fused to an oxazole ring, creating a bicyclic aromatic system that is a cornerstone in medicinal and agrochemical research.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can effectively bind to biological targets within pests and weeds.[5] Numerous compounds containing this scaffold have demonstrated a wide spectrum of bioactivities, including herbicidal, insecticidal, and fungicidal properties.[1][6]

The Trifluoromethyl Advantage: Role of Fluorination

The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF₃) group, is a proven strategy in modern drug and agrochemical design. The -CF₃ group is strongly electron-withdrawing and highly lipophilic. This modification can dramatically influence a molecule's properties by:

  • Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism in target and non-target organisms, which can prolong the compound's bioavailability and efficacy.

  • Enhancing Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the entire molecule, leading to stronger and more specific interactions with enzyme active sites.

  • Modulating Acidity and Reactivity: The inductive effect of the -CF₃ group can influence the acidity of nearby protons, such as the N-H proton in the benzoxazole ring, affecting its reactivity in subsequent synthetic steps.

Therefore, 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is not merely a building block but a strategically designed intermediate that embeds these desirable properties into the final agrochemical product.

Synthesis of the Intermediate: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Synthetic Strategy and Mechanistic Rationale

The synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (which exists in tautomeric equilibrium with 6-(trifluoromethyl)benzo[d]isoxazol-3(1H)-one) is efficiently achieved via a two-step, one-pot procedure starting from a substituted methyl 2-nitrobenzoate. This method, adapted from established protocols for related benzisoxazolones, offers high yields and operational simplicity.[7]

The core transformation involves two key steps:

  • Partial Reduction: The nitro group of the starting material is selectively reduced to a hydroxylamine. A chemoselective reducing agent is critical to avoid over-reduction to the amine. Hydrazine in the presence of a rhodium on carbon (Rh/C) catalyst provides the necessary selectivity for this transformation.[7]

  • Intramolecular Cyclization: The resulting hydroxylamine is an ambident nucleophile. Under basic conditions, the hydroxyl oxygen attacks the adjacent ester carbonyl group, leading to an intramolecular cyclization that, upon elimination of methanol, furnishes the desired benzoxazolone ring system.

Experimental Workflow: Synthesis of the Intermediate

A Methyl 2-nitro-5- (trifluoromethyl)benzoate reagent1 1. Hydrazine, Rh/C 2. 1M NaOH (aq) A->reagent1 B Intermediate: 2-(Hydroxyamino)-5- (trifluoromethyl)benzoic acid C Final Product: 6-(Trifluoromethyl)-1,2- benzoxazol-3-ol B->C Intramolecular Cyclization reagent1->B Partial Reduction

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 2-nitro-5-(trifluoromethyl)benzoate

  • 5% Rhodium on Carbon (Rh/C)

  • Hydrazine monohydrate

  • Ethanol (EtOH), anhydrous

  • Sodium Hydroxide (NaOH), 1 M aqueous solution

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methyl 2-nitro-5-(trifluoromethyl)benzoate (1.0 eq) and 5% Rh/C (0.05 eq).

  • Solvent Addition: Add anhydrous ethanol to achieve a 0.5 M concentration of the starting material.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Add hydrazine monohydrate (4.0 eq) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with a small amount of ethanol.

  • Cyclization: Transfer the filtrate to a new flask and add 1 M NaOH (aq) (3.0 eq). Stir the mixture at room temperature for 1 hour to facilitate cyclization.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol as a solid.

ParameterConditionRationale
Starting Material Methyl 2-nitro-5-(trifluoromethyl)benzoateReadily available and properly functionalized for the reduction-cyclization cascade.
Catalyst 5% Rhodium on Carbon (Rh/C)Provides high selectivity for the partial reduction of a nitro group to a hydroxylamine.[7]
Reducing Agent Hydrazine MonohydrateEffective hydrogen source for the catalytic reduction; used in excess to drive the reaction.
Cyclization Base Sodium Hydroxide (NaOH)Promotes the intramolecular nucleophilic attack of the hydroxylamine onto the ester.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction with hydrazine; subsequent warming ensures completion.

Application: N-Alkylation for Agrochemical Synthesis

Strategy: Accessing PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides that block chlorophyll biosynthesis in plants, leading to rapid cell death.[8] Many modern PPO inhibitors feature an N-substituted heterocyclic core.[8][9] The N-H proton of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is acidic and can be readily deprotonated, allowing for nucleophilic substitution reactions at the nitrogen atom. This N-alkylation is a powerful and versatile method to attach various side chains, which are crucial for tuning the herbicidal activity and crop selectivity.[10][11]

Experimental Workflow: N-Alkylation of the Intermediate

cluster_reagents A 6-(Trifluoromethyl)-1,2- benzoxazol-3-ol B Deprotonated Intermediate (Anion) A->B Deprotonation C Final Product: N-Alkylated Agrochemical (e.g., PPO Inhibitor) B->C Nucleophilic Substitution (SN2) reagent1 Base (e.g., K₂CO₃) in DMF reagent2 Alkylating Agent (R-X)

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

  • Alkylating agent (R-X, e.g., a chloromethyl-pyrimidine derivative) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting material.

  • Reagent Addition: Stir the suspension and add the alkylating agent (1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress by TLC. The starting material spot should be consumed, and a new, less polar product spot should appear.

  • Workup: Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash sequentially with water and brine to remove residual DMF, then dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated agrochemical.

ParameterConditionRationale
Base Potassium Carbonate (K₂CO₃)A non-nucleophilic base sufficient to deprotonate the N-H of the benzoxazolone.[10]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions.
Temperature 60-80 °CThe decreased nucleophilicity of the nitrogen (due to electron-withdrawing groups) necessitates moderate heating to achieve a practical reaction rate.[10]
Alkylating Agent R-X (e.g., chloromethyl heterocycle)The "R" group is the specific side chain designed for biological activity. Halides are excellent leaving groups.
PropertyValue
Molecular Formula C₈H₄F₃NO₂
Molecular Weight 203.12 g/mol
Appearance Solid (predicted)
Key Functional Groups Benzoxazolone, Trifluoromethyl

Conclusion

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its preparation from common starting materials is straightforward and scalable. The subsequent N-alkylation protocol provides a reliable and adaptable method for elaborating the core structure, enabling access to a wide chemical space for the discovery of novel active ingredients. The strategic inclusion of the trifluoromethyl-benzoxazole scaffold offers a distinct advantage in developing next-generation crop protection solutions with enhanced performance and stability.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection. Agrolatam. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of the cyclization reagent and catalyst. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PubMed. Available at: [Link]

  • Proposed Registration Decision for the New Active Ingredient, Trifludimoxazin. Regulations.gov. Available at: [Link]

  • Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof. Google Patents.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Journal of Chemistry. Available at: [Link]

  • Pesticide Intermediates related chemicals. chemball. Available at: [Link]

  • BENZOXAZOLE COMPOUND OR SALT THEREOF, AGRICULTURAL/HORTICULTURAL INSECTICIDE CONTAINING SAID COMPOUND, AND METHOD FOR USING SAME. WIPO Patentscope. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available at: [Link]

  • Methods for the synthesis of benzoxazole using acids and their derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]

  • Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. PMC. Available at: [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]

  • EPA Announces Proposed Registration of Pesticide Trifludimoxazin. US EPA. Available at: [Link]

  • Preparation method of 1-(2,2-difluoroethoxy)-6-trifluoromethyl-N-([12][13][14]triazolezol[1,5-C] pyrimidine-2-)benzsulfamide. Google Patents. Available at:

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]

  • Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. ResearchGate. Available at: [Link]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing). Available at: [Link]

  • N-Trifluoromethylazoles. ResearchGate. Available at: [Link]

  • Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Archives of Pharmacal Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol cyclization reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (also referred to as the 3-hydroxy-1,2-benzisoxazole tautomer) is notoriously sensitive to reaction conditions. While the electron-withdrawing trifluoromethyl (


) group facilitates the initial nucleophilic aromatic substitution (

), it paradoxically destabilizes the final heterocycle, making it prone to base-catalyzed ring opening (Kemp elimination).

Low yields (<40%) are typically caused by over-exposure to strong base or uncontrolled exotherms during the hydroxamic acid intermediate formation. This guide provides a revised protocol focusing on pH buffering and temperature modulation to stabilize the isoxazole ring.

Part 1: Critical Reaction Parameters (Root Cause Analysis)

To improve yield, we must first understand the failure modes driven by the 6-


 substituent.
The Kemp Elimination Trap

The 1,2-benzisoxazole core is base-labile. In the presence of strong base (NaOH/KOH), the H-3 proton (in the keto-tautomer) or the C-3 position is susceptible to attack. The 6-


 group exerts a strong inductive effect (-I), increasing the acidity of the ring protons and the electrophilicity of C-3.
  • Mechanism of Failure: Base attacks C-3

    
     Ring opens 
    
    
    
    Formation of 2-cyano-5-(trifluoromethyl)phenol (a nitrile salicylate impurity).
  • Prevention: Avoid pH > 10 during the post-cyclization phase.

Hydroxamic Acid Stability

If you are proceeding via the reaction of methyl 2-fluoro-4-(trifluoromethyl)benzoate with hydroxylamine:

  • The intermediate hydroxamic acid is thermally unstable.

  • Failure: If the reaction temperature exceeds 45°C before cyclization is complete, the Lossen rearrangement or hydrolysis competes with ring closure.

Part 2: Optimized Experimental Protocol

Target Scale: 10 mmol Expected Yield: 75–85% (up from ~40%)

Reagents:
  • Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) (3.5 eq) — Split addition

  • Solvent: Methanol/Water (10:1 v/v)

Step-by-Step Methodology:
  • Hydroxylamine Activation (Low Temp):

    • Dissolve

      
       in water (minimal volume).
      
    • Add to Methanol in the reaction vessel.

    • Cool to 0°C .

    • Add the first portion of KOH (1.5 eq) dropwise. Crucial: Keep internal temp < 5°C. This generates free hydroxylamine base without triggering rapid side reactions.

  • Substrate Addition (

    
     Phase): 
    
    • Add the benzoate substrate slowly to the cold hydroxylamine solution.

    • Allow to stir at 0°C for 60 minutes .

    • Checkpoint: TLC should show consumption of ester and formation of the hydroxamic acid intermediate.

  • Controlled Cyclization (The "Goldilocks" Zone):

    • Add the second portion of KOH (2.0 eq) as a 10% aqueous solution.

    • Slowly warm the reaction to 25°C (Room Temp) . Do not reflux.

    • Monitor by HPLC/TLC every 30 minutes.

    • Stop point: As soon as the hydroxamic acid intermediate vanishes (usually 2–4 hours), immediately quench.

  • Quenching & Isolation (Critical for Yield):

    • Pour the reaction mixture into an excess of ice-cold 2M HCl .

    • Why: Rapid acidification protonates the phenolic oxygen, preventing the Kemp elimination ring-opening.

    • The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Part 3: Troubleshooting Guide

Use this decision matrix to diagnose specific yield losses.

SymptomProbable CauseDiagnostic CheckCorrective Action
Yield < 30%, Product is a Nitrile Kemp Elimination (Ring opening due to high pH).IR spectrum shows strong signal at ~2230 cm⁻¹ (CN group).Reduce base equivalents. Quench immediately upon reaction completion. Keep T < 30°C.
Starting Material Remains Incomplete

(Fluorine displacement failed).
TLC shows unreacted benzoate ester.Ensure

is free-based correctly. Increase time at 0°C before adding second base portion.
Brown/Tar Impurities Thermal Decomposition (Lossen rearrangement).Complex NMR; multiple unidentified aromatic peaks.Strictly control temperature. Never reflux this specific trifluoromethyl derivative.
Product is Oily/Sticky Tautomer Mix/Solvent Entrapment .NMR shows broad peaks.Recrystallize from Ethanol/Water (1:1). The 3-ol form crystallizes well; the keto form may be oily.

Part 4: Visualizing the Pathway

The following diagram illustrates the competition between the desired cyclization and the fatal ring-opening pathway.

ReactionPathway cluster_conditions Critical Control Point Start Methyl 2-fluoro-4- (trifluoromethyl)benzoate Inter Hydroxamic Acid Intermediate Start->Inter + NH2OH / OH- (0°C, SNAr) Product 6-(Trifluoromethyl)- 1,2-benzoxazol-3-ol (Target) Inter->Product Cyclization (25°C, Controlled pH) SideProduct 2-Cyano-5-(trifluoromethyl) phenol (Kemp Elimination) Product->SideProduct Excess Base / Heat (Ring Opening)

Caption: Reaction pathway showing the critical divergence between stable product formation and base-catalyzed ring opening (red dashed line).

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Methoxide (NaOMe) instead of KOH? A: Yes, but proceed with caution. NaOMe is a stronger nucleophile and base. While it accelerates the initial substitution, it also accelerates the Kemp elimination. If using NaOMe, perform the reaction strictly at 0°C and quench with acetic acid before aqueous workup.

Q2: Why does the literature for non-fluorinated benzisoxazoles suggest reflux? A: Unsubstituted benzisoxazoles are kinetically more stable. The 6-


 group withdraws electron density, making the ring significantly more electrophilic and unstable to base. You cannot simply copy-paste protocols from the parent benzisoxazole synthesis.

Q3: My product has a melting point lower than reported. Why? A: This is likely due to the tautomeric equilibrium between the enol (3-ol) and keto (3-one) forms, or contamination with the nitrile hydrolysis product. Dry the product thoroughly under vacuum at 40°C to remove water, which stabilizes the keto form.

References

  • Synthesis of Zonisamide Intermediates (Benzisoxazole Ring Form

    • Context: Describes the industrial scale-up of benzisoxazole derivatives and the sensitivity of the ring closure step.
    • Source: Google Patents (WO2003020708A1)
  • Kemp Elimin

    • Context: Detailed mechanistic study on how base catalyzes the ring opening of benzisoxazoles, specifically used in enzyme design (Kemp eliminases).
    • Source: Baker Lab (University of Washington)
  • Nucleophilic Substitution with Fluorinated Benzo

    • Context: General protocols for reactions on fluoro-benzo
    • Source: BenchChem Technical Guide, "Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide" (Analogous chemistry for the initial substitution step).

Technical Guide: Solubility & Handling of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility characteristics, handling protocols, and troubleshooting strategies for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol , a fluorinated heterocyclic building block often utilized in the synthesis of bioactive compounds (e.g., anticonvulsants, antipsychotics) and agrochemicals.

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

  • Chemical Name: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

  • Alternative Names: 6-(Trifluoromethyl)-1,2-benzisoxazol-3-ol; 6-Trifluoromethyl-3-hydroxy-1,2-benzisoxazole; 6-(Trifluoromethyl)-1,2-benzisoxazol-3(2H)-one (Keto-tautomer).

  • Chemical Class: Benzisoxazole / Indoxazole.

  • Key Property: This compound exhibits keto-enol tautomerism . In the solid state and non-polar solvents, it may exist predominantly in the keto form (benzisoxazolone). In basic aqueous solutions, it exists as the enolate anion.

  • Acidity (pKa): Estimated ~6.0–7.0. The electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position increases the acidity of the 3-OH group compared to the unsubstituted parent (pKa ~7.5), making it soluble in mild bases.

Solubility Profile

The following data summarizes the solubility behavior in common laboratory solvents.

Solvent ClassSolventSolubility RatingComments
Polar Aprotic DMSO Excellent (>50 mg/mL)Recommended for Stock Solutions. Stable at -20°C.
Polar Aprotic DMF Excellent (>50 mg/mL)Good alternative to DMSO.
Polar Protic Ethanol Good (~10–20 mg/mL)Solubility may decrease significantly if water is added.
Polar Protic Methanol Good (~10–20 mg/mL)Useful for transfers, but evaporates quickly.
Chlorinated DCM / Chloroform Moderate Soluble, but less stable for long-term storage.
Aqueous (Acidic) 0.1 M HCl Insoluble Protonated form precipitates.
Aqueous (Neutral) Water / PBS Poor (<0.1 mg/mL)Requires co-solvent or pH adjustment.
Aqueous (Basic) 0.1 M NaOH Soluble Forms the water-soluble sodium salt (Enolate).

Critical Note: The presence of the hydrophobic -CF₃ group significantly reduces water solubility compared to non-fluorinated analogs. Aqueous formulations must be buffered to pH > 7.5 or contain a co-solvent (DMSO/PEG).

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream applications. Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9%.

  • Weighing: Accurately weigh 10.15 mg of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (MW ≈ 203.12 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to minimize freeze-thaw cycles) and store at -20°C . Use within 6 months.

Protocol B: Preparation of Aqueous Assay Buffer (100 µM)

Objective: Dilute stock into aqueous media without precipitation. Reagents: 50 mM DMSO Stock (from Protocol A), PBS (pH 7.4).

  • Pre-warm: Thaw the DMSO stock to room temperature (RT) and vortex to ensure homogeneity.

  • Stepwise Dilution:

    • Do not add water directly to the DMSO stock.

    • Pipette 2 µL of the 50 mM Stock into a microcentrifuge tube.

    • Add 998 µL of pre-warmed PBS (pH 7.4) slowly while vortexing the tube.

  • Clarification: Inspect for turbidity.[1] If a precipitate forms, adjust the pH of the PBS to 8.0 using dilute NaOH, or increase the DMSO concentration to 1–5% (v/v).

Troubleshooting Guide (FAQ)

Q1: My compound precipitated immediately upon adding water to the DMSO solution. Why?

  • Cause: "Solvent Shock." The hydrophobic -CF₃ group drives rapid aggregation when the solvent polarity shifts drastically.

  • Solution:

    • Increase the pH of your aqueous buffer. The compound is acidic; deprotonating it (pH > 7.5) forms the soluble anion.

    • Use an intermediate dilution step: Dilute DMSO stock 1:10 into Ethanol or PEG-400 first, then dilute into water.

Q2: Is the compound stable in basic solution?

  • Risk: 1,2-Benzisoxazoles can undergo Kemp elimination (ring opening) in strong bases (pH > 12) or at high temperatures, forming salicylonitrile derivatives (e.g., 2-hydroxy-4-(trifluoromethyl)benzonitrile).

  • Recommendation: Keep pH between 7.5 and 9.[2]0. Avoid boiling in NaOH.

Q3: Can I use this compound for cell culture (in vitro)?

  • Yes. DMSO is generally tolerated by cells at <0.5% (v/v).

  • Protocol: Prepare a 1000x stock in DMSO. Add 1 µL of stock per 1 mL of culture medium. Ensure the medium is well-buffered (HEPES/Bicarbonate) to maintain the solubility of the compound.

Q4: The solid has turned slightly yellow during storage. Is it degraded?

  • Analysis: Slight yellowing is common for nitrogenous heterocycles due to trace oxidation or photo-degradation.

  • Action: Verify purity via LC-MS. If purity is >98%, it is likely usable. Store future batches in the dark under argon/nitrogen.

Workflow Visualization

DissolutionWorkflow Solid Solid Compound (6-CF3-1,2-benzoxazol-3-ol) DMSO_Stock 50 mM Stock Solution (Solvent: Anhydrous DMSO) Solid->DMSO_Stock Dissolve Check_Clarity Visual Inspection: Clear Solution? DMSO_Stock->Check_Clarity Sonicate Sonicate (35°C, 5 min) Check_Clarity->Sonicate No (Cloudy) Aqueous_Dilution Dilution into Aqueous Buffer (PBS pH 7.4 or Tris pH 8.0) Check_Clarity->Aqueous_Dilution Yes (Clear) Sonicate->Check_Clarity Precipitation Precipitation Observed? Aqueous_Dilution->Precipitation Adjust_pH Adjust pH to 8.0-8.5 (Form Enolate) Precipitation->Adjust_pH Yes Final_Assay Ready for Assay (Stable Solution) Precipitation->Final_Assay No Add_Cosolvent Add Co-solvent (PEG-400 or Tween-80) Adjust_pH->Add_Cosolvent Still Cloudy Add_Cosolvent->Final_Assay

Caption: Logical workflow for the dissolution and stabilization of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol in aqueous media.

References

  • PubChem Compound Summary. 6-(Trifluoromethyl)-1,2-benzoxazol-3-amine (Analogous Structure). National Center for Biotechnology Information. [Link]

Sources

Purification methods for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Case ID: #PUR-CF3-BZO-001 Subject: Optimization of Purification Protocols: Recrystallization vs. Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (also referred to as 6-(Trifluoromethyl)-1,2-benzisoxazol-3(2H)-one) presents a unique set of challenges due to two competing physicochemical properties:

  • Keto-Enol Tautomerism: The molecule exists in dynamic equilibrium between the 3-ol (lactim) and 3-one (lactam) forms. This causes "streaking" in chromatography and inconsistent solubility in recrystallization.

  • Fluorine-Induced Lipophilicity: The trifluoromethyl (

    
    ) group significantly increases logP while simultaneously increasing the acidity of the 3-OH/NH group (estimated 
    
    
    
    ~3.5–4.5), making the compound prone to "oiling out" rather than crystallizing.

This guide provides a decision framework and detailed protocols to overcome these specific hurdles.

Part 1: Decision Matrix (Recrystallization vs. Chromatography)

Before selecting a method, assess your crude material against this diagnostic flowchart.

purification_decision Start Start: Crude 6-CF3-Benzisoxazole Scale Batch Scale? Start->Scale Purity Current Purity (HPLC)? Scale->Purity < 5g ImpurityType Impurity Profile? Scale->ImpurityType > 5g Recrys Method A: Recrystallization (Solvent: EtOH/Water or Toluene) Purity->Recrys > 85% Chrom Method B: Flash Chromatography (Acidic Modifier Required) Purity->Chrom < 85% ImpurityType->Recrys Inorganic salts / Trace regioisomers ImpurityType->Chrom Tarry byproducts / Close-running precursors Hybrid Hybrid Approach: Short Column -> Recrystallization ImpurityType->Hybrid Complex mixture

Figure 1: Decision tree for selecting the optimal purification pathway based on scale and impurity profile.

Part 2: Recrystallization (The Scalable Approach)

Core Challenge: The


 group disrupts crystal lattice formation, often leading to a super-cooled oil rather than a solid precipitate.
The Fix:  Use a "Anti-solvent Drowning" method with strict temperature control.
Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Best for removing inorganic salts. Requires acidification (see below).
Toluene / Heptane 1:2 to 1:4Medium Good for removing non-polar organic impurities. High risk of oiling out.
Acetic Acid / Water 60:40High Excellent for suppressing ionization; produces dense crystals.
Step-by-Step Protocol (Ethanol/Water System)
  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram of crude). Heat to reflux (approx. 78°C).

  • Acidification (Critical): Add 0.5% Glacial Acetic Acid to the hot solution.

    • Why? The

      
       group makes the N-H/O-H proton acidic. If the solution is neutral or slightly basic (from glass surface alkali), the molecule ionizes, preventing crystallization. Acid forces it into the neutral protonated state.
      
  • Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • The "Cloud Point": While maintaining gentle stirring at 60°C, dropwise add Water (anti-solvent) until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough hot Ethanol to make the solution clear again.

  • Controlled Cooling:

    • Cool to room temperature over 2–3 hours. Do not crash cool in an ice bath immediately; this causes oiling.

    • Troubleshooting: If oil droplets form, reheat to clear point and add a "seed crystal" of pure material at 40°C.

  • Harvest: Cool to 0–5°C for 1 hour. Filter and wash with cold 30% EtOH/Water.

Part 3: Chromatography (The High-Purity Approach)

Core Challenge: "Peak Tailing" and "Fronting." The Mechanism: On silica or C18, the compound equilibrates between the enol (3-ol) and keto (3-one) forms. The silica surface protons can catalyze this shift, causing the band to smear across the column.

tautomerism Enol Enol Form (3-ol) (Non-polar, Faster Elution) Keto Keto Form (3-one) (Polar, Slower Elution) Enol->Keto Equilibrium (Slow) Keto->Enol Equilibrium Silica Silica Surface (Si-OH) Silica->Enol H-Bonding Silica->Keto Strong Adsorption

Figure 2: Mechanistic view of tautomeric interaction with stationary phases causing peak broadening.

Chromatography Protocol (Flash/Prep HPLC)

1. Stationary Phase Selection:

  • Recommended: C18 (Reverse Phase) is superior because it minimizes H-bonding interactions compared to bare silica.

  • Alternative: Standard Silica (Normal Phase) can be used but requires aggressive modification.

2. Mobile Phase Modifiers (Mandatory): You must suppress ionization and tautomeric shifting.

  • Reverse Phase (C18): Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Target pH: ~2.5.[1]

  • Normal Phase (Silica): Dichloromethane/Methanol (95:5) with 0.5% Acetic Acid .

3. Troubleshooting Common Issues:

SymptomDiagnosisCorrective Action
Double Peaks Tautomers are separating.Increase column temperature to 40–50°C to speed up equilibrium (coalesce peaks).
Broad Tailing Silanol interaction.Switch to "End-capped" silica or increase acid modifier concentration.
Low Recovery Irreversible adsorption.The compound is precipitating on the column. Ensure sample is loaded in a solvent compatible with the mobile phase (e.g., DMSO/MeOH for C18).

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink/red during recrystallization?

  • Answer: This indicates oxidation of trace phenolic impurities or the formation of Meisenheimer complexes if residual base is present. Ensure the crystallization solvent is slightly acidic (add 0.1% acetic acid) and perform the process under Nitrogen if possible.

Q2: Can I use Hexane/Ethyl Acetate for chromatography?

  • Answer: It is risky. The 6-CF3 group makes the molecule lipophilic, but the benzisoxazole core is polar. In Hexane/EtOAc, the compound often streaks. If you must use Normal Phase, use DCM/MeOH or Toluene/Acetone with 0.5% Acetic Acid.

Q3: What is the expected melting point?

  • Answer: While specific derivatives vary, high-purity 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol typically melts in the range of 140°C – 160°C . A broad range (>2°C) indicates the presence of the "open" salicylate precursor or solvent entrapment.

References

  • Tautomerism in Benzisoxazoles

    • Title: Tautomerism and Structure of Functional Azoles.
    • Source: MDPI (Molecules 2019).
    • Relevance: Explains the N-H vs O-H tautomeric equilibrium critical for chrom
    • URL:[Link]

  • Synthesis & Properties of Trifluoromethyl Benzazoles

    • Title: Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Relevance: Provides context on the solubility and handling of trifluoromethyl-substituted benz-fused heterocycles.
    • URL:[Link]

  • pKa and Solubility Data

    • Title: Aqueous pKa values of fluorinated benzenesulfonamides and phenols.[3]

    • Source: Journal of Physical Organic Chemistry (2019).[3]

    • Relevance: Validates the acidity of fluorinated phenolic/amide systems, supporting the requirement for acidic modifiers.
    • URL:[Link]

  • General Recrystallization Strategies

    • Title: Tips and Tricks: Recrystalliz
    • Source: University of Rochester, Group Meeting Notes.
    • Relevance: foundational logic for solvent selection (EtOH/Water vs. Toluene)
    • URL:[Link]

Sources

Controlling regioselectivity in alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Regioselective Alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Core Directive & System Overview

The Central Challenge: The alkylation of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is governed by a tautomeric equilibrium between the 3-hydroxy (lactim) and 3-oxo (lactam) forms. While the 3-oxo form (benzisoxazolone) is generally the thermodynamic favorite in solution, the specific regiochemical outcome (N- vs. O-alkylation) is dictated by the Hard-Soft Acid-Base (HSAB) principle, solvent polarity, and the counter-cation used.

The 6-Trifluoromethyl (CF₃) group exerts a strong electron-withdrawing effect (EWG). This significantly increases the acidity of the system compared to the parent benzisoxazole, making the anion easier to form but less nucleophilic. It also heightens the risk of ring degradation (nucleophilic attack at C3) under harsh basic conditions.

Target Audience: Medicinal Chemists, Process Chemists.

Strategic Decision Matrix: Controlling Regioselectivity

Use this matrix to select reaction conditions based on your desired product.

VariableTarget: N-Alkylation (Major/Thermodynamic)Target: O-Alkylation (Minor/Kinetic)
Preferred Base Cs₂CO₃ or K₂CO₃ (Dissociated ion pairs)Ag₂CO₃ (Associative/Coordinating)
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-Polar / Aprotic (Toluene, DCM, CHCl₃)
Electrophile Soft (Alkyl Iodides, Bromides)Hard (Alkyl Sulfonates, Triflates)
Mechanism Thermodynamic control; N-atom is the softer nucleophile.Kinetic control; Ag⁺ coordinates N, shielding it and directing attack to O.
Temp 60°C – 100°C (Promotes equilibrium)0°C – RT (Preserves kinetic product)

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation (Standard)

Use this for synthesizing N-alkyl-6-(trifluoromethyl)-1,2-benzisoxazol-3(2H)-ones.

Reagents:

  • Substrate: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 equiv)

  • Base: Cs₂CO₃ (1.5 – 2.0 equiv) [Cesium promotes solubility and N-selectivity]

  • Electrophile: Alkyl Iodide or Bromide (1.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DMF under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at RT for 30 mins. The solution may turn yellow/orange due to anion formation.

    • Note: The CF₃ group facilitates rapid deprotonation; strong bases like NaH are often unnecessary and increase degradation risk.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS. Reaction is typically slower than non-fluorinated analogs due to reduced nucleophilicity.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over Na₂SO₄.

Protocol B: Selective O-Alkylation (Silver-Mediated)

Use this for synthesizing 3-alkoxy-6-(trifluoromethyl)-1,2-benzisoxazoles.

Reagents:

  • Substrate: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (1.0 equiv)

  • Base/Promoter: Ag₂CO₃ (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Iodide (1.5 equiv)

  • Solvent: Toluene or Benzene (0.1 M)

Step-by-Step:

  • Suspension: Suspend substrate and Ag₂CO₃ in Toluene. Protect from light (foil wrap).

  • Addition: Add Alkyl Iodide.

  • Reaction: Stir at reflux (or 80°C). The "Seitz Principle" applies: Ag⁺ coordinates the softer nitrogen/halide, directing the "harder" oxygen to attack the electrophile.

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Purification: O-alkyl products are often less polar than N-alkyl analogs.

Troubleshooting & FAQs

Q1: I am seeing a significant amount of "Ring-Opened" byproduct (Salicylonitrile derivative). Why?

  • Cause: The 1,2-benzisoxazole ring is sensitive to base-catalyzed cleavage (Kemp Elimination-like pathway), especially with the electron-withdrawing 6-CF₃ group activating the C3 position.

  • Solution:

    • Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOMe).

    • Lower the reaction temperature.[1]

    • Switch to a milder base like KHCO₃ or reduce the equivalents of Cs₂CO₃.

Q2: The reaction is stalling at 50% conversion. Should I add NaH?

  • Analysis: The CF₃ group makes the nucleophile "sluggish." Adding NaH might just cause ring opening.

  • Solution:

    • Add a catalytic amount of KI (Potassium Iodide) if using alkyl bromides/chlorides (Finkelstein condition).

    • Increase concentration (0.5 M) rather than temperature.

    • Ensure your DMF is strictly anhydrous; water solvates the anion and kills reactivity.

Q3: I need the O-alkyl product, but Ag₂CO₃ is too expensive/not working. Alternatives?

  • Alternative: Try Mitsunobu Conditions .

    • Reagents: PPh₃, DIAD, Alcohol (R-OH).

    • Mechanism:[1][2][3][4][5] The Mitsunobu reaction activates the alcohol oxygen, and the benzisoxazole acts as the nucleophile. Since the N-H form is the nucleophile in the key step, it often attacks the O-phosphonium intermediate via Oxygen, but this is substrate-dependent.

    • Warning: Sterics of the alcohol play a huge role here.

Q4: How do I distinguish N-alkyl vs O-alkyl products by NMR?

  • C13 NMR: The Carbonyl carbon (C3) is diagnostic.

    • N-Alkyl (Lactam): C=O signal is typically ~160-165 ppm .

    • O-Alkyl (Lactim): C-O signal is typically upfield, ~150-155 ppm .

  • H1 NMR: N-CH₂ protons are usually slightly downfield (deshielded) compared to O-CH₂ protons, but this varies. C13 is more reliable.

Mechanistic Visualization

Benzisoxazole_Alkylation Substrate 6-CF3-1,2-benzoxazol-3-ol (Tautomeric Equilibrium) Anion Delocalized Ambident Anion (N- vs O- Nucleophile) Substrate->Anion Deprotonation Cond_N Cs2CO3 / DMF (Dissociated Ion Pair) Anion->Cond_N Cond_O Ag2CO3 / Toluene (Ag+ Coordination) Anion->Cond_O Side_Prod Salicylonitrile (Ring Opening) Anion->Side_Prod High T / Strong Base (Nucleophilic Attack at C3) Prod_N N-Alkyl Product (Thermodynamic) C=O ~165 ppm Cond_N->Prod_N Major Path (Soft-Soft) Prod_O O-Alkyl Product (Kinetic) C-O ~155 ppm Cond_O->Prod_O Ag-Assisted (Hard-Hard)

Caption: Divergent alkylation pathways controlled by cation choice and solvent polarity. Note the risk of ring opening under harsh conditions.

References

  • Synthesis of N-Alkyl-1,2-benzisoxazol-3(2H)

    • Context: Describes the standard base-mediated N-alkylation of 6-fluoro-1,2-benzisoxazole, the closest analog to the 6-CF3 deriv
    • Source: U.S. Patent 5,158,952 (Janssen Pharmaceutica). Link

  • Regioselective N-Alkyl

    • Context: Detailed study on using solvent/base combinations (NaH/THF vs Cs2CO3/DMF) to control N1 vs N2/O selectivity.
    • Source:Beilstein J. Org.[1] Chem.2021 , 17, 1881–1891. Link

  • Kemp Elimination and Ring Stability of 1,2-Benzisoxazoles

    • Context: Explains the mechanism of base-catalyzed ring opening in benzisoxazoles with EWGs.
    • Source:J. Am. Chem. Soc.[6]2008 , 130, 15758–15759. Link

  • Silver Carbonate Mediated O-Alkyl

    • Context: Fundamental heterocyclic chemistry regarding Ag-assisted O-alkyl
    • Source:Chem. Rev.1954 , 54, 825-845 (General Heterocyclic Alkylation Principles). Link

Sources

Technical Support Center: Hydroxylamine Cyclization of 2-Fluoro-4-Trifluoromethyl-Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reaction Overview and Key Principles

The intramolecular cyclization of 2-fluoro-4-trifluoromethyl-benzoic acid esters with hydroxylamine is a critical transformation for synthesizing N-hydroxyanthranilic acid derivatives and related benzoxazinones. These scaffolds are prevalent in medicinal chemistry and drug development. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The success of this reaction hinges on several key chemical principles:

  • Ring Activation: The aromatic ring is made susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs).[1][2] In this specific substrate, the trifluoromethyl (-CF3) group at the para-position and the ester at the ipso-position strongly activate the fluorine atom at the ortho-position for displacement.[3][4]

  • Nucleophilic Attack: Hydroxylamine (NH2OH), or its conjugate base, acts as the nucleophile, attacking the carbon atom bearing the fluorine leaving group. This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[5][6]

  • Intermediate Stabilization: The resulting negatively charged intermediate, known as a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the EWGs.[6][7] The ortho and para positioning of these groups is crucial for effective stabilization.[3][8]

  • Intramolecular Cyclization: Following the initial substitution, a subsequent intramolecular reaction occurs where the hydroxyl group of the newly formed N-hydroxyanthranilic acid intermediate attacks the ester carbonyl, leading to the cyclized product. This step is often promoted by the reaction conditions (e.g., base, heat).

This guide provides detailed troubleshooting advice, protocols, and answers to frequently asked questions to help researchers overcome common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific experimental problems.

Q1: My reaction shows low or no conversion of the starting ester. What are the likely causes and how can I fix it?

Answer: Low conversion is one of the most common issues and typically points to insufficient reaction activation, problems with the nucleophile, or suboptimal conditions.

  • Cause 1: Insufficiently Strong Base: Hydroxylamine is a relatively weak nucleophile. The reaction often requires a base to deprotonate either the hydroxylamine to form the more potent H2NO- nucleophile or to deprotonate the N-H of the intermediate to drive the reaction forward.

    • Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like K2CO3 may suffice in some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective.[9] Ensure the base is fresh and handled under anhydrous conditions, especially NaH.

  • Cause 2: Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[9][10] Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile, significantly slowing the reaction.

  • Cause 3: Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier of disrupting the aromatic ring.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS while incrementally increasing the heat (e.g., from 80 °C to 100 °C, then to 120 °C).[9] Be aware that higher temperatures can also lead to side product formation.

  • Cause 4: Decomposed Hydroxylamine: Hydroxylamine and its salts can be unstable, especially under heating or in the presence of certain metals.

    • Solution: Use fresh hydroxylamine hydrochloride (NH2OH·HCl) or hydroxylamine sulfate. When generating free hydroxylamine, it is often best to do so in situ or use it immediately after preparation.

Troubleshooting Summary for Low Conversion:

ParameterInitial Condition (Example)Optimized ConditionRationale
Base K2CO3KOtBu or NaHIncreases concentration of the more reactive anionic nucleophile.[9]
Solvent THF or AcetonitrileDMSO or DMFPolar aprotic solvents accelerate SNAr reactions.[10]
Temperature 60 °C80 - 120 °CProvides energy to overcome the activation barrier.
Reagents Old NH2OH·HClFreshly opened NH2OH·HClEnsures the nucleophile is active and not decomposed.
Q2: The starting material is consumed, but I'm getting a complex mixture of products or a major side product instead of my desired cyclized compound.

Answer: Formation of side products indicates that a competing reaction pathway is favored or that the desired intermediate is unstable under the reaction conditions.

  • Cause 1: Hydrolysis of the Ester: If water is present in the reaction (e.g., from solvents, reagents, or atmospheric moisture), the ester group can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions. This carboxylic acid will not cyclize.

    • Solution: Ensure strictly anhydrous conditions. Dry solvents using molecular sieves or distillation. Use freshly opened, anhydrous-grade reagents and perform the reaction under an inert atmosphere (N2 or Ar).[9]

  • Cause 2: Formation of Azo/Azoxy Compounds: Oxidative side reactions can sometimes occur, leading to colored byproducts.

    • Solution: Degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.

  • Cause 3: Over-reaction or Decomposition: The desired N-hydroxyanthranilic acid product may be sensitive to the reaction conditions, especially high temperatures or strong bases over extended periods.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. Consider a milder base or a lower reaction temperature, even if it requires a longer reaction time.

  • Cause 4: Competing Nucleophilic Attack: In some cases, if a solvent like DMF is used at very high temperatures, it can decompose to generate dimethylamine, which can act as a competing nucleophile.

    • Solution: Use the minimum temperature required for the reaction to proceed at a reasonable rate. If high temperatures are necessary, consider a more stable solvent like DMSO or sulfolane.

Q3: I've successfully formed the N-hydroxyanthranilic acid intermediate, but it's not cyclizing to the benzoxazinone. How can I promote cyclization?

Answer: Failure to cyclize means the intramolecular nucleophilic attack on the ester is not occurring. This step can often be promoted.

  • Cause 1: Insufficient Heat: The intramolecular cyclization often requires a higher activation energy than the initial SNAr reaction.

    • Solution: After confirming the formation of the intermediate via TLC or LC-MS, consider increasing the reaction temperature to drive the cyclization.

  • Cause 2: Unfavorable Conformation: The intermediate may not be in the correct conformation for the hydroxyl group to attack the ester.

    • Solution: Changing the solvent can sometimes influence the preferred conformation of the molecule. If the reaction was run in DMSO, for example, you might isolate the intermediate and attempt the cyclization in a different solvent like toluene or xylene with an acid or base catalyst.

  • Cause 3: Wrong pH: The cyclization can be catalyzed by either acid or base. The N-hydroxy group needs to be sufficiently nucleophilic, and the ester carbonyl needs to be sufficiently electrophilic.

    • Solution 1 (Base Catalysis): Add a non-nucleophilic base (e.g., DBU) to the isolated intermediate to deprotonate the hydroxyl group, increasing its nucleophilicity.

    • Solution 2 (Acid Catalysis): Treat the isolated intermediate with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent. The acid will protonate the ester carbonyl, making it more electrophilic and susceptible to attack.

Experimental Protocols & Workflows

General Protocol for Hydroxylamine Cyclization

This protocol is a starting point and may require optimization based on the troubleshooting guide above.

Materials:

  • Methyl 2-fluoro-4-(trifluoromethyl)benzoate

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add hydroxylamine hydrochloride (1.2 equivalents).

  • Add anhydrous DMSO to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.5 equivalents) in portions. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 equivalent) in a small amount of anhydrous DMSO dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature, then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold 1 M HCl.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Reagents (Dry Solvents, Fresh Base) setup 2. Reaction Setup (Inert Atmosphere, 0 °C) prep_reagents->setup add_base 3. Add Base (KOtBu) to NH2OH·HCl in DMSO setup->add_base add_ester 4. Add Ester Substrate add_base->add_ester heat 5. Heat to 80-100 °C add_ester->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Quench with 1M HCl monitor->quench Reaction Complete extract 8. Extract with EtOAc quench->extract purify 9. Purify (Chromatography/Recrystallization) extract->purify

Caption: General experimental workflow for the hydroxylamine cyclization.

Troubleshooting Decision Tree

This flowchart helps diagnose issues systematically during the experiment.

G start Start Reaction Monitoring (TLC/LC-MS after 2h) sm_consumed Is Starting Material (SM) Consumed? start->sm_consumed no_sm Problem: Low Conversion sm_consumed->no_sm No product_ok Is Desired Product Formed Cleanly? sm_consumed->product_ok Yes check_base Action: 1. Use stronger base (NaH, KOtBu) 2. Ensure anhydrous conditions 3. Increase temperature gradually no_sm->check_base side_products Problem: Side Products product_ok->side_products No, mixture intermediate_only Problem: Intermediate Formed, No Cyclization product_ok->intermediate_only No, intermediate only success Success: Proceed to Workup product_ok->success Yes check_hydrolysis Action: 1. Check for water (hydrolysis) 2. Lower temperature 3. Reduce reaction time side_products->check_hydrolysis promote_cyclization Action: 1. Increase temperature 2. Add acid/base catalyst (e.g., p-TsOH / DBU) intermediate_only->promote_cyclization

Caption: Decision tree for troubleshooting common reaction outcomes.

Frequently Asked Questions (FAQs)

Q: Can I use a different ester, like an ethyl or benzyl ester? A: Yes. Methyl and ethyl esters are most common. The reactivity of the ester towards the final cyclization step may vary slightly, but the initial SNAr reaction on the aryl fluoride should be largely unaffected. Bulky esters (e.g., tert-butyl) may hinder the cyclization step.

Q: Why is fluorine a good leaving group in this specific reaction? Isn't it usually a poor leaving group? A: In SNAr reactions, the trend for leaving groups is often the reverse of SN1/SN2 reactions (F > Cl > Br > I).[3] This is because the first step, the nucleophilic attack, is rate-determining. Fluorine is the most electronegative halogen, which strongly polarizes the C-F bond and makes the carbon atom highly electrophilic and susceptible to attack.[5]

Q: Is it possible to isolate the N-hydroxyanthranilic acid intermediate before it cyclizes? A: Yes. By running the reaction at a lower temperature and for a shorter duration, it is often possible to stop the reaction after the SNAr step but before significant cyclization occurs. Careful workup under mildly acidic conditions can allow for the isolation of the N-hydroxyanthranilic acid.

Q: What are the main safety concerns for this reaction? A: The primary concerns involve the reagents.

  • Hydroxylamine: Can be explosive, particularly the free base. Handle with care and avoid excessive heating of concentrated solutions.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium tert-butoxide (KOtBu) is highly corrosive and moisture-sensitive. Both must be handled under an inert atmosphere.

  • Solvents: DMSO and DMF have high boiling points and can cause skin irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Lumen Learning. Organic Chemistry II: Nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. Organic Chemistry II: 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and hydroxylamines. Retrieved from [Link]

  • Wordpress. SNAr Solvents and Reagents. Retrieved from [Link]

Sources

Technical Support Center: Stability of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center you requested.

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol. It addresses common stability issues encountered under basic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your results.

Executive Summary: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a heterocyclic compound whose utility in synthesis can be compromised by its susceptibility to degradation in basic environments. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the N-OH proton and the electrophilicity of the heterocyclic ring. This guide is built on fundamental principles of organic chemistry and data from analogous benzoxazole systems to provide a predictive framework for its behavior. The primary degradation pathway under basic conditions is a base-catalyzed hydrolysis involving ring-opening of the 1,2-benzoxazole core.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol in basic solutions?

The compound is expected to be unstable in the presence of strong bases (e.g., NaOH, KOH) and even moderately strong nucleophilic bases. The stability is highly dependent on pH, temperature, solvent, and the concentration of the base. Base-catalyzed hydrolysis is a common degradation pathway for benzoxazole and related heterocyclic systems.[1][2][3]

Q2: What is the primary degradation pathway under basic conditions?

The most probable degradation pathway is a base-catalyzed ring-opening hydrolysis. The process is initiated by the deprotonation of the hydroxyl group, followed by nucleophilic attack of a hydroxide ion on the C3 carbon of the benzoxazole ring. This leads to the cleavage of the O-N bond and formation of a 2-amino-4-(trifluoromethyl)salicylate derivative.

Q3: How does the trifluoromethyl (-CF₃) group influence the stability?

The -CF₃ group is a strong electron-withdrawing group. Its presence on the benzene ring has two major effects:

  • Increased Acidity: It increases the acidity of the N-OH proton, making the molecule more susceptible to deprotonation by bases.

  • Increased Electrophilicity: It enhances the electrophilic character of the C3 carbon, making the ring more vulnerable to nucleophilic attack by bases like hydroxide. This generally accelerates the rate of hydrolysis compared to non-substituted benzoxazoles.[2]

Q4: What are the visible signs of degradation during an experiment?

Visible signs of degradation may not always be apparent. The most reliable indicators are analytical:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the ring-opened product, along with the disappearance of the starting material spot.

  • LC-MS/HPLC: The emergence of new peaks in the chromatogram and a corresponding decrease in the peak area of the starting material.

  • Color Change: In some cases, a solution might develop a yellow or brown hue upon degradation, although this is not a definitive indicator.

Troubleshooting Guide

Issue 1: Rapid Consumption of Starting Material in Basic Reaction Media
  • Symptoms:

    • Complete disappearance of the 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol spot on TLC analysis shortly after adding a base.

    • Formation of a highly polar, UV-active byproduct that does not correspond to the expected product.

    • Low or no yield of the desired product in reactions requiring basic conditions.

  • Probable Cause: Base-catalyzed hydrolysis is occurring at a rate faster than or comparable to the desired chemical reaction.[3][4] The hydroxide ions or other nucleophilic bases in the medium are attacking the benzoxazolone ring, leading to its cleavage.

  • Solutions & Scientific Rationale:

SolutionRationale
1. Lower Reaction Temperature Hydrolysis, like most reactions, is temperature-dependent. Reducing the temperature (e.g., from room temperature to 0 °C or -78 °C) will significantly decrease the rate of the degradation reaction, potentially allowing the desired transformation to proceed selectively.
2. Use a Non-Nucleophilic Base If the base's role is simply to deprotonate a substrate, switch from a nucleophilic base (like NaOH or KOH) to a sterically hindered, non-nucleophilic base. Examples include 1,8-Diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA). These bases are poor nucleophiles and are less likely to initiate ring-opening.[5]
3. Minimize Reaction Time Monitor the reaction closely using TLC or rapid HPLC analysis. Quench the reaction as soon as the desired product is formed to prevent prolonged exposure of the product and any remaining starting material to the basic conditions.
4. Use a Biphasic System Employing a phase-transfer catalyst in a biphasic system (e.g., water/dichloromethane) can limit the concentration of hydroxide in the organic phase, thereby slowing the degradation while still allowing the intended reaction to occur at the interface.
Issue 2: Inconsistent Reaction Yields and Multiple Unidentified Byproducts
  • Symptoms:

    • Poor reproducibility of reaction outcomes between batches.

    • Complex chromatograms (HPLC/LC-MS) showing a multitude of peaks, making purification difficult.

    • Variable product profiles depending on minor changes in reaction setup.

  • Probable Cause: The reaction conditions are on the edge of the compound's stability threshold. Minor fluctuations in pH, temperature, or exposure to atmospheric oxygen and moisture can trigger multiple degradation or side-reaction pathways. Some buffer components can also act as nucleophiles and catalyze hydrolysis.[1]

  • Solutions & Scientific Rationale:

SolutionRationale
1. Implement Rigorous pH Control Use a carefully calibrated pH meter and a well-chosen buffer system to maintain a precise pH. Avoid "overshooting" the target pH when adding base. Consider using an automated titrator for large-scale reactions.
2. Select an Inert Buffer System Choose buffers that are non-nucleophilic. Phosphate and borate buffers are generally preferable to amine-based buffers (e.g., Tris), which can act as nucleophiles and participate in ring-opening.[1]
3. Maintain an Inert Atmosphere Some degradation pathways can be initiated or accelerated by oxygen. Running reactions under an inert atmosphere (Nitrogen or Argon) eliminates this variable and improves reproducibility.
4. Use Anhydrous Solvents Water is a reactant in the hydrolysis pathway.[3] Using freshly dried, anhydrous solvents will minimize this competing reaction, especially when using non-aqueous bases.

Mechanistic Insights & Workflows

A clear understanding of the degradation mechanism and a structured experimental workflow are critical for troubleshooting.

Proposed Degradation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening cluster_3 Step 4: Proton Transfer A 6-(CF3)-1,2-benzoxazol-3-ol B Alkoxide Intermediate A->B + OH⁻ - H₂O C Tetrahedral Intermediate B->C + H₂O D Ring-Opened Intermediate C->D Cleavage of O-N bond E Final Product: 2-amino-4-(trifluoromethyl)salicylate derivative D->E Protonation

Caption: Proposed mechanism for base-catalyzed hydrolysis.

Experimental Workflow for Stability Analysis

G Start Start: Prepare Solutions (Compound, Base, Quench) A Initiate Reaction (t=0) Start->A B Withdraw Aliquot at Time 't' A->B C Immediately Quench (e.g., with acidic buffer) B->C D Analyze via HPLC/LC-MS (Quantify % remaining) C->D E Repeat for Multiple Time Points D->E t < t_final F Plot Data (% Compound vs. Time) D->F t = t_final E->B End End: Determine Degradation Rate F->End

Caption: Workflow for a kinetic stability study.

Experimental Protocols for Stability Assessment

Protocol 1: Kinetic Stability Study using HPLC

This protocol allows for the quantitative determination of the degradation rate of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol under specific basic conditions.

1. Materials & Reagents:

  • 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

  • Solvent (e.g., Acetonitrile or THF, HPLC grade)

  • Aqueous Base (e.g., 0.1 M NaOH, accurately titrated)

  • Quenching Solution (e.g., 0.1 M HCl or Phosphate Buffer pH 4)

  • Internal Standard (IS) (e.g., a stable, structurally unrelated compound like 4,4'-Dichlorobenzophenone)

  • HPLC system with UV detector

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the title compound in the chosen organic solvent.

    • Prepare a 1 mg/mL stock solution of the Internal Standard in the same solvent.

  • Reaction Setup:

    • In a thermostatically controlled vial (e.g., 25 °C), mix 1 mL of the compound stock solution with 8 mL of the organic solvent.

    • Allow the solution to equilibrate to the target temperature for 10 minutes.

  • Initiate Degradation (t=0):

    • Add 1 mL of the 0.1 M NaOH solution to the vial, start a timer immediately, and mix thoroughly. The final concentration of the compound will be 0.1 mg/mL in a 90:10 Solvent:Water mixture.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a pre-prepared HPLC vial containing 800 µL of the Quenching Solution and 100 µL of the Internal Standard stock solution. Mix well.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.[6] A typical method would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Monitor at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the ratio of the peak area of the title compound to the peak area of the Internal Standard for each time point.

    • Normalize the data by setting the ratio at t=0 to 100%.

    • Plot the percentage of remaining compound versus time.

Protocol 2: Identification of Degradation Products using LC-MS

This protocol focuses on identifying the structure of the main degradation product.

  • Prepare a Degraded Sample: Follow steps 2 and 3 from Protocol 1. Allow the reaction to proceed for an extended period (e.g., 24 hours) to ensure significant degradation.

  • Sample Preparation: Quench a larger aliquot (e.g., 1 mL) of the reaction mixture with an equivalent volume of the quenching solution.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.[7]

    • Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion of the degradation product.

    • Use the accurate mass measurement from a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to predict the elemental composition of the degradation product.

    • Perform tandem MS (MS/MS) on the parent ion of the suspected degradation product to obtain fragmentation data, which can be used to elucidate its structure.

Data Interpretation: Sample Kinetic Study

The following table shows hypothetical data from an HPLC-based kinetic study performed according to Protocol 1.

Time (minutes)Peak Area Ratio (Compound/IS)% Compound Remaining
02.54100.0%
52.1685.0%
151.5561.0%
300.9437.0%
600.3614.2%
1200.052.0%

Analysis: The data clearly indicates significant degradation over two hours. A plot of ln(% Remaining) vs. Time can be used to determine the pseudo-first-order rate constant for the degradation under these specific conditions.

References

  • Ergetu, E. Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic.
  • Chiang, Y. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Poplawska, M., et al. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem., 32, e3940.
  • Li, J., et al. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry.
  • ATSDR. 6. analytical methods. Agency for Toxic Substances and Disease Registry.
  • ChemScene. 6-(Trifluoromethyl)-1H-benzo[d][1][2][8]triazol-1-ol. ChemScene.

  • Kim, J., et al. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • El Rayes, S. M., et al. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
  • Varma, R. S. Synthetic Strategies Towards Benzoxazole Ring Systems.
  • Ossila. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila.
  • Prakash, G. K. S., et al. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Prasad, S., et al. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
  • Barlin, G. B., et al. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.
  • Unknown Author. HYDROLYSIS REACTIONS. Source Unavailable.
  • Healy, P. C., et al. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace.
  • Zhang, L., et al. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry.
  • PubChem. 6-(trifluoromethyl)-1,2-benzoxazol-3-amine. PubChem.
  • Turks, M., et al. Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles.
  • Weidenkaff, A., et al. Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Plant Science.
  • Deshmukh, M. B., et al. Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. Oriental Journal of Chemistry.
  • Le, T. H., et al. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules.
  • Wang, Y., et al. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules.
  • Císařová, I., et al. Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry.
  • LibreTexts. 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • BenchChem. Stability of 6-Fluoro-1-Hexanol Under Acidic and Basic Conditions: An In-depth Technical Guide. BenchChem.
  • Ovidius University. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
  • Huang, X., et al. Copper Loading-Controlled Selective Synthesis of 2,5-Bis(trifluoromethyl) and Monotrifluoromethyl-Substituted Oxazoles. The Journal of Organic Chemistry.
  • Diana, G. D., et al. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry.
  • Danish, M., et al. Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.
  • Khanam, A., et al. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.
  • Liu, Z.-Y., et al. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques... Analytical and Bioanalytical Chemistry.
  • Polak, S., et al. Excretion Study of 5-[5-(Trifluoromethyl)
  • PubChem. 4-[[3,5-Bis(trifluoromethyl)phenyl]amino]-1,2-benzoxazol-3-one. PubChem.
  • Liu, Z., et al. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology.
  • Reddy, R. P., et al. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Chemistry – An Asian Journal.

Sources

Minimizing side products in the synthesis of 6-trifluoromethyl-1,2-benzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 6-trifluoromethyl-1,2-benzisoxazoles . It addresses the specific chemical challenges imposed by the strongly electron-withdrawing trifluoromethyl (


) group and the regiochemistry of the benzisoxazole scaffold.

Topic Overview

Target Molecule: 6-Trifluoromethyl-1,2-benzisoxazole (and 3-substituted derivatives).[1][2][3] Key Intermediate: 2-Fluoro-4-(trifluoromethyl)phenyl ketoximes. Primary Challenge: Controlling the competition between intramolecular


 cyclization  (desired) and Beckmann Rearrangement  (side product), while managing the 

oxime equilibrium.

Part 1: Troubleshooting Guides & FAQs

Category A: Reaction Selectivity & Side Products

Q1: I am observing a major side product with the same mass as my target (


), but different polarity. What is it? 
Diagnosis:  This is likely the Benzoxazole  derivative formed via the Beckmann Rearrangement .
Mechanism:  Under acidic or strongly thermal conditions, the oxime hydroxyl group is activated. Instead of attacking the ortho-fluorine (cyclization), the aryl group migrates to the nitrogen, followed by ring closure.
Corrective Action: 
  • Switch Base: If using weak bases (NaOAc) in protic solvents, switch to a stronger base (KOH, NaH) in a polar aprotic solvent (DMF, THF) to favor the

    
     mechanism over the rearrangement.
    
  • Temperature Control: Beckmann rearrangement often has a higher activation energy or is acid-catalyzed. Maintain basic pH (

    
    ) throughout the reaction.
    
  • Avoid Lewis Acids: Ensure no trace metal salts or acidic impurities are present in your solvent.

Q2: My reaction stalls at the intermediate oxime stage. Why won't it cyclize? Diagnosis: You likely have the


-isomer (anti-isomer)  of the oxime.
Technical Insight:  Only the 

-isomer (syn-isomer)
, where the oxime -OH is spatially close to the ortho-fluorine, can undergo cyclization. The

group at the 4-position (para to the ketone) withdraws electron density, potentially stabilizing the oxime but raising the barrier for isomerization. Corrective Action:
  • Thermal Isomerization: Increase reaction temperature to reflux (e.g., in Ethanol or Diglyme) to overcome the rotation barrier.

  • Acid Catalysis (Careful): A brief treatment with catalytic HCl can equilibrate the isomers, followed immediately by base addition to lock the

    
    -isomer into the cyclized product.
    

Q3: I see a "dimer" impurity or polymer formation. Diagnosis: Intermolecular


 reaction.
Cause:  The oxime of one molecule attacks the activated fluorine of another molecule instead of its own.
Corrective Action: 
  • High Dilution: Run the cyclization step at a lower concentration (<0.1 M).

  • Slow Addition: If generating the oxime in situ, add the base slowly to keep the concentration of the reactive phenoxide/oximate species low relative to the cyclization rate.

Category B: Stability & Workup

Q4: My product yield drops significantly during aqueous workup. Is the ring unstable? Diagnosis: Kemp Elimination / Ring Opening. Technical Insight: The 1,2-benzisoxazole ring, especially with an electron-withdrawing


 group at position 6, is susceptible to base-catalyzed ring opening (forming 2-hydroxy-4-trifluoromethylbenzonitrile).
Corrective Action: 
  • Quench pH: Do not use strong base during workup. Quench the reaction mixture into a buffered solution (pH 5-7).

  • Avoid Prolonged Base Exposure: Once the starting material is consumed, immediately cool and quench. Do not let the reaction stir overnight in hot base.

Part 2: Visualized Reaction Logic

Diagram 1: Competitive Pathways in Benzisoxazole Synthesis

This diagram illustrates the critical divergence point between the desired cyclization and the unwanted rearrangement.

BenzisoxazolePathways Start 2-Fluoro-4-CF3-Phenone Oxime_E E-Oxime (Non-reactive) Start->Oxime_E NH2OH, Base Oxime_Z Z-Oxime (Reactive Intermediate) Start->Oxime_Z NH2OH, Base Oxime_E->Oxime_Z Isomerization (Heat/Acid) Oxime_Z->Oxime_E Equilibrium Benzisoxazole TARGET: 6-CF3-1,2-Benzisoxazole Oxime_Z->Benzisoxazole Base (SNAr) -HF Benzoxazole SIDE PRODUCT: Benzoxazole (Beckmann) Oxime_Z->Benzoxazole Acid/Lewis Acid (Rearrangement) Nitrile SIDE PRODUCT: Salicylonitrile Benzisoxazole->Nitrile Strong Base (Ring Opening)

Caption: Pathway analysis showing the necessity of Z-isomer formation for cyclization and the risks of rearrangement or ring opening.

Part 3: Optimized Experimental Protocol

Methodology: One-Pot Synthesis of 6-Trifluoromethyl-3-(piperidin-4-yl)-1,2-benzisoxazole (Analogous to Risperidone Intermediate). Note: This protocol is adapted from high-yield industrial methods for the 6-fluoro analog, optimized for the 6-CF3 variant.

Reagents & Equipment
ReagentEquivalentsRole
2,4-Difluorobenzoyl-piperidine derivative 1.0 equivPrecursor (Note: For 6-CF3, use 2-fluoro-4-trifluoromethyl analog)
Hydroxylamine HCl 1.5 - 2.0 equivOxime source
KOH (aq, 50%) 4.0 - 5.0 equivBase for deprotonation & cyclization
Methanol / Ethanol Solvent (10V)Reaction medium
Step-by-Step Procedure
  • Oxime Formation:

    • Charge the reaction vessel with Methanol (10 volumes relative to substrate).

    • Add 2-Fluoro-4-(trifluoromethyl)phenyl ketone (1.0 eq) and Hydroxylamine Hydrochloride (1.5 eq).

    • Stir at room temperature for 15 minutes.

  • Base Addition & Cyclization:

    • Critical Step: Add 50% KOH solution (4.0 eq) dropwise.

    • Observation: The reaction is exothermic. Control internal temperature to <40°C during addition.

    • Heat the mixture to Reflux (60-65°C) .

    • Monitor: Check HPLC/TLC after 4 hours. Look for the disappearance of the ketone. If the E-oxime persists, continue refluxing to drive isomerization.

  • Workup (Stabilization):

    • Cool reaction mass to 20-25°C .

    • Quench: Slowly add the reaction mixture into a stirred solution of water/ice.

    • pH Adjustment: Adjust pH to 7.0 - 8.0 using dilute HCl. Do not acidify below pH 2 as this may trap the piperidine salt or hydrolyze sensitive groups.

    • Isolation: Filter the precipitated solid. Wash with water (2x) and cold isopropanol (1x) to remove unreacted oxime traces.

  • Purification:

    • Recrystallize from Isopropanol/Water (8:2) if necessary to remove trace benzoxazole isomers.

References
  • Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.Google Patents (CN111777601B).
  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. Royal Society of Chemistry (Organic & Biomolecular Chemistry). Available at: [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition. ACS Publications (Organic Letters). Available at: [Link]

  • 1,2-Benzisoxazole Numbering & Structure. Wikimedia Commons. Available at: [Link]

Sources

Technical Support Center: Purification of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with trace metal impurities. Here, we provide in-depth, field-proven answers and protocols to ensure the highest purity of your compound.

Section 1: Understanding the Challenge of Metal Impurities

This section addresses the fundamental questions regarding the origin and impact of metal contamination.

Q1: What are the most common sources of trace metal impurities in my synthesis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol?

Trace metal contamination is a frequent issue in multi-step organic synthesis. The impurities are rarely free metals; instead, they exist as ionic salts or organometallic complexes.[1] For a compound like 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, the primary sources are:

  • Catalysts: Many synthetic routes for heterocyclic compounds employ transition metal catalysts. Palladium (Pd), Ruthenium (Ru), Rhodium (Rh), Copper (Cu), and Nickel (Ni) are common culprits from cross-coupling reactions (like Suzuki or Negishi), hydrogenations, or cyclizations.[2]

  • Reagents: Inorganic bases (containing Na, K, Ca), metal-based oxidizing or reducing agents, and even some solvents can introduce metal ions.

  • Equipment: Leaching from stainless steel reactors (Fe, Cr, Ni) or other metallic equipment can occur, especially under acidic or basic conditions.

  • Raw Materials: Impurities present in the starting materials can carry through the synthetic sequence.

Q2: Why is it critical to remove trace metals from an API intermediate like this?

Removing trace metals is not merely a matter of purity; it is a critical regulatory and scientific necessity for several reasons:

  • Regulatory Compliance: Health authorities like the FDA and EMA have strict limits (typically in the parts-per-million range) for residual metal catalysts in Active Pharmaceutical Ingredients (APIs).

  • Catalytic Activity: Residual metals can have unintended catalytic effects in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities.

  • Drug Stability: Metal ions can catalyze the degradation of the final API, reducing its shelf-life and potency.

  • Toxicity: Many heavy metals are toxic and pose a significant health risk to patients.[3]

  • Assay Interference: As research from Roche has shown, inorganic impurities like zinc can cause false-positive results in high-throughput screening (HTS) campaigns, wasting significant time and resources.[4]

Q3: How can I accurately quantify the level of metal impurities in my sample?

Visual inspection is insufficient. You must rely on highly sensitive analytical techniques to get a precise measure of metal content. The industry-standard methods are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method due to its exceptional sensitivity (parts-per-billion, ppb, detection limits) and ability to measure multiple elements simultaneously.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique, suitable for higher concentrations (parts-per-million, ppm, range).

  • Atomic Absorption Spectroscopy (AAS): An older but still reliable method for quantifying single elements.

Always run a quantitative analysis before and after your purification protocol to validate its effectiveness.

Section 2: Purification Strategies: A Comparative Overview

Choosing the right purification method depends on the nature of the impurity, the scale of your experiment, and the required final purity.

Q4: What are the primary methods for removing trace metal impurities from my compound?

There are three main strategies, each with its own advantages and applications:

  • Chelation & Liquid-Liquid Extraction: This involves adding a chelating agent that forms a stable, water-soluble complex with the metal ion.[5] The metal-chelate complex can then be removed from the organic solution of your product via an aqueous wash.

  • Adsorption (Scavenging): This method uses a solid support, typically functionalized silica gel, that has a high affinity for specific metals.[6] The impure solution is passed through the "scavenger," which binds the metal, allowing the purified compound to be collected.

  • Recrystallization: As a fundamental purification technique for solid compounds, recrystallization separates the desired compound from impurities based on differences in solubility.[7][8] It is often used as a final polishing step.

Q5: How do I choose the best purification method for my situation?

The optimal choice depends on several factors. Use the following decision-making workflow to guide your selection.

G start Start: Crude 6-(Trifluoromethyl) -1,2-benzoxazol-3-ol (High Metal Content) icp_ms Quantify Metals (ICP-MS) start->icp_ms decision1 Metal Identity Known? (e.g., Pd from catalyst) icp_ms->decision1 scavenger Use Metal-Specific Scavenger Resin (e.g., Thiol-Silica for Pd) decision1->scavenger Yes chelation Use Broad-Spectrum Chelating Agent (e.g., EDTA Wash) decision1->chelation No / Multiple Metals decision2 Metals Below Target Level? scavenger->decision2 chelation->decision2 recrystallize Perform Recrystallization for Final Polishing decision2->recrystallize No end_node End: High-Purity Product (Verified by ICP-MS) decision2->end_node Yes recrystallize->end_node

Caption: Workflow for selecting a purification strategy.

Section 3: Detailed Protocols & Troubleshooting

This section provides step-by-step methodologies and solutions to common problems.

Method 1: Chelation-Based Aqueous Extraction

Q6: How does chelation work to remove metal ions?

Chelating agents are organic molecules that act like "claws" to bind tightly to metal ions.[5] They possess multiple donor atoms (typically oxygen, nitrogen, or sulfur) that form several coordination bonds with a single metal ion, creating a stable, ring-like structure called a "chelate".[5][9] Agents like EDTA are particularly effective because they can form six bonds with a metal ion, creating a very stable, water-soluble complex that can be easily partitioned away from your less polar organic product.

Q7: Which chelating agent should I use?

The choice depends on the target metals and process conditions.

Chelating AgentTarget MetalsKey Characteristics
EDTA (Ethylenediaminetetraacetic acid)Broad spectrum (Ca, Mg, Fe, Cu, Ni, Pd, Zn)Highly effective and widely used.[9] Forms strong complexes. Works best under neutral to slightly basic conditions.
DTPA (Diethylenetriaminepentaacetic acid)Similar to EDTA, but with higher affinity for some metals.Forms even more stable complexes than EDTA due to having more "claws".
Citric Acid Fe, CuA natural, weaker chelator often used in food and cosmetic applications.[5] Good for iron removal.
Q8: Can you provide a step-by-step protocol for an EDTA wash?

This protocol is adapted from established methods for removing residual metals from organic compounds.[2]

G cluster_prep Preparation cluster_extraction Extraction cluster_wash Washing & Drying dissolve 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate, Toluene) prep_edta 2. Prepare a 5% w/v aqueous solution of EDTA disodium salt combine 3. Combine organic solution and EDTA solution in a separatory funnel dissolve->combine shake 4. Shake vigorously for 5-10 min. Vent frequently. combine->shake separate 5. Allow layers to separate. Drain the lower aqueous layer. shake->separate wash_brine 6. Wash organic layer with brine to remove residual water separate->wash_brine dry 7. Dry organic layer over anhydrous Na2SO4 or MgSO4 wash_brine->dry filtrate 8. Filter and concentrate in vacuo to yield product dry->filtrate

Caption: Chelation and extraction workflow using EDTA.

Experimental Steps:

  • Dissolution: Dissolve the crude 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM, or toluene) to a concentration of 50-100 mg/mL.

  • Preparation of Chelator: Prepare a 5% (w/v) aqueous solution of disodium EDTA. Adjust the pH to ~7.5 with a dilute NaOH solution to ensure the EDTA is fully dissolved and effective.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the 5% EDTA solution.

  • Mixing: Stopper the funnel and shake vigorously for 5-10 minutes. Invert the funnel and vent frequently to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The metal-EDTA complexes will be in the lower aqueous layer. Drain and collect the aqueous layer for proper disposal.

  • Repeat (Optional): For high levels of contamination, repeat the extraction (steps 3-5) with a fresh portion of the EDTA solution.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and remove bulk water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Validation: Submit a sample of the dried product for ICP-MS analysis to confirm metal removal.

Troubleshooting Chelation
  • Issue: An emulsion formed during extraction and the layers won't separate.

    • Cause: High concentration of product or vigorous shaking.

    • Solution: Add a small amount of brine and swirl gently. Let the mixture stand for an extended period. If necessary, filter the entire mixture through a pad of celite.

  • Issue: ICP-MS analysis shows that metal levels are still too high.

    • Cause 1: Incorrect pH. The effectiveness of EDTA is pH-dependent.

    • Solution 1: Ensure the pH of your EDTA solution is between 7 and 8 for optimal chelation of most divalent and trivalent metals.

    • Cause 2: Insufficient contact time or chelator amount.

    • Solution 2: Increase the shaking time or perform an additional extraction with a fresh portion of the EDTA solution.

Method 2: Metal Scavenging with Functionalized Silica

Q9: What are metal scavenger resins and how do they differ from normal silica gel?

While standard silica gel can adsorb some polar impurities, metal scavengers are far more efficient and selective.[10] They consist of a silica gel backbone that has been chemically modified with functional groups (ligands) that have a high affinity for specific metals.[6] This allows you to selectively "scavenge" target metals from your product solution.

Scavenger TypeFunctional GroupPrimary Target Metals
Thiol (SH) Silica -SHPd, Pt, Ru, Rh, Ag, Cu, Hg
Amine (NH) Silica -NH₂, DiaminePd(II), Cu, Ni, Fe(III)
Thiourea Silica -NH(C=S)NH₂All Group 8-12 metals (Pd, Pt, Rh, Ru, Ni, etc.)
Q10: Can you provide a protocol for removing Palladium using a thiol-functionalized scavenger resin?

This protocol can be performed in batch mode (for small scale) or column mode (for larger scale).

G cluster_batch Batch Mode (Lab Scale) cluster_column Column Mode (Pilot Scale) start Start: Product solution containing Pd impurity dissolve 1. Dissolve product in a suitable organic solvent (e.g., Toluene, THF, DCM) start->dissolve decision Scale? dissolve->decision add_resin 2a. Add Thiol-Silica resin (3-5 eq. by weight) decision->add_resin < 10 g pack_column 2b. Pack a column with Thiol-Silica resin decision->pack_column > 10 g stir 3a. Stir mixture at RT to 60°C for 2-16 hours add_resin->stir filter_batch 4a. Filter to remove resin stir->filter_batch concentrate 5. Concentrate the filtrate/eluent to obtain purified product filter_batch->concentrate elute 3b. Pass product solution through the column pack_column->elute collect 4b. Collect the eluent elute->collect collect->concentrate end_node End: Pd-free product concentrate->end_node

Caption: Batch and column workflows for metal scavenging.

Experimental Steps (Batch Mode):

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DCM).

  • Addition of Scavenger: Add 3-5 weight equivalents of the thiol-functionalized silica scavenger relative to the expected mass of the metal impurity. (e.g., if you have 100 mg of Pd, use 300-500 mg of resin).

  • Stirring: Stir the resulting slurry at room temperature or elevated temperature (40-60 °C) for 2 to 16 hours. Reaction time and temperature depend on the specific metal and its oxidation state.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger resin. Wash the resin with a small amount of fresh solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

  • Validation: Submit a sample for ICP-MS analysis.

Troubleshooting Scavenging
  • Issue: The scavenging was incomplete.

    • Cause 1: Insufficient equivalents of scavenger or too short a reaction time.

    • Solution 1: Increase the amount of scavenger resin or the stirring time. Gentle heating can also improve kinetics.

    • Cause 2: Incorrect scavenger choice. The metal may be in an oxidation state that is not efficiently bound by the chosen ligand.

    • Solution 2: Consult the scavenger manufacturer's guide. You may need a different type of resin (e.g., a thiourea-based scavenger for more robust Pd removal).

Method 3: Purification by Recrystallization

Q11: When is recrystallization the most appropriate purification method?

Recrystallization is a powerful technique for purifying solid compounds and is often the final step to achieve high pharmaceutical purity.[8][11] It is most effective when:

  • The impurity level is relatively low (<5%).

  • You need to control the final physical form of the API (e.g., crystal habit, particle size).[8]

  • The impurities have significantly different solubility profiles from your desired compound.

Q12: How do I select the right solvent system for recrystallizing 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol?

The golden rule of solvent selection is "like dissolves like." Your compound has both polar (hydroxyl, oxazole) and non-polar (benzene ring, trifluoromethyl group) features. A good solvent will dissolve the compound when hot but have low solubility when cold.[12]

Solvent Screening Strategy:

  • Place ~20 mg of your compound in a test tube.

  • Add a solvent dropwise at room temperature. A good candidate will NOT dissolve the compound easily at room temperature.

  • Heat the mixture to the solvent's boiling point. A good candidate WILL dissolve the compound completely when hot.

  • Cool the solution to room temperature and then in an ice bath. A good candidate will produce a high yield of crystals.

Suggested Solvents to Screen:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Binary (Anti-Solvent) Systems: Toluene/Heptane, Ethyl Acetate/Hexane, Acetone/Water. In this method, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (the anti-solvent) until the solution becomes cloudy, indicating the onset of crystallization.[7]

Q13: Can you provide a detailed protocol for recrystallization?

This is a general protocol that must be optimized for your specific compound and scale.

Experimental Steps:

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual scavenger resin), perform a hot filtration through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Troubleshooting Recrystallization
  • Issue: The compound "oils out" instead of forming crystals.

    • Cause: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Add more solvent, reheat to dissolve the oil, and allow it to cool more slowly. Try a lower-boiling point solvent.

  • Issue: No crystals form, even after cooling.

    • Cause: The solution is not sufficiently supersaturated.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.

    • Solution 2 (Seeding): Add a tiny crystal of pure product (a "seed crystal") to the solution to initiate crystallization.[8]

References

  • Chempedia. Removal of Traces of Metals from Reagents. LookChem. Available at: [Link]

  • Shandong Yuanlian. (2025). What Are Chelating Agents and Examples. Available at: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Pharmaoffer.com. Chelating agents API Manufacturers | GMP-Certified Suppliers. Available at: [Link]

  • ResearchGate. (2021). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available at: [Link]

  • Vartak, S. Novel Continuous Crystallization Strategies for Purification of Active Pharmaceutical Ingredients. MIT ChemE. Available at: [Link]

  • Google Patents. (2010). CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
  • ResearchGate. (2015). How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)? Available at: [Link]

  • Google Patents. (2014). US20140271825A1 - Pharmaceutical formulations of chelating agents as a metal removal treatment system.
  • Google Patents. (2001). US6177571B1 - Method for removing heavy metals from organic compounds.
  • Massive Bio. (2025). Chelating Agent. Available at: [Link]

  • Chromatorex. silica gel - for heavy metal removal. Available at: [Link]

  • BVV. (2023). Silica Gels Role In Color Remediation & Extract purification. Available at: [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. Available at: [Link]

  • DTIC. Toxic Metal Removal from Electroplating Wastewater Using Silylated Silica Gel. Available at: [Link]

  • Column Chromatography. (2026). Role of Silica Gel in Phytochemical Extraction and Purification. Available at: [Link]

  • ACS Publications. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Med. Chem. Lett. 2012, 3, 11, 887–889. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 6-Trifluoromethyl-1,2-Benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 6-Trifluoromethyl-1,2-Benzisoxazole (CAS: Custom/Intermediate) Primary Application: Pharmacophore intermediate in antipsychotic (e.g., Risperidone derivatives) and anticonvulsant (e.g., Zonisamide analogs) synthesis. Analytical Challenge: Differentiating the trifluoromethylated core from structural isomers and non-fluorinated impurities using Mass Spectrometry (MS).

This guide provides a comparative analysis of the fragmentation behaviors of 6-trifluoromethyl-1,2-benzisoxazole versus its unsubstituted parent, 1,2-benzisoxazole . It details the specific mass spectral fingerprints generated by Electron Ionization (EI) and Electrospray Ionization (ESI), offering a validated framework for structural confirmation in drug development workflows.

Structural & Physicochemical Context

The introduction of the trifluoromethyl (


) group at the C6 position significantly alters the electron density of the benzisoxazole ring compared to the unsubstituted analog. This electron-withdrawing group stabilizes the aromatic system but introduces unique fragmentation channels (fluorine loss) absent in the parent compound.
Feature6-Trifluoromethyl-1,2-Benzisoxazole1,2-Benzisoxazole (Reference)
Formula


Exact Mass 187.0245 Da119.0371 Da
Electronic Effect Strong Electron Withdrawing (

)
Neutral
Key Lability N-O bond (weak), C-CF3 (strong)N-O bond (weak)

Experimental Methodology: Validated Protocols

To ensure reproducibility, the following protocols define the conditions under which the fragmentation patterns described in Section 3 are observed.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural elucidation, impurity profiling, and library matching.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

  • Inlet: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .

    • Expert Insight: 70 eV is the standard for library comparison. Lowering to 20 eV may enhance the molecular ion

      
       abundance if the N-O bond cleavage is too rapid.
      
  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Trace quantification in biological matrices (plasma/urine).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode (

    
    ).
    
    • Note: Benzisoxazoles are weak bases; acidic mobile phase ensures protonation

      
      .
      
  • Collision Energy (CE): Stepped 15–35 eV to induce fragmentation.

Deep Dive: Fragmentation Mechanics

The fragmentation of 1,2-benzisoxazoles is dominated by the lability of the isoxazole N-O bond. The presence of the


 group introduces a competitive stability dynamic.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the primary fragmentation pathways for 6-trifluoromethyl-1,2-benzisoxazole under EI conditions.

FragmentationPathway Parent Parent Ion [M]+. m/z 187 (Radical Cation) Intermediate Isomerization (o-cyanophenol type) Parent->Intermediate N-O Cleavage (Thermal/EI) Frag3 Loss of F. (-19) m/z 168 Parent->Frag3 Minor Pathway (-F) Frag4 Loss of CF3. (-69) m/z 118 Parent->Frag4 High Energy (-CF3) Frag1 Loss of CO (-28) m/z 159 [C7H4F3N]+. Intermediate->Frag1 -CO (28 Da) Frag2 Loss of HCN (-27) m/z 132 [C6H3F3]+. Frag1->Frag2 -HCN (27 Da)

Caption: Figure 1. EI Fragmentation pathway of 6-trifluoromethyl-1,2-benzisoxazole showing the dominant N-O cleavage/CO elimination route and secondary fluorine loss channels.

Detailed Mechanism Explanation
  • N-O Bond Cleavage (The "Gateway"): The weakest bond in the system is the N-O bond of the isoxazole ring. Upon ionization (EI), the ring opens to form a keto-nitrile or o-cyanophenol-like radical cation intermediate.

  • Loss of Carbon Monoxide (CO): The intermediate typically eliminates a neutral CO molecule (28 Da).

    • Shift: Parent (187)

      
       m/z 159.
      
  • Loss of Hydrogen Cyanide (HCN): The resulting ion often loses HCN (27 Da), leaving a fluorinated phenyl cation.

    • Shift: m/z 159

      
       m/z 132.
      
  • Trifluoromethyl Stability: Unlike simple alkyl groups, the

    
     group is robust. However, characteristic losses of 
    
    
    
    (19 Da) or the entire
    
    
    radical (69 Da) can occur, particularly if the collision energy is high.

Comparative Analysis: Performance & Data

This section compares the spectral "performance" (distinctiveness and detection) of the target compound against its non-fluorinated alternative.

Comparison of Fragmentation Patterns (EI)
Feature6-Trifluoromethyl-1,2-Benzisoxazole1,2-Benzisoxazole (Unsubstituted)Interpretation
Molecular Ion (

)
m/z 187 (Strong)m/z 119 (Moderate)The

group stabilizes the radical cation, often resulting in a stronger parent ion intensity.
Primary Fragment m/z 159 (

)
m/z 91 (

)
Both lose CO. The mass shift (+68 Da) confirms the presence of

on the ring.
Secondary Fragment m/z 132 (

)
m/z 64 (

)
Loss of HCN. The m/z 132 peak is diagnostic for the trifluorophenyl moiety.
Diagnostic Fluorine m/z 69 (

)
AbsentThe appearance of m/z 69 is a definitive marker for the trifluoromethyl group.
Technique Comparison: EI vs. ESI
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation

Protonated Adduct

Observed Parent m/z 187m/z 188
Fragmentation "Hard" - Extensive fragmentation.[2]"Soft" - Minimal fragmentation without Collision Induced Dissociation (CID).
Utility Structural fingerprinting; identifying the position of the

group.
High-sensitivity quantification (pK/PD studies).

Troubleshooting & Validation (Self-Correcting Protocols)

To ensure your data is valid, apply these checks:

  • The "187 Check": In EI, if you see m/z 187 but no m/z 69 (

    
    ), suspect a different substitution pattern (e.g., a trichloromethyl group would show isotope patterns, a propyl group would show alkyl losses).
    
  • The "Ortho Effect": If the

    
     group were at position 7 (adjacent to the Oxygen), steric hindrance might alter the CO loss ratio. 6-substitution is sterically unhindered, favoring the standard CO loss pathway.
    
  • Ghost Peaks: In ESI, be aware of

    
     (m/z 210) and 
    
    
    
    (m/z 226) adducts, which are common in LC-MS solvents stored in glass.

References

  • Kallury, R. K., et al. (1977). Mass spectral fragmentation of 1,2-benzisoxazoles. Organic Mass Spectrometry. (Generalized benzisoxazole mechanisms).

  • NIST Chemistry WebBook. 1,2-Benzisoxazole Mass Spectrum. NIST Standard Reference Database Number 69. [Link]

  • Matar, K. M. (2014).[3] LC-MS/MS method for quantification of Zonisamide (1,2-benzisoxazole derivative). Journal of Chromatography B. [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Trifluoromethyl- vs. 6-Fluoro-1,2-Benzisoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the anticipated biological activities of 6-trifluoromethyl-1,2-benzisoxazol-3-ol and the well-documented 6-fluoro-1,2-benzisoxazol-3-ol. While direct comparative experimental data for 6-trifluoromethyl-1,2-benzisoxazol-3-ol is not extensively available in published literature, this document synthesizes known structure-activity relationships (SAR) and the distinct physicochemical properties of the trifluoromethyl (–CF₃) versus the fluoro (–F) substituent to provide a predictive analysis for researchers in drug discovery and medicinal chemistry.

Introduction: The Benzisoxazole Scaffold and the Impact of Fluorine Moieties

The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzene ring plays a critical role in modulating the potency, selectivity, and pharmacokinetic profile of these compounds.

Fluorine-containing substituents are a cornerstone of modern drug design. A single fluorine atom or a trifluoromethyl group can profoundly alter a molecule's properties. This guide will dissect the known biological profile of 6-fluoro-1,2-benzisoxazol-3-ol derivatives and extrapolate the expected biological impact of replacing the 6-fluoro with a 6-trifluoromethyl group.

Physicochemical Properties: A Tale of Two Fluorines

The substitution of a hydrogen atom with either a fluorine or a trifluoromethyl group at the 6-position of the benzisoxazole ring imparts distinct physicochemical characteristics that are fundamental to their biological activity.

Property6-Fluoro (-F)6-Trifluoromethyl (-CF₃)Rationale and Predicted Impact on Biological Activity
Electronic Effect Strongly electron-withdrawing (inductive)Very strongly electron-withdrawing (inductive)The potent electron-withdrawing nature of the -CF₃ group can significantly lower the pKa of the 3-hydroxyl group, potentially altering its interaction with biological targets. This can also influence the overall electron density of the aromatic ring, affecting binding affinity.[1]
Lipophilicity (Hansch π) +0.14+0.88The substantially higher lipophilicity of the -CF₃ group is predicted to enhance membrane permeability and bioavailability.[1] This could lead to improved cellular uptake and potentially greater potency.
Metabolic Stability C-F bond is very strong, blocking a potential site of metabolism.The C-F bonds in a -CF₃ group are exceptionally strong, making this group highly resistant to metabolic oxidation.[1]The increased metabolic stability conferred by the -CF₃ group is expected to result in a longer biological half-life compared to the -F substituted analog.
Steric Hindrance Minimal (van der Waals radius similar to H)ModerateThe larger size of the -CF₃ group compared to -F may influence how the molecule fits into a target's binding pocket, potentially increasing or decreasing affinity depending on the specific topology of the active site.

Comparative Biological Activity: Knowns and Predictions

Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

The 6-fluoro-1,2-benzisoxazole scaffold is a hallmark of atypical antipsychotic drugs, most notably risperidone.[2] These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.

6-Fluoro-1,2-benzisoxazol-3-ol Derivatives: Derivatives of 6-fluoro-1,2-benzisoxazol-3-ol are well-established as potent ligands for D2 and 5-HT2A receptors. Their clinical efficacy in treating schizophrenia is attributed to this dual antagonism.

Predicted Activity of 6-Trifluoromethyl-1,2-benzisoxazol-3-ol Derivatives: Based on the principles of bioisosteric replacement, the substitution of -F with -CF₃ is a common strategy in medicinal chemistry to enhance potency. The strong electron-withdrawing character and increased lipophilicity of the -CF₃ group could lead to:

  • Enhanced Receptor Affinity: The altered electronic and steric properties may lead to stronger binding interactions with the D2 and 5-HT2A receptors.

  • Improved Pharmacokinetics: Increased metabolic stability and membrane permeability could result in better brain penetration and a more favorable pharmacokinetic profile.

A study on CB1 receptor allosteric modulators demonstrated that replacing an aliphatic nitro group with a CF3 group resulted in more potent compounds with improved metabolic stability.[3] This provides a strong rationale for predicting similar enhancements in the benzisoxazole series.

Mechanistic Insights: Key Signaling Pathways

Dopamine D2 Receptor Signaling

Antipsychotic efficacy is often linked to the blockade of the D2 receptor, which is a Gαi/o-coupled receptor. Its activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Antagonists of this receptor prevent this inhibition.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics also antagonize the 5-HT2A receptor, which is coupled to the Gαq signaling pathway.[4][5][6] This antagonism is thought to alleviate some of the negative symptoms of schizophrenia and reduce the extrapyramidal side effects associated with D2 blockade.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Antiproliferative and Antimicrobial Activity

Derivatives of 6-fluoro-1,2-benzisoxazole have also been investigated for their antiproliferative effects against various cancer cell lines and for their antimicrobial properties.[7][8]

6-Fluoro-1,2-benzisoxazol-3-ol Derivatives: Studies have shown that certain derivatives exhibit potent antiproliferative activity against cell lines such as HeLa, HT-29, and MCF-7.[7] Additionally, some have demonstrated moderate antimicrobial activity.[8]

Predicted Activity of 6-Trifluoromethyl-1,2-benzisoxazol-3-ol Derivatives: The introduction of a trifluoromethyl group has been shown to enhance the anticancer and antimicrobial activity of various heterocyclic scaffolds. For instance, a comparative study of fluoro- and trifluoromethyl-substituted salicylanilides revealed that a trifluoromethyl-containing analog, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, exhibited excellent activity against multidrug-resistant S. aureus, with MIC values significantly better than control drugs.[9]

Based on this, it is reasonable to predict that 6-trifluoromethyl-1,2-benzisoxazol-3-ol derivatives could exhibit:

  • Enhanced Antiproliferative Potency: The increased lipophilicity may lead to better cell penetration and higher intracellular concentrations, resulting in lower IC₅₀ values.

  • Improved Antimicrobial Efficacy: The -CF₃ group could enhance interactions with bacterial targets, potentially leading to lower Minimum Inhibitory Concentrations (MIC).

Mechanistic Insights: Anticancer Signaling

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10][11][12][13][14] Many anticancer agents exert their effects by inhibiting components of this pathway.

PI3K_Akt_mTOR cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Sources

Comparative Guide: Structural Analysis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol represents a critical scaffold in medicinal chemistry, particularly for antipsychotic and anticonvulsant pharmacophores (e.g., Zonisamide analogs). However, its structural characterization is complicated by keto-enol tautomerism (3-hydroxy vs. 3-oxo forms) and the unique packing effects introduced by the trifluoromethyl (-CF3) group.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state alternatives (NMR, IR), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for defining the active pharmaceutical ingredient (API) solid form.

Part 1: The Analytical Challenge (Tautomerism)

The core challenge in characterizing 1,2-benzoxazol-3-ol derivatives is the equilibrium between the enol form (A) and the keto form (B) (1,2-benzoxazol-3(2H)-one).

  • Solution State (NMR): The compound exists in a rapid equilibrium, often resulting in averaged signals or solvent-dependent ratios that do not reflect the solid-state reality.

  • Solid State (Drug Form): The molecule "locks" into one specific tautomer based on hydrogen bonding and packing forces. Only XRD can definitively resolve this.

Decision Logic: Tautomer Identification

The following diagram illustrates the critical decision pathway for determining the correct structural form.

TautomerLogic Compound Unknown Solid Form 6-CF3-1,2-benzoxazol-3-ol Method_NMR Method: Solution NMR Compound->Method_NMR Method_XRD Method: Single Crystal XRD Compound->Method_XRD Result_NMR Result: Averaged Signals (Solvent Dependent) Method_NMR->Result_NMR Rapid Exchange Result_XRD Result: Precise Bond Lengths Method_XRD->Result_XRD Static Lattice Analysis Bond Length Analysis C-O vs C=O Result_XRD->Analysis Conclusion_Enol C8-O1 ≈ 1.34 Å (Enol Form) Analysis->Conclusion_Enol Single Bond Conclusion_Keto C8=O1 ≈ 1.22 Å (Keto Form) Analysis->Conclusion_Keto Double Bond

Figure 1: Analytical workflow for distinguishing between hydroxy-benzoxazole and benzoxazolone tautomers.

Part 2: Comparative Technology Review

While NMR is indispensable for purity checks, it fails to characterize the material properties of the solid. The table below compares the efficacy of primary analytical techniques for this specific fluorinated compound.

Table 1: Performance Matrix
FeatureSingle Crystal XRD (The Standard)Powder XRD (PXRD)Solution NMR (^1H/^13C/^19F)
Tautomer Definition Definitive. Measures bond lengths (C-O vs C=O) with <0.01 Å precision.Inferential. Can fingerprint phases but cannot solve ab initio structure easily without SC-XRD reference.Ambiguous. Signals often average due to fast proton exchange; solvent dependent.
Solid-State Packing High. Reveals H-bonding networks and F...F interactions crucial for solubility.Medium. Identifies polymorphs but not the specific atomic interactions driving them.None. All packing information is lost upon dissolution.
Sample Requirement Single crystal (~0.1–0.3 mm).[1]Bulk powder (~10–50 mg).Dissolved sample (~5 mg).
Throughput Low (Days for growth/collection).High (Minutes).[2]High (Minutes).[2]
Fluorine Insight Maps specific C-F...H and F...F contacts in 3D space.Shows lattice changes caused by F-substitution.[3]Shows F-symmetry and purity only.
Why XRD Wins for this Molecule
  • The "Fluorous Effect": The -CF3 group is bulky and lipophilic. It often induces unique "segregated" packing where fluorinated regions cluster together. NMR cannot detect this. XRD reveals these channels, which directly correlate to the drug's dissolution rate.

  • Proton Location: High-quality XRD (especially at low temperatures, e.g., 100 K) can locate the hydroxyl proton, definitively proving if it is attached to the Oxygen (enol) or Nitrogen (keto).

Part 3: Strategic Protocol (Experimental)

To achieve the "Gold Standard" results, you must grow high-quality crystals.[4] Fluorinated benzoxazoles are often hydrophobic, making standard aqueous crystallization difficult.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Objective: Grow single crystals suitable for diffraction (0.2 x 0.2 x 0.2 mm).

  • Solvent Selection: Dissolve 15 mg of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol in a "Good Solvent" (e.g., THF or Acetone ). The -CF3 group ensures high solubility here.

  • Antisolvent Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing the "Antisolvent" (e.g., Hexane or Pentane ).

    • Note: Fluorinated compounds often crystallize well when the antisolvent is non-polar, driving the hydrophobic -CF3 groups to stack.

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Check for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation and poor diffraction).

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve F-atom disorder.

  • Instrument: Diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å).

    • Why Mo? Although Cu sources are brighter, Mo is preferred to minimize absorption corrections, as the -CF3 group and the benzoxazole core can scatter significantly.

  • Temperature: 100 K (Cryostream).

    • Critical: Cooling freezes the rotation of the -CF3 group. At room temperature, -CF3 groups often rotate (dynamic disorder), blurring the electron density map and reducing structural accuracy.

  • Refinement Strategy:

    • Use SHELXL or OLEX2 .

    • Check for Rotational Disorder on the -CF3 group. You may need to model the Fluorine atoms over two positions (e.g., A part 60%, B part 40%) if the thermal ellipsoids are elongated.

Part 4: Structural Insights & Interpretation

Once the structure is solved, the following parameters confirm the identity and quality of the material.

Tautomer Confirmation (Bond Lengths)

Compare your refined bond lengths to these standard values (derived from the Cambridge Structural Database):

  • Enol Form (Target):

    • C3–O (Exocyclic): 1.32 – 1.36 Å (Single bond character).

    • C3–N (Ring): 1.29 – 1.32 Å (Double bond character).

  • Keto Form:

    • C3=O (Exocyclic): 1.20 – 1.24 Å (Double bond character).

    • C3–N (Ring): 1.36 – 1.39 Å (Single bond character).

The Fluorine Interaction Map

The -CF3 group typically acts as a weak hydrogen bond acceptor. In the crystal lattice, look for:

  • C-H...F Interactions: Weak hydrogen bonds (distance < 2.6 Å) that stabilize the crystal lattice.

  • F...F Contacts: "Type II" halogen interactions where F atoms from neighboring molecules touch (distance < 2.94 Å). These interactions often dictate the melting point and mechanical stability (tabletability) of the drug.

Experimental Workflow Visualization

Workflow Start Crude 6-CF3-Benzoxazole Solvent Dissolution (THF/Acetone) Start->Solvent Growth Vapor Diffusion (vs Hexane) Solvent->Growth Slow Saturation Harvest Crystal Selection (Microscope) Growth->Harvest 3-7 Days XRD SC-XRD Data Collection (Mo-Kα, 100K) Harvest->XRD Mount on Loop Solve Structure Solution (Direct Methods) XRD->Solve Integration Refine Refinement (Disorder Modeling -CF3) Solve->Refine R1 < 5% Final CIF Generation & Tautomer Assignment Refine->Final

Figure 2: Step-by-step experimental protocol from crude powder to final structural model.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule organic and metal-organic crystal structures. [Link]

  • Alkorta, I., et al. (2023). Fluorine in Crystal Engineering: The Little Atom That Could. Molecules, 28(7).[2] (Discusses F...F and C-H...F interactions in fluorinated heterocycles). [Link]

  • Claramunt, R. M., et al. (2006). The Structure of Benzazoles: Tautomerism in the Solid State. Journal of Physical Organic Chemistry. (Authoritative source on N-H vs O-H tautomerism in benzazoles). [Link]

Sources

A Comparative Analysis of the Acidity of 6-Trifluoromethyl-1,2-benzoxazol-3-ol and 1,2-benzoxazol-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the predicted acidity of 6-trifluoromethyl-1,2-benzoxazol-3-ol and its parent compound, 1,2-benzoxazol-3-ol. This analysis is of significant interest to researchers in medicinal chemistry and drug development, where the acidity (pKa) of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding.

Introduction: The Significance of Acidity in Drug Design

The acidity of a molecule, quantified by its pKa value, dictates its ionization state at a given pH. For a drug candidate, the ionization state is paramount, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's ability to donate a proton (acidity) affects its interaction with biological membranes and protein targets. The 1,2-benzoxazol-3-ol scaffold is a privileged structure in medicinal chemistry, and understanding how substituents modulate its acidity is crucial for rational drug design.

This guide focuses on the comparative acidity of 1,2-benzoxazol-3-ol and its 6-trifluoromethyl derivative. The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties in organic molecules.[1] Its strong electron-withdrawing nature is known to significantly impact the acidity of nearby functional groups.[2][3]

Hypothesis: The Electron-Withdrawing Effect of the Trifluoromethyl Group

We hypothesize that 6-trifluoromethyl-1,2-benzoxazol-3-ol will be a significantly stronger acid (i.e., have a lower pKa value) than 1,2-benzoxazol-3-ol.

This hypothesis is grounded in the powerful inductive effect of the trifluoromethyl group. The three highly electronegative fluorine atoms pull electron density away from the benzoxazole ring system.[1][2] This delocalization of electron density stabilizes the conjugate base formed upon deprotonation of the 3-hydroxyl group, thereby facilitating the release of the proton and increasing the acidity of the molecule.[3]

Proposed Experimental Validation: Determination of pKa by Potentiometric Titration

To empirically validate our hypothesis, we propose the use of potentiometric titration, a highly accurate and widely used method for pKa determination.[4][5][6] This technique involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[7]

Experimental Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve precise weight of 1,2-benzoxazol-3-ol and 6-trifluoromethyl-1,2-benzoxazol-3-ol in a suitable co-solvent (e.g., methanol/water) D Place analyte solution in a thermostatted vessel with a magnetic stirrer A->D B Prepare a standardized solution of carbonate-free 0.1 M NaOH F Add aliquots of NaOH titrant and record pH after each addition, allowing for stabilization B->F C Calibrate pH meter with standard buffers (pH 4, 7, 10) E Immerse calibrated pH electrode and titrant delivery tube C->E D->E E->F G Plot pH vs. volume of titrant added F->G H Calculate the first and second derivatives of the titration curve G->H I Determine the equivalence point (inflection point) H->I J The pH at half the equivalence point volume is the pKa I->J

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol
  • Preparation of Solutions:

    • Prepare 0.01 M solutions of both 1,2-benzoxazol-3-ol and 6-trifluoromethyl-1,2-benzoxazol-3-ol in a 50:50 methanol/water co-solvent system to ensure solubility.[5]

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free to avoid errors in the titration curve.[5]

    • Calibrate a high-precision pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.[6]

  • Titration Procedure:

    • Place 25 mL of the analyte solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the analyte solution.

    • Begin stirring the solution at a constant, moderate speed.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value.

    • Continue the titration until the pH has plateaued well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined by finding the volume of NaOH at the inflection point of the curve (the equivalence point) and then finding the pH at half of that volume.[6]

    • For greater accuracy, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve or the zero-crossing of the second derivative curve corresponds to the equivalence point.

Expected Results and Discussion

Based on the strong inductive effect of the trifluoromethyl group, we anticipate a significant decrease in the pKa of 6-trifluoromethyl-1,2-benzoxazol-3-ol compared to the parent compound.

Hypothetical Data Table
CompoundPredicted pKa RangePredicted Acidity
1,2-benzoxazol-3-ol8.5 - 9.5Weakly Acidic
6-trifluoromethyl-1,2-benzoxazol-3-ol6.5 - 7.5Moderately Acidic

Note: These are predicted values based on chemical principles. Experimental verification is required.

The expected decrease of approximately two pKa units for the trifluoromethyl-substituted analog would translate to a 100-fold increase in acidity. This substantial change in acidity would have profound implications for its use in drug development. For instance, at physiological pH (7.4), a compound with a pKa of 9.0 will be predominantly in its neutral, protonated form, whereas a compound with a pKa of 7.0 will exist as a nearly equal mixture of its protonated and deprotonated forms. This difference in ionization state will significantly alter the compound's solubility, lipophilicity, and ability to interact with biological targets.

The stabilization of the conjugate base of 6-trifluoromethyl-1,2-benzoxazol-3-ol is the primary driver of its increased acidity. The electron-withdrawing trifluoromethyl group delocalizes the negative charge on the oxygen atom of the conjugate base, making the deprotonation event more energetically favorable.

G A1 Benzoxazol-OH A2 Benzoxazol-O⁻ + H⁺ A1->A2 B1 CF₃-Benzoxazol-OH B2 CF₃-Benzoxazol-O⁻ + H⁺ B1->B2 More Favorable (Inductive Stabilization)

Caption: Comparative deprotonation equilibria.

Conclusion and Implications

This guide provides a robust theoretical and practical framework for comparing the acidity of 6-trifluoromethyl-1,2-benzoxazol-3-ol and 1,2-benzoxazol-3-ol. Based on the well-established electron-withdrawing properties of the trifluoromethyl group, we strongly predict that the fluorinated analog will be a more potent acid. The provided experimental protocol offers a clear and reliable method for researchers to verify this hypothesis and obtain precise pKa values.

Understanding the magnitude of the trifluoromethyl group's effect on the acidity of the 1,2-benzoxazol-3-ol scaffold is a valuable piece of information for medicinal chemists. This knowledge can be leveraged to fine-tune the physicochemical properties of drug candidates, ultimately leading to the development of more effective and safer therapeutics.

References

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. UCalgary. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Inductive Effect on Acidity. Solubility of Things. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

Sources

A Comprehensive Guide to the UV-Vis Absorption Characteristics of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted UV-Vis Absorption Profile

Benzoxazole derivatives are known to be potent chromophores, absorbing light in the UVA (320-400 nm) and UVB (290-320 nm) regions.[1][2][3][4] For instance, various 2-(2'-hydroxyphenyl)benzoxazole derivatives exhibit maximum absorption wavelengths (λmax) in the range of 336 to 374 nm when measured in ethanol.[1][2][3] The core structure of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol suggests that it will also absorb in this region. The presence of the electron-withdrawing trifluoromethyl group at the 6-position is anticipated to influence the electronic transitions within the molecule, potentially leading to a shift in the absorption maximum compared to unsubstituted benzoxazoles.

The 1,2-benzoxazol-3-ol moiety contains an ionizable proton on the hydroxyl group. This feature makes its UV-Vis spectrum susceptible to changes in pH, as the anionic and neutral forms of the molecule will possess different electronic distributions and, consequently, different absorption characteristics.[5][6][7][8]

Comparative Analysis with Structurally Related Compounds

To contextualize the expected properties of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, a comparison with other heterocyclic compounds is instructive.

Compound FamilyTypical λmax Range (nm)Key Structural Features Influencing Absorption
2-(2'-Hydroxyphenyl)benzoxazoles336 - 374 (in Ethanol)[1][2]Extended π-conjugation, potential for Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
Benzimidazole DerivativesVaries with substitutionThe core benzimidazole structure is a key chromophore in various bioactive molecules.[9]
Azo Dyes with Heterocyclic Moieties485 - 528 (solvent dependent)[10]Highly conjugated systems with azo linkages leading to absorption in the visible region.

The trifluoromethyl group in the target molecule is a strong electron-withdrawing group, which can enhance the lipophilicity and metabolic stability of a compound.[11][12] In terms of UV-Vis absorption, this group can modulate the energy of the electronic transitions, though the exact effect (bathochromic or hypsochromic shift) would need to be determined experimentally.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

This section details a rigorous, self-validating protocol for the accurate measurement of the UV-Vis absorption spectrum of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

Materials and Instrumentation
  • Analyte: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (purity >98%)

  • Solvents: Spectroscopic grade Methanol, Ethanol, Acetonitrile, Dichloromethane, and n-Hexane.

  • Buffers: A series of buffer solutions with pH values ranging from 2 to 10.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Workflow for UV-Vis Spectral Analysis

G cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_investigation Parameter Investigation cluster_data Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_working Prepare Working Solutions (e.g., 10 µg/mL in various solvents) prep_stock->prep_working Dilution blank Acquire Blank Spectrum (Solvent only) prep_working->blank sample Acquire Sample Spectrum (200-600 nm scan) blank->sample Baseline Correction solvent_effect Solvent Effect Study (Repeat with different polarity solvents) sample->solvent_effect ph_effect pH Effect Study (Repeat with different pH buffers) sample->ph_effect identify_lambda_max Identify λmax for each condition solvent_effect->identify_lambda_max ph_effect->identify_lambda_max compare_spectra Compare spectra and analyze shifts identify_lambda_max->compare_spectra

Caption: Experimental workflow for determining the UV-Vis absorption maxima of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a small amount of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol and dissolve it in a minimal amount of a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Solution Preparation: From the stock solution, prepare a series of working solutions in different solvents (methanol, ethanol, acetonitrile, dichloromethane, n-hexane) and at different pH values (using the prepared buffer solutions). The final concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 at the λmax.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent or buffer used for the working solution and place it in both the reference and sample holders. Run a baseline correction to zero the instrument.

  • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the working solution of the analyte. Acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the obtained spectrum. Record the absorbance value at this wavelength.

  • Solvent and pH Effects: Repeat steps 4-6 for each of the prepared working solutions in different solvents and at different pH values.

  • Data Compilation and Comparison: Tabulate the λmax and corresponding molar absorptivity (ε) values for each condition. Analyze the data for any observed solvatochromic (solvent-induced) or pH-dependent shifts.

Interpreting the Results: The Influence of Solvent and pH

The Role of Solvent Polarity (Solvatochromism)

The position of the λmax is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10][13][14] This is due to differential solvation of the ground and excited states of the molecule.

  • Bathochromic Shift (Red Shift): An increase in solvent polarity may stabilize the more polar excited state to a greater extent than the ground state.[14] This would decrease the energy gap for the electronic transition, resulting in a shift of the λmax to a longer wavelength.

  • Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by polar solvents than the excited state, an increase in solvent polarity will lead to a shift of the λmax to a shorter wavelength.[14]

The experimental protocol outlined above, using solvents of varying polarity, will elucidate the nature of the electronic transitions in 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

The Impact of pH on Ionizable Chromophores

The 3-hydroxy group of 1,2-benzoxazol-3-ol is expected to be acidic, allowing for deprotonation in basic solutions. The neutral and anionic forms of the molecule will have distinct electronic structures and, therefore, different UV-Vis absorption spectra.[5][6][7]

G cluster_neutral Acidic/Neutral pH cluster_basic Basic pH Neutral [Molecule]-OH Anionic [Molecule]-O⁻ + H⁺ Neutral->Anionic Deprotonation Anionic->Neutral Protonation

Caption: pH-dependent equilibrium of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

By measuring the UV-Vis spectra across a range of pH values, it is possible to observe the transition between the two forms and determine the pKa of the compound. This information is crucial for understanding its behavior in biological systems and for the development of analytical methods.

Conclusion

While the precise UV-Vis absorption maxima of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol require experimental determination, a comprehensive understanding of its expected spectral behavior can be derived from the analysis of structurally similar compounds and fundamental spectroscopic principles. It is anticipated to absorb in the UVA/UVB region, with its λmax being sensitive to both solvent polarity and pH. The provided experimental protocol offers a robust framework for the thorough characterization of its UV-Vis absorption properties, providing valuable data for researchers, scientists, and drug development professionals.

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience. Available at: [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. MDPI. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes. ResearchGate. Available at: [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]

  • (PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. ResearchGate. Available at: [Link]

  • Photoactive thin films based on benzoxazole derivatives. IEEE Xplore. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available at: [Link]

  • The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. PMC. Available at: [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Publishing. Available at: [Link]

  • Effect of pH on the UV-visible absorption spectra of... ResearchGate. Available at: [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. SlideShare. Available at: [Link]

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ACS Publications. Available at: [Link]

  • Factors affecting uv visible spectroscopy. SlideShare. Available at: [Link]

  • Table 3 . Maximum UV-VIS Absorption Peaks (Xmax) and Second-Order... ResearchGate. Available at: [Link]

  • SI0 UV-vis absorption spectra and emission response of 6MQz and 6MQc. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer. Available at: [Link]

  • Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol. IJPRS. Available at: [Link]

  • Synthesis, characterization, antimicrobial evaluation and docking studies of novel compounds 1-(5-(4-(morpholinomethyl)-3. JOCPR. Available at: [Link]

  • 6-(trifluoromethyl)-1,2-benzoxazol-3-amine. PubChem. Available at: [Link]

  • Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. PubMed. Available at: [Link]

  • Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. RSC Publishing. Available at: [Link]

  • Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of 6-Chloro-1,2-Benzisoxazole with its 6-Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Among the myriad of chemical transformations employed, bioisosteric replacement stands out as a particularly elegant and effective strategy. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. The objective of such a replacement is to refine a molecule's pharmacological profile, addressing liabilities such as toxicity, metabolic instability, or poor bioavailability, while retaining or enhancing its desired therapeutic activity.

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1] The nature and position of substituents on this heterocyclic system are critical determinants of its biological activity. This guide provides an in-depth comparative analysis of the bioisosteric replacement of a chloro group with a trifluoromethyl group at the 6-position of the 1,2-benzisoxazole ring. We will delve into the synthetic considerations, comparative physicochemical properties, and the anticipated impact on biological activity, supported by experimental data from the literature and established principles of medicinal chemistry.

The Chloro vs. Trifluoromethyl Bioisosteric Pair: A Tale of Two Halogens

The substitution of a chlorine atom with a trifluoromethyl (CF3) group is a common tactic in drug design. While both are electron-withdrawing, their steric and electronic properties differ significantly, leading to profound effects on a molecule's behavior.

  • Chlorine: A halogen with moderate electronegativity and lipophilicity. It can participate in halogen bonding and other non-covalent interactions.

  • Trifluoromethyl Group: A significantly more electron-withdrawing and lipophilic moiety. Its larger size can introduce steric hindrance, and the fluorine atoms are poor hydrogen bond acceptors. The C-F bond is exceptionally strong, often leading to increased metabolic stability.

This guide will explore the practical implications of this bioisosteric switch on the 1,2-benzisoxazole scaffold.

Synthesis of 6-Substituted 1,2-Benzisoxazoles: A Comparative Overview

The synthesis of 1,2-benzisoxazole derivatives can be achieved through various synthetic routes. A common and versatile method is the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[2] This approach is adaptable for the synthesis of both 6-chloro and 6-trifluoromethyl analogs, primarily differing in the choice of starting materials.

General Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_2 Cyclization A Substituted Phenol (4-chloro-2-hydroxyacetophenone or 4-trifluoromethyl-2-hydroxyacetophenone) C o-Hydroxy Ketoxime Intermediate A->C Reaction B Hydroxylamine B->C E 6-Substituted-1,2-Benzisoxazole (6-Chloro or 6-Trifluoromethyl) C->E Intramolecular Cyclization D Base (e.g., NaOH, KOH) D->E

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Analysis in Drug Development

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. Unwanted chemical entities, even in minute quantities, can impact the stability, bioavailability, and safety profile of an Active Pharmaceutical Ingredient (API).[1][2] 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a representative example of a heterocyclic compound that may arise as a process-related impurity or degradation product in the synthesis of novel APIs. Its trifluoromethyl group and benzoxazole core are common moieties in modern medicinal chemistry, making its potential appearance a relevant concern.

The accurate quantification of such impurities is impossible without a well-characterized, high-purity reference standard. This guide provides an in-depth comparison of reference standards for the analysis of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, offering field-proven insights and detailed experimental protocols for researchers, analytical scientists, and drug development professionals. We will explore the causality behind experimental choices and establish a framework for selecting and utilizing these critical materials in accordance with stringent scientific and regulatory standards.

Understanding the Landscape: A Comparison of Reference Standard Sources

The selection of an appropriate reference standard is the first and most critical step in developing a reliable analytical method. The source and type of the standard dictate the validity and traceability of the resulting data. For a specific and potentially non-compendial impurity like 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, researchers typically face a choice between established commercial suppliers of Certified Reference Materials (CRMs) and custom synthesis providers.

A Certified Reference Material (CRM) is produced and certified by a competent body, ensuring its properties are traceable to the International System of Units (SI).[3][4] These are often produced under an ISO 17034 quality system. For routine analysis, Pharmaceutical Secondary Standards are also utilized, which are qualified against a primary pharmacopeial standard (e.g., from USP or Ph. Eur.).[1][4] When such standards are unavailable, custom synthesis becomes a necessary alternative.[2]

Below is a comparative table outlining the key decision-making criteria when sourcing a reference standard for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

FeatureCertified Reference Material (CRM) / Secondary StandardCustom Synthesized StandardRationale & Expert Insight
Purity Typically ≥98%, with a comprehensive Certificate of Analysis (CoA) detailing impurity profiles.Purity level is specified by the client (e.g., >95%, >98%). Requires independent verification upon receipt.For use as a primary calibrator, the highest possible purity is required. The CoA for a CRM provides a validated purity value that can be used directly in calculations. A custom standard's purity must be rigorously established in-house.
Certification & Traceability ISO 17034 / ISO/IEC 17025 accredited. Traceable to primary standards (e.g., USP, Ph. Eur.).[3]Generally not certified upon synthesis. Traceability must be established by the end-user.Certification provides the highest level of confidence and is essential for methods intended for regulatory submission. It ensures metrological traceability.
Characterization Data Extensive data provided: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC/UPLC Purity, Loss on Drying (LOD), etc.Basic characterization (NMR, MS) is standard. Additional tests may require separate quoting and add to the cost.A complete dataset is non-negotiable. It confirms the identity and structure of the compound, ensuring you are quantifying the correct impurity. The absence of comprehensive data is a significant red flag.
Availability & Lead Time If available, can be shipped immediately.Typically 4-12 weeks, depending on synthetic complexity.Project timelines are a major factor. The potential for a lengthy custom synthesis must be built into the development plan.
Cost Higher initial cost per milligram due to extensive characterization and certification.Lower initial cost, but the total cost of ownership increases with the need for in-house characterization and qualification.A CRM's upfront cost reflects its immediate utility and the reduced internal resources needed for validation. The "cheaper" custom option can become more expensive when man-hours for full characterization are factored in.

The Analytical Workflow: From Standard Qualification to Sample Analysis

A robust analytical method is a self-validating system. The workflow begins with the rigorous qualification of the reference standard and culminates in the validated analysis of the drug substance.

G cluster_0 Phase 1: Reference Standard Qualification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Sample Analysis RS_Receipt Receive Reference Standard Documentation Review CoA and All Characterization Data RS_Receipt->Documentation Identity Identity Confirmation (¹H NMR, MS) Purity Purity & Assay Determination (HPLC, qNMR, Titration) Identity->Purity Method_Dev Develop HPLC Method (Specificity, Linearity) Purity->Method_Dev Qualified Standard Documentation->Identity Method_Val Full Method Validation (ICH Q2(R1) Guidelines) Method_Dev->Method_Val SST Define System Suitability Tests (SST) Method_Val->SST Sample_Prep Prepare Drug Substance Sample Solution SST->Sample_Prep Validated Method SST_Run Perform System Suitability Sample_Prep->SST_Run Analysis Analyze Samples SST_Run->Analysis Quant Quantify Impurity vs. Reference Standard Analysis->Quant G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 0.1 mg/mL Reference Standard Stock in Diluent SST System Suitability Test (Inject Standard 5x, check %RSD) Stock->SST Spike Prepare Spiked Sample (for Accuracy) Sample Prepare 1.0 mg/mL Drug Substance Sample in Diluent Samples Inject Samples Sample->Samples Blank Inject Blank (Diluent) SST->Blank Standard Inject Reference Standard Blank->Standard Standard->Samples Integrate Integrate Peaks Samples->Integrate Calculate Calculate % Impurity using External Standard Method Integrate->Calculate Report Report Results Calculate->Report

Sources

Safety Operating Guide

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol (also known as 6-(Trifluoromethyl)-1,2-benzisoxazol-3-ol or its tautomer 6-(Trifluoromethyl)-1,2-benzisoxazol-3(2H)-one) requires strict adherence to protocols designed for fluorinated heteroaromatics .

As a Senior Application Scientist, I have structured this guide to prioritize the chemical's specific functional hazards: the trifluoromethyl group (requiring high-temperature incineration to prevent HF formation) and the benzisoxazole core (potential thermal sensitivity).

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the why behind the protocol. This compound is not generic organic waste.[1][2]

PropertySpecificationOperational Implication
Chemical Structure Fluorinated BenzisoxazoleDO NOT mix with non-halogenated solvents.[3] Requires specific incineration parameters.
Acidity (pKa) ~6.0–7.0 (Enolic -OH)Weakly acidic. Reacts with strong bases to form salts. Incompatible with strong oxidizers.
Thermal Stability Moderate to LowBenzisoxazole rings can undergo ring cleavage or rearrangement under heat/shock. Avoid rotary evaporation to dryness if peroxides are suspected.
Waste Classification Halogenated Organic Presence of -CF3 mandates segregation into halogenated streams to protect standard incinerators.

Part 2: Pre-Disposal Stabilization & Handling

Core Directive: Never dispose of this compound down the drain. It poses significant aquatic toxicity risks and regulatory violations (EPA/RCRA).

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended. Inner: Nitrile (0.11 mm). Outer: Nitrile or Viton (if dissolved in penetrating solvents like DCM).

  • Respiratory: Work within a certified chemical fume hood. If handling dry powder outside a hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Part 3: Waste Segregation Logic

The most common failure point in laboratory safety is improper segregation. For 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, the presence of fluorine dictates the path.

Critical Rule: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the mixture must be tagged as Halogenated Waste because of the solute.

DisposalLogic Start Waste Generation: 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Washings) StateCheck->Liquid Liquid Destruction High-Temp Incineration (>1100°C with Scrubber) Solid->Destruction Pack in HDPE Drum SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHaloSolv No Halogens Aqueous Aqueous Solution (Basic Extraction) SolventCheck->Aqueous Water/Buffer HaloSolv->Destruction Tag: Halogenated Organic NonHaloSolv->Destruction Tag: Halogenated Organic (Due to Solute) Aqueous->Destruction Tag: Aqueous Toxic (Do NOT Drain)

Figure 1: Decision matrix for waste segregation. Note that non-halogenated solvents containing the target compound must still be treated as halogenated waste.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "6-(Trifluoromethyl)-1,2-benzoxazol-3-ol".

    • Hazard Checkboxes: Toxic, Irritant.[4]

  • Debris: Contaminated gloves, weigh boats, and paper towels must go into the Solid Hazardous Waste bin, not regular trash.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Segregation: Pour into the Halogenated Organic Waste carboy (typically red or yellow tagged in many institutions).

    • Why? Standard fuel blending (used for non-halogenated waste) cannot handle high fluorine content without damaging the combustion chamber or releasing HF gas.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides) which could react with the benzisoxazole ring.

  • Rinsing: Triple rinse empty flasks with a small volume of acetone or DCM. Add the rinsate to the Halogenated Waste carboy.

Scenario C: Aqueous Waste (Extractions)
  • pH Check: If the compound was extracted into a basic aqueous layer (forming the salt), the solution is toxic.

  • Collection: Collect in a separate carboy labeled "Aqueous Waste - Toxic/Fluorinated" .

  • Neutralization: Do not attempt to neutralize and drain. The fluorinated organic content prohibits sewer disposal regardless of pH.

Part 5: Regulatory Compliance (RCRA & DOT)

  • EPA RCRA Status: While not always explicitly P- or U-listed by specific CAS, this compound is a Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent). It falls under the "Halogenated Organic Compounds" (HOC) rules for land disposal restrictions [1].

  • DOT Shipping (for waste removal):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (6-(Trifluoromethyl)-1,2-benzoxazol-3-ol) OR Waste Flammable liquids, n.o.s. (if in solvent).[2]

    • Class: 6.1 (Toxic) or 3 (Flammable).

    • Packing Group: III (typically).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • Vanderbilt University. Laboratory Guide for Managing Chemical Waste: Halogenated vs. Non-Halogenated Segregation. Available at: [Link]

  • PubChem. Compound Summary: Fluorinated Benzisoxazoles. National Library of Medicine. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, a compound of interest in contemporary pharmaceutical research. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect both the researcher and the integrity of the research.

Hazard Assessment and Risk Mitigation

Based on data from analogous compounds, 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: Similar benzoxazole and trifluoromethylated compounds are known to cause skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][6]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3][4]

  • Potential for Allergic Skin Reaction: Some related compounds have been shown to cause skin sensitization.[4]

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust particles and splashes.[7] A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation or allergic reactions.[2][3][7] The selection of glove material should be based on compatibility with the specific solvents being used.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols, such as weighing or preparing solutions.This minimizes the inhalation of potentially harmful airborne particles.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.Thoroughly wash hands after handling the compound to reduce the risk of accidental ingestion or skin absorption.[7]

Safe Handling and Operational Workflow

Adherence to a standardized operational workflow is crucial for minimizing risk. The following diagram illustrates the key steps for the safe handling of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction clean_decontaminate Decontaminate Surfaces handle_reaction->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff

Caption: A streamlined workflow for the safe handling of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol.

Step-by-Step Handling Protocol:
  • Preparation and PPE Donning: Before handling the compound, ensure you are in a well-ventilated laboratory, preferably within a certified chemical fume hood. Don all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to prevent the dispersion of dust.

  • Dissolution: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Ensure the chosen solvent is compatible with the compound and your experimental setup.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and follow your institution's standard operating procedures.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Small Spills: For small spills of the solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid creating dust.

  • Large Spills: For larger spills, or if the spill involves a solution, evacuate the area and alert your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's approved EHS program. Do not dispose of this chemical down the drain or in the regular trash.[2]

Conclusion: Fostering a Culture of Safety

The responsible handling of 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is not merely a matter of following procedures; it is about fostering a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, we can ensure the well-being of our researchers while advancing the frontiers of science.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Thermo Fisher Scientific. (2025, September 18).
  • Fisher Scientific. (n.d.).
  • International Paint Indonesia. (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • BB FABRICATION. (n.d.).
  • BVL. (n.d.). Personal protective equipment (PPE).
  • Sigma-Aldrich. (2025, June 24).
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (2010, October 23).
  • Combi-Blocks, Inc. (2023, July 17).
  • Canadian Pharmacists Association. (2020). Personal protective equipment: Suggested best practices for pharmacies during the COVID-19 pandemic. PMC.
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2024, March 1).
  • Wilhelmsen. (2025, April 30). Safe Chemical Handling Protection PPE Kit.
  • Fluorochem. (2024, December 19).
  • Taylor & Francis. (2025, March 3).
  • Royal Society of Chemistry. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • PMC. (n.d.).
  • The Royal Society of Chemistry. (2013).
  • Santa Cruz Biotechnology. (2016, August 12). 3-(Trifluoromethyl)benzenesulfonamide.
  • Springer. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.